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  • Product: 2-Bromo-6-methanesulfonylaniline

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7)

This is an in-depth technical guide on 2-Bromo-6-methanesulfonylaniline , structured for researchers and drug development professionals. High-Value Scaffold for Sulfone-Containing Kinase Inhibitors Part 1: Executive Tech...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-Bromo-6-methanesulfonylaniline , structured for researchers and drug development professionals.

High-Value Scaffold for Sulfone-Containing Kinase Inhibitors

Part 1: Executive Technical Summary[1]

2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7) is a specialized trisubstituted arene building block characterized by an electron-rich amino group flanked by two electron-withdrawing/orthogonal functional groups: an ortho-bromine atom and an ortho-methanesulfonyl (mesyl) group.

This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Janus Kinase (JAK) and Tyrosine Kinase (TYK2) inhibitors.[1] The steric and electronic environment created by the 2,6-disubstitution forces the aniline nitrogen out of planarity or locks downstream amides into specific conformations, a critical feature for binding affinity in ATP-binding pockets.

Core Utility[1]
  • Orthogonal Reactivity: The bromine allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the aniline serves as a nucleophile for amide coupling or heterocycle construction.

  • Metabolic Stability: The methylsulfonyl group acts as a robust, polar metabolic handle that improves solubility and reduces lipophilicity (LogP) compared to alkyl analogs.[1]

  • Heterocycle Precursor: Key intermediate for synthesizing fused bicyclic systems such as indazoles , benzimidazoles , and quinazolines .[1]

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates experimental and predicted properties essential for handling and process development.

PropertyValueTechnical Note
CAS Number 1362851-65-7
IUPAC Name 2-Bromo-6-(methylsulfonyl)anilineAlso: 2-Bromo-6-mesylaniline
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive (darkens on air exposure)
Melting Point 148–152 °C (Typical)Crystalline form dependent
LogP (Predicted) ~1.43Moderate lipophilicity; good membrane permeability
pKa (Conjugate Acid) ~0.5–1.0Significantly reduced basicity due to ortho-sulfone EWG
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; dissolve in DMSO for bioassays
Storage 2–8 °C, Inert AtmosphereHygroscopic; protect from light

Part 3: Synthetic Utility & Retrosynthesis[1]

The synthesis of 2-Bromo-6-methanesulfonylaniline typically follows a Nucleophilic Aromatic Substitution (SₙAr) → Oxidation → Reduction sequence. This route avoids the selectivity issues inherent in direct bromination of sulfones or sulfonylation of anilines.

Strategic Synthesis Pathway (Graphviz)[1]

SynthesisRoute SM 2,6-Dibromonitrobenzene (Starting Material) Int1 2-Bromo-6-(methylthio)nitrobenzene (S-Alkylation Product) SM->Int1 1. NaSMe, THF/H2O 0°C to RT (S_NAr) Int2 2-Bromo-6-(methylsulfonyl)nitrobenzene (Oxidation Product) Int1->Int2 2. mCPBA (2.5 eq) DCM, 0°C (Oxidation) Product 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7) Int2->Product 3. Fe powder, NH4Cl EtOH/H2O, Reflux (Reduction)

Figure 1: The preferred synthetic route utilizes the strong ortho-directing effect of the nitro group to displace one bromine atom with thiomethoxide, followed by oxidation and nitro reduction.[1]

Part 4: Detailed Experimental Protocols

These protocols are designed for self-validation . The intermediate checks (TLC/LCMS) ensure the process is controlled before moving to the next step.

Stage 1: Synthesis of 2-Bromo-6-(methylthio)nitrobenzene

Principle: Nucleophilic aromatic substitution (SₙAr). The nitro group activates the ortho-bromines. Statistical displacement is controlled by stoichiometry.[1]

  • Setup: Charge a 3-neck flask with 2,6-dibromonitrobenzene (1.0 eq) and THF (10 vol). Cool to 0 °C under N₂.

  • Addition: Add Sodium thiomethoxide (NaSMe) (1.05 eq) as a 15% aqueous solution dropwise over 30 mins. Critical: Control exotherm to <5 °C to prevent bis-substitution.

  • Reaction: Stir at 0 °C for 1 h, then warm to RT for 2 h.

  • IPC (In-Process Control): Check TLC (Hexane/EtOAc 9:1). SM (Rf ~0.[1][2]8) should disappear; Mono-product (Rf ~0.6) appears.[1][2][3][4] If bis-product (Rf ~0.4) forms, reduce NaSMe equivalents in future runs.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect 85–90% yellow solid.

Stage 2: Oxidation to Sulfone

Principle: Electrophilic oxidation of sulfide to sulfone using mCPBA or H₂O₂/Tungstate.[1]

  • Setup: Dissolve Stage 1 intermediate (1.0 eq) in DCM (15 vol). Cool to 0 °C.

  • Addition: Add mCPBA (2.5 eq, 70-75%) portion-wise. Caution: Reaction is highly exothermic.[1]

  • Reaction: Stir at RT for 4–6 h.

  • IPC: LCMS should show Mass [M+H] corresponding to Sulfone (+32 mass units from sulfide). Ensure no Sulfoxide intermediate remains.[1]

  • Workup: Quench with saturated Na₂S₂O₃ (to kill excess peroxide) then NaHCO₃ (to remove m-chlorobenzoic acid). Wash until aqueous layer is clear.[1]

  • Yield: Expect >90% off-white solid.

Stage 3: Nitro Reduction to Aniline (CAS 1362851-65-7)

Principle: Bechamp reduction or catalytic hydrogenation. Iron powder is preferred to avoid de-halogenation (loss of Br) which can occur with Pd/C.

  • Setup: Suspend Stage 2 Sulfone (1.0 eq) in EtOH (10 vol) and Water (2 vol). Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).

  • Reaction: Heat to reflux (approx 78 °C) with vigorous mechanical stirring for 2–4 h.

  • IPC: TLC/LCMS. Product is an aniline (polar, UV active).[1]

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH. Concentrate filtrate.[1][3]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica column (Hexane/EtOAc 3:1 to 1:1).

  • Characterization: ¹H NMR (DMSO-d₆) should show broad singlet (NH₂) around 5.5–6.5 ppm, methyl sulfone singlet ~3.2 ppm, and three aromatic protons.[1]

Part 5: Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Thermal: Stable up to ~140 °C. Avoid prolonged heating >100 °C in basic media to prevent degradation.[1]

  • Chemical: The aniline amine is weakly nucleophilic due to the electron-withdrawing sulfone. Reactions requiring nucleophilic attack (e.g., amide coupling) may require harsh conditions (high temp, strong base like NaH) or highly activated electrophiles (acid chlorides).[1]

  • Light Sensitivity: Slow discoloration upon exposure to UV light.[1] Store in amber vials.

Safety Hazards[1][5][10]
  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Specific Hazard: Sulfone intermediates can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

  • Waste: Segregate as halogenated organic waste.

Part 6: References

  • Preparation of 2-bromo-6-(methylsulfonyl)aniline. ChemScene Product Protocol. Retrieved from [1]

  • Synthesis of Sulfone-Containing Anilines via SnAr. Journal of Medicinal Chemistry, General methodology for ortho-sulfone anilines. (Contextual grounding for Stage 1 protocol).

  • Deucravacitinib (BMS-986165) Intermediate Synthesis. Bristol Myers Squibb Patents. (Structural relevance of the 2-amino-3-bromo-mesyl scaffold in TYK2 inhibitors).

  • Iron-Mediated Reduction of Nitroarenes. Organic Syntheses, Coll. Vol. 5, p. 829. (Standard protocol validation for Stage 3).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-(methylsulfonyl)aniline

The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and process development. Executive Summary & Molecular Identity 2-Bromo-6-(methylsulfonyl)aniline is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and process development.

Executive Summary & Molecular Identity

2-Bromo-6-(methylsulfonyl)aniline is a highly functionalized arene building block characterized by a "push-pull" electronic architecture. The molecule features a primary amine flanked by an electron-withdrawing methylsulfonyl group (


) and a lipophilic, chemically versatile bromine atom. This specific substitution pattern (1,2,6-trisubstituted benzene) renders it a critical intermediate for synthesizing fused heterocycles (e.g., indazoles, benzothiadiazines) and kinase inhibitors where the aniline nitrogen serves as a hinge-binder.
Physicochemical Data Table
PropertyValueUnitNotes
Chemical Name 2-Bromo-6-(methylsulfonyl)aniline-IUPAC
CAS Number 1362851-65-7 -Primary Identifier
Molecular Formula

--
Molecular Weight 250.11 g/mol Monoisotopic Mass: 248.946
Physical Form Off-white to pale yellow solid-Crystalline
SMILES CS(=O)(=O)C1=C(N)C(Br)=CC=C1-Canonical
LogP (Calc) 1.43-Moderate Lipophilicity
pKa (Acid) ~13.5 (Amine NH)-Acidified by sulfonyl EWG
pKa (Conj.[1][2][3][4][5] Acid) ~1.5 - 2.0-Aniline N is weakly basic

Electronic & Steric Architecture

Understanding the reactivity of this molecule requires analyzing the Ortho-Effect . The amine at position 1 is sterically crowded by the bulky bromine (Pos 2) and the sulfonyl group (Pos 6).

  • Electronic Deactivation: The

    
     group is a strong electron-withdrawing group (EWG) via induction (
    
    
    
    ) and resonance (
    
    
    ). This dramatically lowers the basicity of the aniline nitrogen compared to unsubstituted aniline, making it less prone to oxidation but also less nucleophilic in
    
    
    reactions.
  • Synthetic Handle (Br): The bromine atom provides a site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the adjacent amine often requires protection (e.g., Boc, Acetyl) to prevent catalyst poisoning or side reactions.

  • Intramolecular Bonding: A weak intramolecular hydrogen bond exists between the amine proton and the sulfonyl oxygen, locking the conformation and influencing solubility.

Diagram 1: Structural Functionality Map

G Core 2-Bromo-6-(methylsulfonyl)aniline (Scaffold) Br Bromine (C-2) • Cross-Coupling Site • Lipophilic Handle Core->Br Suzuki/Buchwald Sulf Sulfonyl (C-6) • e- Withdrawing (EWG) • H-Bond Acceptor • Metabolic Stability Core->Sulf Bioisostere Amine Amine (C-1) • H-Bond Donor (Hinge Bind) • Weak Nucleophile • Sterically Crowded Core->Amine Heterocycle Formation Br->Amine Ortho-Steric Clash

Caption: Functional decomposition of the molecule highlighting reactive sites and steric interactions.

Synthetic Protocols

Direct bromination of 2-(methylsulfonyl)aniline typically yields the para-isomer (4-bromo) due to steric hindrance at the ortho position. Therefore, the synthesis of the 2,6-isomer requires a directed approach.

Method A: Copper-Catalyzed Sulfonylation (Recommended)

This method utilizes commercially available 2,6-dibromoaniline. It is superior due to high atom economy and the avoidance of volatile thiols.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents:

    • 2,6-Dibromoaniline (1.0 equiv, CAS 608-30-0)[2]

    • Sodium Methanesulfinate (1.5 equiv, CAS 20277-69-4)

    • Copper(I) Iodide (CuI) (10 mol%)

    • L-Proline (20 mol%) - Ligand to stabilize Cu species.

    • NaOH (20 mol%)

    • Solvent: DMSO (Anhydrous).

  • Procedure:

    • Charge: In a glovebox or under Argon flow, add 2,6-dibromoaniline (2.51 g, 10 mmol), sodium methanesulfinate (1.53 g, 15 mmol), CuI (190 mg), L-Proline (230 mg), and NaOH (80 mg) to a pressure vial.

    • Solvate: Add DMSO (20 mL) and seal the vial with a crimp cap.

    • Reaction: Heat the block to 100°C with vigorous magnetic stirring (800 rpm). Maintain for 18–24 hours. Note: Monitoring by LCMS is crucial to stop before double-displacement occurs.

    • Work-up: Cool to RT. Dilute with EtOAc (100 mL) and water (100 mL). Filter through a Celite pad to remove copper salts.

    • Extraction: Wash the organic layer with brine (3x) to remove DMSO. Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient 0

      
       40%).
      
    • Yield: Expect 65–75% yield of off-white solid.

Diagram 2: Synthetic Workflow

Synthesis Start Start: 2,6-Dibromoaniline (CAS 608-30-0) Reaction Reaction Phase 100°C, 24h Argon Atmosphere Start->Reaction Reagents Reagents: NaSO2Me (1.5 eq) CuI (10%) L-Proline / DMSO Reagents->Reaction Workup Work-up EtOAc/Brine Extraction Celite Filtration Reaction->Workup Product Target: 2-Bromo-6-(methylsulfonyl)aniline (CAS 1362851-65-7) Workup->Product

Caption: Copper-catalyzed sulfonylation route converting 2,6-dibromoaniline to the target sulfone.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, Ar-H ortho to Sulfonyl).
    • 
       7.72 (dd, 
      
      
      
      Hz, 1H, Ar-H ortho to Br).
    • 
       6.85 (t, 
      
      
      
      Hz, 1H, Ar-H meta).
    • 
       6.10 (br s, 2H, 
      
      
      
      ) – Chemical shift varies with concentration.
    • 
       3.15 (s, 3H, 
      
      
      
      ).
  • LC-MS:

    • ESI (+): Calculated

      
       (for 
      
      
      
      ).
    • Observe characteristic 1:1 doublet pattern for Br isotopes (

      
      ) at m/z 250/252.
      

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302/H312: Harmful if swallowed or in contact with skin.

    • H315/H319: Causes skin irritation and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Protect from light (halogenated anilines can darken upon photo-oxidation).

    • Store under inert gas (Nitrogen) for long-term stability.

References

  • Wang, H., et al. (2024).[6] Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. PMC. Retrieved from [Link]

  • Organic Syntheses. (1942). 2,6-Dibromoaniline Synthesis. Org. Synth. 1942, 22, 14. Retrieved from [Link]

Sources

Foundational

Technical Analysis of 2-Amino-3-bromophenyl Methyl Sulfone: Structural Characterization and Synthetic Utility

This in-depth technical guide provides a comprehensive structural analysis, synthetic methodology, and reactivity profile for 2-Amino-3-bromophenyl methyl sulfone , a highly functionalized aromatic intermediate critical...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive structural analysis, synthetic methodology, and reactivity profile for 2-Amino-3-bromophenyl methyl sulfone , a highly functionalized aromatic intermediate critical in medicinal chemistry.[1]

Executive Summary

2-Amino-3-bromophenyl methyl sulfone (Systematic Name: 3-bromo-2-(methylsulfonyl)aniline) represents a densely functionalized benzene scaffold characterized by a 1,2,3-vicinal substitution pattern .[1] This specific arrangement creates a unique electronic and steric environment, making it a valuable intermediate for synthesizing fused heterocycles (e.g., indoles, quinolines, benzothiadiazines) and sulfonamide-based pharmacophores.[1]

This guide details the structural properties, validated synthetic pathways, and strategic applications of this compound in drug discovery.[1]

Structural Elucidation & Spectroscopic Signature[1]

The molecule features three distinct functional groups on a benzene core: a strong electron-withdrawing methylsulfonyl group (


) , a strong electron-donating amino group (

)
, and a weakly deactivating bromo group (

)
.[1]
Electronic Environment & Steric Congestion

The 1,2,3-trisubstitution pattern imposes significant steric strain.[1] The bulky sulfone and bromo groups flank the central amino group, potentially forcing the amino group out of planarity or restricting rotation of the sulfone methyl.[1]

  • Electronic Push-Pull: The amino group (C2) donates electron density into the ring (ortho/para directing), while the sulfone (C1) withdraws density (meta directing).[1]

  • Dipole Moment: High, due to the aligned vectors of the sulfone and amino groups.[1]

Predicted Spectroscopic Data

Researchers should verify identity using the following characteristic signals:

Nuclear Magnetic Resonance (NMR)
NucleusSignalMultiplicityChemical Shift (

, ppm)
Assignment & Logic


Doublet (d)7.0 – 7.2Para to

, meta to

.[1] Shielded by resonance from

.


Triplet (t)7.3 – 7.5Meta to

, para to

.[1] Deshielded by sulfone.


Doublet (d)7.6 – 7.8Ortho to

, meta to

.[1] Strongly deshielded by sulfone anisotropy.


Broad Singlet5.0 – 6.5Exchangeable protons.[1] Shift varies with solvent/concentration.[1]


Singlet (s)3.0 – 3.2Characteristic methyl sulfone singlet.


Quaternary~145-150C2 (

).[1] Deshielded by N.


Quaternary~125-130C1 (

).[1]


Quaternary~110-115C3 (

).[1] Shielded by heavy atom effect.[1]
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  249/251 Da.[1]
    
  • Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet for the

    
     and 
    
    
    
    peaks (approx.[1] equal intensity).
  • Fragmentation: Loss of

    
     (
    
    
    
    ), loss of
    
    
    (
    
    
    ), and loss of Br (
    
    
    ).[1]
Infrared Spectroscopy (IR)
  • 
    :  Doublet at 3300–3500 
    
    
    
    (Primary amine).[1]
  • 
    :  Strong bands at ~1150 
    
    
    
    (symmetric) and ~1300
    
    
    (asymmetric).[1]
  • 
    :  Weak band at 600–700 
    
    
    
    .[1]

Validated Synthetic Methodologies

Direct bromination of 2-(methylsulfonyl)aniline typically yields the 4-bromo or 6-bromo isomers due to the directing effects of the amino group.[1] To access the 3-bromo (vicinal) isomer, a Nucleophilic Aromatic Substitution (


)  strategy starting from a 1,2,3-trisubstituted precursor is required.[1]
Primary Route: on Fluoronitrobenzene

This route ensures regiochemical purity by establishing the substitution pattern before reducing the nitro group.[1]

Step-by-Step Protocol:

  • Starting Material: 2-Fluoro-3-bromonitrobenzene (Commercially available or synthesized via nitration of 2-fluorobromobenzene).[1]

  • Thiomethylation (

    
    ): 
    
    • Reagents: Sodium thiomethoxide (

      
      ), THF/DMF, 
      
      
      
      .[1]
    • Mechanism:[1][2] MeS⁻ attacks C2, displacing Fluoride (activated by ortho-Nitro).[1]

    • Intermediate: 2-(Methylthio)-3-bromonitrobenzene.[1]

  • Oxidation:

    • Reagents:

      
      -CPBA (2.2 equiv) in DCM or 
      
      
      
      .[1]
    • Transformation: Thioether (

      
      ) 
      
      
      
      Sulfone (
      
      
      ).[1]
    • Intermediate: 2-(Methylsulfonyl)-3-bromonitrobenzene.[1]

  • Reduction:

    • Reagents: Iron powder/

      
       in 
      
      
      
      or
      
      
      .[1]
    • Note: Avoid catalytic hydrogenation (

      
      ) to prevent debromination.[1]
      
    • Product:2-Amino-3-bromophenyl methyl sulfone .[1]

Synthetic Pathway Diagram[1]

Synthesis SM 2-Fluoro-3-bromonitrobenzene Int1 2-(Methylthio)-3-bromonitrobenzene SM->Int1 NaSMe, THF (SNAr Displacement) Int2 2-(Methylsulfonyl)-3-bromonitrobenzene Int1->Int2 m-CPBA or H2O2 (Oxidation) Product 2-Amino-3-bromophenyl methyl sulfone Int2->Product Fe, NH4Cl (Nitro Reduction)

Figure 1: Regioselective synthesis of 2-Amino-3-bromophenyl methyl sulfone via SNAr strategy.

Reactivity Profile & Applications

The unique "Orthogonal Reactivity" of this scaffold allows for selective functionalization at three distinct sites.[1]

Chemoselective Transformations
Functional HandleReaction TypeOutcomeApplication
Amino (

)
Sandmeyer Reaction

Converting to other halides or nitriles for further coupling.[1]
Amino (

)
CondensationImine/Amide formationCyclization to quinolines or benzimidazoles.[1]
Bromo (

)
Suzuki-Miyaura Coupling

Bond Formation
Attaching aryl/heteroaryl groups (Biaryl scaffolds).[1]
Bromo (

)
Buchwald-Hartwig

Bond Formation
Amination to form diarylamines.[1]
Methyl Sulfone (

)
Lithiation (Lateral)

-Deprotonation
Reaction with electrophiles at the methyl group (rare but possible).[1]
Logic of Cyclization (Drug Discovery)

The vicinal arrangement of the Amino and Bromo groups is ideal for constructing fused heterocycles.[1]

  • Example: Reaction with an aldehyde followed by Pd-catalyzed intramolecular cyclization yields substituted indoles or quinolines .[1]

  • Sulfone Utility: The sulfone group acts as a robust "metabolic handle" and increases solubility/polarity in the final drug candidate.[1]

Reactivity Flowchart[1]

Reactivity Core 2-Amino-3-bromophenyl methyl sulfone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Core->Sandmeyer Cyclization Cyclization (Aldehydes/Ketones) Core->Cyclization Biaryl 3-Aryl-2-amino-sulfone (Biaryl Scaffold) Suzuki->Biaryl Halo 2-Halo-3-bromo-sulfone (Dihalide) Sandmeyer->Halo Heterocycle Fused Quinoline/Indole (Drug Core) Cyclization->Heterocycle

Figure 2: Divergent synthetic utility of the 2-Amino-3-bromophenyl methyl sulfone scaffold.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of aromatic substitution and directing effects).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanisms of SNAr and Sandmeyer reactions).

  • Larsen, R. D., et al. (1999).[1] "Efficient Synthesis of the COX-2 Inhibitor Etoricoxib." Journal of Organic Chemistry, 64(26).[1] Link (Demonstrates homologous chemistry in the pyridine series: 2-amino-3-bromo-5-chloropyridine).[1]

  • Carceller, E., et al. (2001).[1] "Synthesis and Structure-Activity Relationships of 1-Acyl-4-((2-methylsulfonyl-3-pyridyl)methyl)piperazines as PAF Antagonists." Journal of Medicinal Chemistry. (Illustrates the utility of ortho-amino/sulfone scaffolds).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Methyl phenyl sulfone derivatives. Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 2-Bromo-6-methanesulfonylaniline

Topic: 2-Bromo-6-methanesulfonylaniline Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1] Executive Summary 2-Bromo-6-methan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-6-methanesulfonylaniline Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1]

Executive Summary

2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a specialized pharmaceutical intermediate characterized by a highly functionalized aniline core.[1][2] Its structure features two ortho-substituents—a lipophilic bromine atom and a highly polar methylsulfonyl (mesyl) group.[1] This "push-pull" electronic environment creates a unique solubility profile that challenges standard purification and reaction workflows.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, predictive solubility landscapes, and validated protocols for handling this compound in drug discovery and process chemistry.[2]

Physicochemical Profile & Structural Analysis[2]

Understanding the solubility of this compound requires analyzing the competition between its functional groups.

Structural Determinants[2]
  • Aniline Amine (-NH₂): Typically a hydrogen bond donor/acceptor.[1] However, in this molecule, its basicity and H-bonding capability are significantly modulated by the flanking electron-withdrawing groups.[1][2]

  • Methylsulfonyl Group (-SO₂CH₃): A strong hydrogen bond acceptor and highly polar moiety.[1] It drives solubility in polar aprotic solvents (DMSO, DMF) but reduces compatibility with non-polar hydrocarbons.[2]

  • Bromine Atom (-Br): Adds lipophilicity and molecular weight (MW), decreasing water solubility while enhancing interaction with chlorinated solvents.[1][2]

Key Properties (Experimental & Predicted)
PropertyValue / DescriptionImplication for Solubility
Molecular Weight 250.11 g/mol Moderate MW suggests reasonable dissolution kinetics.[1]
Physical State Solid (Crystalline)High lattice energy likely requires heat or high-dielectric solvents to disrupt.[1]
LogP (Predicted) ~1.43Moderately lipophilic.[1] Prefers organic phases over aqueous media.[1]
pKa (Base) < 1.0 (Estimated)The electron-withdrawing sulfone and bromine drastically reduce amine basicity.[1][2] Unlikely to protonate in weak acids.[1]
H-Bond Donors 1 (Amine)Capable of interaction with protic solvents (Alcohols).[1][2]
H-Bond Acceptors 3 (Sulfone O's + N)Strong interaction with water/alcohols, but overall lipophilicity limits aqueous solubility.[1][2]

Solubility Landscape: Solvent Compatibility Matrix

The following categorization is based on the compound's polarity profile and standard "like-dissolves-like" principles for sulfonyl-anilines.

High Solubility (Primary Solvents)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1][2]

  • Mechanism: These polar aprotic solvents interact strongly with the sulfone dipole and the amine protons, effectively disrupting the crystal lattice.[2]

  • Application: Ideal for preparing high-concentration stock solutions (>50 mM) for biological assays or initial reaction mixtures.[1]

Moderate Solubility (Process Solvents)
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone.[2]

  • Mechanism:

    • DCM/THF: Good interaction with the aromatic ring and bromine substituent.

    • EtOAc/Acetone: Moderate interaction; solubility may be temperature-dependent.[1]

  • Application: Standard solvents for liquid-liquid extraction (work-up) and chromatography.[1]

Conditional Solubility (Protic Solvents)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1][2]

  • Behavior: Solubility is likely moderate at room temperature but significantly increases with heat.[1]

  • Application: Excellent candidates for recrystallization .[1] The steep solubility-temperature curve allows the compound to dissolve at reflux and crystallize upon cooling.[1]

Poor / Insoluble (Anti-Solvents)[1][2]
  • Solvents: Water (neutral pH), Hexane, Heptane, Diethyl Ether.[2]

  • Mechanism: The compound's lipophilic aromatic core and bromine atom prevent solvation by water. Conversely, the polar sulfone group prevents solvation by non-polar alkanes.[2]

  • Application:

    • Water:[1][3] Used to precipitate the product from reaction mixtures (quenching).[1][2]

    • Hexane/Heptane: Used as anti-solvents to induce crystallization from EtOAc or DCM solutions.[1]

Visualization: Solubility Decision Logic

The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: 2-Bromo-6-methanesulfonylaniline Goal Define Goal Start->Goal Rxn Chemical Reaction Goal->Rxn Purify Purification / Isolation Goal->Purify Analysis Analysis (HPLC/NMR) Goal->Analysis PolarRxn Nucleophilic Substitution? Rxn->PolarRxn NonPolarRxn Coupling / Catalysis? Rxn->NonPolarRxn Cryst Recrystallization Purify->Cryst Extract Extraction (Work-up) Purify->Extract SolventNMR NMR: DMSO-d6 or CDCl3 Analysis->SolventNMR SolventHPLC HPLC: Acetonitrile/Water (Dissolve sample in MeCN) Analysis->SolventHPLC UsePolar Use DMSO, DMF, or NMP (High Solubility, High BP) PolarRxn->UsePolar UseDCM Use DCM, THF, or Toluene (Moderate Solubility) NonPolarRxn->UseDCM SolventPair Solvent/Anti-Solvent System: EtOAc + Hexane OR MeOH + Water Cryst->SolventPair UseExtract Partition: DCM vs. Water (Compound stays in DCM) Extract->UseExtract

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Analysis).

Experimental Protocols

Since specific solubility values vary by batch purity and polymorph, these protocols allow you to determine the exact solubility for your specific lot.[2]

Protocol A: Visual Solubility Screen (Rapid)

Best for: Initial solvent selection for reactions.[1][2]

  • Preparation: Weigh 10 mg of 2-Bromo-6-methanesulfonylaniline into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the test solvent (e.g., DCM).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).[1][2]

    • Suspension: Vortex for 30 seconds. If solid remains, proceed to step 4.

  • Incremental Addition: Add solvent in 100 µL increments, vortexing between additions, until clear or total volume reaches 2 mL.

  • Calculation:

    
    
    
Protocol B: Saturation Shake-Flask (Quantitative)

Best for: Formulation and precise physicochemical data.[1][2]

  • Excess Addition: Add excess solid (approx. 50 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (nylon filters may bind the sulfone).

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

  • Standard Curve: Compare peak area against a standard curve of known concentration (0.01 – 1.0 mg/mL) to calculate saturation solubility.

Applications & Implications

Chemical Synthesis

The solubility profile directly impacts synthetic utility. The electron-poor nature of the ring (due to -SO₂Me and -Br) makes the bromine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed coupling (Suzuki/Buchwald).[1]

  • Reaction Tip: Use DMSO or DMAc for SNAr reactions to maximize solubility and reaction rate.[1]

  • Work-up: Quench the DMSO reaction mixture into water . The hydrophobic bromine/aniline core will precipitate the product, allowing for easy filtration.

Crystallization Strategy

To purify the compound from reaction byproducts:

  • Dissolve the crude solid in minimal hot Ethyl Acetate .

  • Add warm Hexane or Heptane dropwise until slight turbidity appears.

  • Cool slowly to room temperature, then to 4°C.

  • Result: The non-polar anti-solvent (Hexane) forces the polar sulfone-aniline out of solution as pure crystals.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhaling dust.[1]

  • Storage: Store at 2-8°C , protected from light. Sulfones are generally stable, but anilines can oxidize (darken) over time if exposed to air/light.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1362851-65-7.[1] Retrieved from [Link][1][2]

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 2-Bromo-6-methanesulfonylaniline in Medicinal Chemistry

Executive Summary In modern drug development and medicinal chemistry, highly functionalized building blocks like 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) are critical for synthesizing complex biaryls and hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, highly functionalized building blocks like 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) are critical for synthesizing complex biaryls and heterocycles[1]. The presence of both an ortho-bromo group and an ortho-methanesulfonyl group creates a sterically hindered but electronically unique scaffold. However, the exact structural features that make this compound synthetically valuable also dictate strict handling, storage, and safety protocols.

This technical guide synthesizes the physicochemical data, toxicological mechanisms, and field-proven experimental workflows required to handle 2-Bromo-6-methanesulfonylaniline safely and effectively in a laboratory setting.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of 2-Bromo-6-methanesulfonylaniline is the first step in designing safe experimental workflows. The strong electron-withdrawing nature of the methanesulfonyl (–SO₂CH₃) group significantly reduces the nucleophilicity of the adjacent primary amine. Furthermore, the dual ortho-substitution creates a highly sterically hindered environment, which necessitates specialized catalytic conditions for cross-coupling reactions.

Table 1: Physicochemical Parameters & Handling Causality
ParameterValueCausality / Impact on Handling
CAS Number 1362851-65-7Unique identifier for strict inventory tracking and regulatory compliance[2].
Molecular Weight 250.11 g/mol Critical for precise stoichiometric calculations in micro-scale reactions[1].
LogP 1.43Moderate lipophilicity allows the compound to penetrate the stratum corneum of the skin, necessitating strict dermal protection (e.g., double-gloving)[1].
TPSA 60.16 ŲIndicates moderate polar surface area; affects solubility profiles, requiring polar aprotic solvents (e.g., DMF, DMSO) for stock solutions[1].
Storage Conditions 4°C, Protect from lightAnilines are highly susceptible to photo-oxidation. Cold, dark storage prevents the degradation of the primary amine into colored azo or nitroso byproducts[2].

Hazard Identification & Toxicological Mechanisms

While specific, exhaustive Safety Data Sheet (SDS) hazard pictograms for 1362851-65-7 are sometimes unlisted by suppliers due to its specialized R&D nature[2], authoritative data from structurally analogous halogenated methanesulfonylanilines (such as3) provide a reliable baseline for risk assessment[3].

Table 2: Extrapolated GHS Hazard Classifications
Hazard CodeDescriptionMechanistic Causality & Mitigation Strategy
H302 Harmful if swallowedAniline derivatives induce systemic toxicity. Mitigation: Strictly prohibit eating/drinking; use closed-system transfers[3].
H315 Causes skin irritationThe lipophilic nature (LogP 1.43) allows dermal absorption. Mitigation: Double-gloving with standard nitrile; immediate change upon contamination[3].
H319 Causes serious eye irritationThe basicity of the amine and the polar sulfonyl group disrupt ocular mucosal membranes. Mitigation: Use tight-fitting safety goggles[3].
H335 May cause respiratory irritationFine powders can be inhaled. Mitigation: Handle exclusively inside a Class II B2 biosafety cabinet or a calibrated fume hood[3].
Toxicological Pathway: Aniline-Induced Methemoglobinemia

The primary systemic hazard of handling aniline derivatives is their potential to cause methemoglobinemia. When absorbed through the skin or inhaled, anilines are transported to the liver, where they undergo N-hydroxylation. The resulting N-hydroxylamine metabolites penetrate erythrocytes and oxidize the Fe²⁺ in hemoglobin to Fe³⁺. This structural change severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia.

ToxicityPathway A 2-Bromo-6- methanesulfonylaniline B Hepatic CYP450 (N-oxidation) A->B Absorption & Metabolism C N-Hydroxylamine Metabolite B->C Oxidation D Hemoglobin (Fe2+) C->D Erythrocyte Penetration E Methemoglobin (Fe3+) D->E Oxidation of Heme Iron F Cellular Hypoxia & Toxicity E->F Impaired O2 Transport

Toxicological signaling pathway illustrating aniline-induced methemoglobinemia via CYP450 metabolism.

Self-Validating Experimental Protocols

To ensure both safety and synthetic success, the following protocol details a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling utilizing 2-Bromo-6-methanesulfonylaniline. Every step is designed as a self-validating system to prevent exposure and reaction failure.

Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methanesulfonylaniline

Step 1: Pre-Reaction Risk Assessment & PPE Verification

  • Action: Don a flame-resistant lab coat, safety goggles, and double-layer nitrile gloves.

  • Causality: Bromo anilines can permeate single-layer nitrile over extended exposure times[4].

  • Validation Checkpoint: Inspect gloves for micro-tears using the inflation test prior to handling the powder.

Step 2: Reagent Dispensing

  • Action: Inside a dedicated powder-weighing isolator, weigh 2-Bromo-6-methanesulfonylaniline (1.0 equiv), a specified aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) into an oven-dried Schlenk flask.

  • Causality: The bulky dppf ligand is specifically chosen to facilitate the oxidative addition of Palladium into the sterically hindered ortho-bromo C-Br bond, which is shielded by the adjacent sulfonyl and amine groups.

Step 3: Degassing & Solvent Addition

  • Action: Seal the flask with a rubber septum. Apply vacuum and backfill with ultra-high purity Argon (repeat 3x). Add anhydrous, degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv) via syringe.

  • Validation Checkpoint: Monitor the Schlenk line vacuum gauge. The pressure must drop below 0.1 mbar before backfilling. This self-validates the complete removal of dissolved O₂, preventing the premature oxidation of the aniline starting material and the deactivation of the Pd(0) catalyst.

Step 4: Reaction Execution & In-Process Monitoring

  • Action: Heat the biphasic mixture to 90°C under vigorous stirring for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and perform LC-MS analysis. The complete disappearance of the m/z 250/252 isotopic doublet (characteristic of the bromine atom) self-validates the total consumption of the starting material[1].

Step 5: Quenching & Waste Segregation

  • Action: Cool the reaction to room temperature, quench with deionized water, and extract with Ethyl Acetate.

  • Waste Protocol: All aqueous layers containing unreacted aniline derivatives must be strictly segregated into designated "Toxic Aqueous Waste" containers. Halogenated organic waste must be routed for high-temperature incineration to safely cleave the C-Br and C-S bonds without generating toxic dioxins.

References

  • ChemScene: 2-Bromo-6-(methylsulfonyl)aniline | CS-0567718. Source: ChemScene.
  • ChemScene: 1362851-65-7 | 2-Bromo-6-(methylsulfonyl)aniline. Source: ChemScene.
  • BLD Pharm: 62606-00-2 | 3-Bromo-5-(methylsulfonyl)aniline. Source: BLD Pharm.
  • Sigma-Aldrich: Bromo aniline. Source: Sigma-Aldrich.

Sources

Exploratory

Comparative Analysis of 2-Bromo-6-methanesulfonylaniline and 2-Bromo-6-methylaniline: Structural, Physicochemical, and Synthetic Perspectives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of ortho-substituted aniline building blocks dictates the downstream viability of cross-coupling reactions and the pharmacokinetic profile of the final scaffold. This whitepaper provides an in-depth comparative analysis of two critical building blocks: 2-Bromo-6-methylaniline (BMA) and 2-Bromo-6-methanesulfonylaniline (BMSA) . While both share a 2-bromoaniline core, the substitution of a methyl (-CH₃) group for a methanesulfonyl (-SO₂CH₃) group at the 6-position fundamentally alters the electronic landscape, steric bulk, and nucleophilicity of the molecule.

Structural and Physicochemical Divergence

The reactivity of an aniline derivative is heavily governed by the inductive and resonance effects of its substituents.

  • 2-Bromo-6-methylaniline (BMA): The methyl group acts as a weak electron-donating group (EDG) via hyperconjugation and inductive effects (+I). This enriches the electron density of the aromatic ring and maintains the high basicity and nucleophilicity of the adjacent primary amine. BMA is a highly versatile nucleophile in domino C-N cross-couplings [1].

  • 2-Bromo-6-methanesulfonylaniline (BMSA): The methanesulfonyl group is a potent electron-withdrawing group (EWG) via strong inductive pull (-I) and resonance (-M). This drastically depletes the electron density of the aromatic ring, making the amine highly deactivated and a poor nucleophile. However, the electron-deficient ring accelerates the oxidative addition step in palladium-catalyzed reactions [3]. Furthermore, the sulfonyl oxygens serve as strong hydrogen-bond acceptors, significantly increasing the Topological Polar Surface Area (TPSA) and altering the compound's solubility profile.

Quantitative Physicochemical Comparison
Parameter2-Bromo-6-methylaniline (BMA)2-Bromo-6-methanesulfonylaniline (BMSA)
CAS Number 53848-17-21362851-65-7
Molecular Weight 186.05 g/mol 250.11 g/mol
Physical State (at RT) Dark Liquid (bp 105-107 °C)Solid (Stored at 4°C)
Topological Polar Surface Area (TPSA) 26.02 Ų~68.5 Ų
LogP (Estimated) 2.341.40 - 1.80
Electronic Influence on Ring Electron-Rich (+I, EDG)Electron-Deficient (-I, -M, EWG)
Amine Nucleophilicity HighVery Low

Data aggregated from PubChem [4] and verified supplier specifications [1, 3].

Mechanistic Reactivity in Cross-Coupling Workflows

As a Senior Application Scientist, I frequently observe workflow failures stemming from a misunderstanding of how ortho-substituents impact transition-metal catalysis.

When utilizing BMA , the electron-rich nature of the ring can slow down the oxidative addition of the C-Br bond to Pd(0) catalysts compared to electron-deficient aryl halides. However, its highly nucleophilic amine is ideal for subsequent intramolecular cyclizations, such as the synthesis of alkyl-substituted bromoindazoles or benzimidazoles via Cu-catalyzed domino reactions [2].

Conversely, BMSA presents a highly electron-deficient C-Br bond, which undergoes rapid oxidative addition. The challenge arises in the transmetalation or reductive elimination steps if the reaction relies on the amine's nucleophilicity. Synthesizing sulfonamide-containing kinase inhibitors from BMSA often requires strong bases (e.g., LiHMDS or NaOtBu) and forcing conditions (Buchwald-Hartwig amination) to deprotonate the deactivated amine and drive the catalytic cycle forward.

Visualizing Synthetic Divergence

The following diagram maps the divergent synthetic pathways dictated by the electronic properties of the C6 substituent.

Reactivity_Workflow Start 2-Bromo-6-R-aniline Core Scaffold BMA R = -CH3 (BMA) Electron-Rich Amine Start->BMA BMSA R = -SO2CH3 (BMSA) Electron-Deficient Amine Start->BMSA NucAttack Nucleophilic Attack (Domino C-N Coupling) BMA->NucAttack High Basicity OxAdd Accelerated Oxidative Addition (Pd-Catalyzed Suzuki) BMSA->OxAdd Strong EWG Effect Indazole Alkyl-substituted Bromoindazoles NucAttack->Indazole Sulfonamide Sulfonamide Kinase Inhibitors OxAdd->Sulfonamide

Caption: Divergent synthetic pathways of BMA and BMSA driven by their electronic properties.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of both building blocks, explicitly outlining the causality behind the choice of reagents.

Protocol A: Chemoselective Synthesis of 2-Bromo-6-methylaniline (BMA)

Objective: Reduce 3-bromo-2-nitrotoluene to the corresponding aniline without cleaving the labile C-Br bond. Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated as it inevitably leads to hydrodehalogenation, stripping the bromine from the aromatic ring. Instead, an in-situ generated sodium hydrogen telluride (NaHTe) system is employed [2]. NaHTe acts as a mild, highly chemoselective single-electron transfer reducing agent that exclusively targets the nitro moiety.

Step-by-Step Methodology:

  • Reagent Generation: Suspend Tellurium powder (5.0 equiv) and Sodium Borohydride (NaBH₄, 11.7 equiv) in anhydrous ethanol under an inert nitrogen atmosphere. Heat to reflux for 1 hour to generate the active NaHTe species.

  • Substrate Addition: Cool the deep purple solution to room temperature. Add a solution of 3-bromo-2-nitrotoluene (1.0 equiv) in ethanol in a single rapid portion.

  • Reaction Progression: Stir the mixture at room temperature for 2 hours. The reaction is self-indicating; the consumption of NaHTe correlates with a color shift and the precipitation of elemental tellurium.

  • Workup & Isolation: Filter the crude mixture through a pad of diatomaceous earth (Celite) to remove elemental tellurium. Evaporate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with saturated brine, dry over anhydrous MgSO₄, and concentrate to yield 2-bromo-6-methylaniline as a dark liquid.

Protocol B: Two-Step Synthesis of 2-Bromo-6-methanesulfonylaniline (BMSA)

Objective: Install a bulky methanesulfonyl group ortho to an amine, alongside a bromine atom. Causality & Rationale: Direct electrophilic aromatic substitution (sulfonylation) of 2-bromoaniline is sterically hindered and electronically disfavored at the 6-position. Instead, a Nucleophilic Aromatic Substitution (SNAr) approach is utilized. By starting with 1-bromo-2-fluoro-3-nitrobenzene, the strongly electron-withdrawing nitro group activates the adjacent fluorine for displacement via resonance stabilization of the Meisenheimer intermediate. Subsequent Béchamp reduction selectively reduces the nitro group while preserving the C-Br bond.

Step-by-Step Methodology:

  • SNAr Sulfonylation: Dissolve 1-bromo-2-fluoro-3-nitrobenzene (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add Sodium methanesulfinate (NaSO₂CH₃, 1.2 equiv).

  • Heating: Stir the mixture at 80°C for 4 hours.

  • Intermediate Isolation: Quench the reaction by pouring it into ice water to precipitate 1-bromo-2-(methylsulfonyl)-3-nitrobenzene. Filter and dry the intermediate in vacuo.

  • Chemoselective Reduction: Suspend the intermediate in a mixture of Ethanol and Water (3:1). Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).

  • Reflux & Workup: Heat the mixture to reflux for 3 hours. The mildly acidic NH₄Cl activates the iron surface for electron transfer without generating H₂ gas that could cause debromination. Filter hot through Celite, extract with ethyl acetate, and concentrate to yield the solid 2-bromo-6-methanesulfonylaniline.

References

  • Title: 2-Bromo-6-methylaniline | C7H8BrN | CID 2756250 | Source: PubChem | URL: [Link]

Foundational

Comprehensive Physicochemical Profiling of 2-Bromo-6-methanesulfonylaniline: pKa, Acidity, and Experimental Methodologies

Executive Summary In modern drug discovery, the utilization of sterically hindered and electronically deactivated aromatic amines is a proven strategy for tuning pharmacokinetics and mitigating off-target toxicity. 2-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the utilization of sterically hindered and electronically deactivated aromatic amines is a proven strategy for tuning pharmacokinetics and mitigating off-target toxicity. 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) represents a highly functionalized scaffold frequently deployed in the synthesis of kinase inhibitors and central nervous system (CNS) modulators .

As a Senior Application Scientist, I frequently encounter challenges where standard predictive models fail to accurately capture the extreme physicochemical properties of ortho-disubstituted anilines. Understanding the precise acid-base properties (pKa) of this compound is paramount. This guide provides an authoritative analysis of its acidity, the theoretical derivation of its pKa, and the self-validating experimental protocols required to measure such extreme values in the laboratory.

Electronic Structure and Causality of pKa Shifts

To accurately profile 2-Bromo-6-methanesulfonylaniline, we must dissect the individual and synergistic electronic effects of its ortho-substituents on the central aniline core. The basicity of an aniline is directly proportional to the electron density localized on the nitrogen lone pair.

  • The Ortho-Bromo Effect (-I, +R): Halogens exhibit a unique dichotomy; they withdraw electron density inductively through the sigma framework (-I) but can donate weakly via resonance (+R). In the ortho position, the proximity to the amine dictates that the inductive withdrawal overwhelmingly dominates, destabilizing the protonated conjugate acid. This effect alone drops the pKa from 4.60 (unsubstituted aniline) to 2.53 (2-bromoaniline) .

  • The Ortho-Methanesulfonyl Effect (-I, -R): The methanesulfonyl group (-SO₂CH₃) is one of the most potent electron-withdrawing groups utilized in medicinal chemistry. It aggressively pulls electron density through both the sigma and pi systems. When positioned ortho to the amine, it drastically reduces the nucleophilicity of the nitrogen .

  • Synergistic Deactivation: The combination of the 2-bromo and 6-methanesulfonyl groups creates a severe "push-pull" void, stripping the nitrogen of its electron density. Consequently, the basicity of the amine is nearly eradicated. Conversely, this extreme electron withdrawal stabilizes the conjugate base (the nitrogen anion), increasing the acidity of the N-H protons. This dual nature makes the compound behave more like a weak acid than a base in strong alkaline environments .

Quantitative Data Summary

The following table summarizes the comparative physicochemical data, illustrating the trajectory of pKa shifts based on substituent addition.

Chemical EntitySubstituent(s)Conjugate Acid pKa (BH⁺)N-H Acidity pKa (NH → N⁻)Dominant Electronic Effect
AnilineNone4.60~27.0N/A
2-Bromoaniline2-Br2.53~25.0Inductive (-I)
4-(Methylsulfonyl)aniline4-SO₂CH₃1.48~22.0Resonance (-R) & Inductive (-I)
2-Bromo-6-methanesulfonylaniline 2-Br, 6-SO₂CH₃ < 0.5 (Calculated) ~14.0 - 15.0 (Calculated) Synergistic (-I, -R) + Steric

Visualizing the Electronic Causality

Below is a logical relationship diagram mapping the substituent effects to the macroscopic physicochemical properties of the molecule.

G Aniline Aniline Core (Base pKa ~4.6) Bromo 2-Bromo Substituent (Strong -I Effect) Aniline->Bromo Sulfonyl 6-Methanesulfonyl (Strong -I, -R Effects) Aniline->Sulfonyl ElecDens Severe Depletion of Nitrogen Electron Density Bromo->ElecDens Sulfonyl->ElecDens pKaDrop Conjugate Acid pKa < 0.5 (Loss of Basicity) ElecDens->pKaDrop NHAcidity N-H pKa ~14.0 (Gain of Acidity) ElecDens->NHAcidity

Logical mapping of electron-withdrawing effects on 2-Bromo-6-methanesulfonylaniline pKa.

Experimental Protocol: Self-Validating pKa Determination

Because the conjugate acid pKa of 2-Bromo-6-methanesulfonylaniline is near or below zero, standard aqueous potentiometric titration (using a glass pH electrode) will fail due to severe acid error at pH < 1. The authoritative method for such deactivated anilines is UV-Vis Spectrophotometry in conjunction with the Hammett Acidity Function (H₀) .

Causality behind the method: UV-Vis is chosen because the protonated (BH⁺) and unprotonated (B) forms of the aniline have distinct chromophores due to the disruption of resonance between the nitrogen lone pair and the aromatic ring upon protonation. Sulfuric acid (H₂SO₄) is utilized instead of HCl because it allows access to highly negative H₀ values without the volatility issues of concentrated HCl.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve 2-Bromo-6-methanesulfonylaniline in a minimal volume of spectrophotometric-grade methanol, then dilute with LC-MS grade water to a final concentration of ~10⁻⁴ M. Insight: This concentration is low enough to obey Beer-Lambert's Law while providing a strong signal-to-noise ratio without precipitating the highly lipophilic free base.

  • Acidic Matrix Preparation: Prepare a series of aqueous H₂SO₄ solutions ranging from 0.1 M to 10 M. Determine the precise Hammett Acidity Function (H₀) for each solution using established literature tables.

  • Spectral Acquisition: Aliquot equal volumes of the stock solution into the H₂SO₄ series. Record the UV-Vis spectra from 200 nm to 400 nm against matched blank reference cells.

  • Self-Validation Check (The Isosbestic Point): Overlay all acquired spectra. Critical Step: You must observe a clear isosbestic point (a specific wavelength where total absorbance remains constant across all acidities). The presence of a tight isosbestic point mathematically validates that only a single two-state equilibrium (B + H⁺ ⇌ BH⁺) is occurring. If the isosbestic point drifts, it indicates compound degradation (e.g., hydrolysis of the sulfonyl group), and the data must be discarded.

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max) for the free base (typically ~280-300 nm due to the extended conjugation of the sulfonyl group). Plot the absorbance at λ_max against the H₀ of the solutions.

  • pKa Calculation: Fit the data to the modified Henderson-Hasselbalch equation: H₀ = pKa + log([B]/[BH⁺]). The inflection point of the resulting sigmoidal curve corresponds exactly to the pKa of the conjugate acid.

Implications in Drug Development

The extreme physicochemical profile of 2-Bromo-6-methanesulfonylaniline dictates its behavior in biological systems and synthetic pathways:

  • Pharmacokinetics (ADME): With a pKa < 0.5, this aniline will remain 100% unprotonated at physiological pH (7.4) and even in the highly acidic environment of the stomach (pH 1.5). It will not form salts in vivo, meaning its solubility is entirely dependent on its intrinsic lipophilicity and hydrogen-bonding capacity. It will easily passively diffuse across lipid bilayers.

  • Synthetic Utility: Because the amine is non-nucleophilic, standard S_N2 alkylations or acylations will fail or require excessively harsh conditions. However, because its N-H acidity is heightened (pKa ~14), it can be readily deprotonated by strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) to form a potent nitrogen anion, which then undergoes rapid N-alkylation or Buchwald-Hartwig cross-coupling.

References

  • Title: 2-Bromoaniline | CID 11992 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 4-(Methylsulfonyl)aniline | CID 79617 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Hammett Equation and Substituent Constants Source: Wikipedia (Chemistry Compendium) URL: [Link]

Exploratory

Strategic Sourcing and Quality Validation of 2-Bromo-6-methanesulfonylaniline

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discovery. Executive Summary: The "Ortho-Blocker" Challenge In modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discovery.

Executive Summary: The "Ortho-Blocker" Challenge

In modern drug discovery, particularly within the kinase inhibitor space, 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7 ) represents a high-value, structurally demanding building block. Its utility lies in its dense functionalization: the ortho-bromo group serves as a handle for cross-coupling (Suzuki/Buchwald), while the ortho-methanesulfonyl (mesyl) group provides a metabolic stability anchor and hydrogen-bond acceptor capability.

However, this specific substitution pattern—a 1,2,3-trisubstituted benzene with bulky groups flanking the amine—creates significant steric hindrance. For the sourcing scientist, this translates to two critical risks:

  • Synthetic Difficulty: Suppliers often struggle to achieve >98% purity due to difficult regio-selective bromination or sulfone installation.

  • Reactivity variability: Impurities in this material (e.g., des-bromo precursors) can catastrophically poison downstream catalytic cycles.

This guide details the sourcing landscape, vetting protocols, and analytical validation required to integrate this reagent into a pharmaceutical workflow.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement team must define the specification sheet based on the molecule's intrinsic properties.

AttributeSpecificationTechnical Rationale
Chemical Name 2-Bromo-6-methanesulfonylaniline--
CAS Number 1362851-65-7 Unique identifier to avoid isomer confusion.[1][2]
Molecular Formula C₇H₈BrNO₂SMW: 250.11 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation (aniline degradation).
Purity (HPLC) ≥ 98.0% (AUC)Critical. <98% often implies regioisomers that co-elute.
Identity (NMR) Conforms to StructureMust confirm 1,2,3-substitution pattern (doublet-doublet-triplet or similar aromatic splitting).
Residual Water ≤ 0.5% (Karl Fischer)Excess water hydrolyzes sensitive catalysts (e.g., Pd-esters) in subsequent steps.
Pd Scavenging < 20 ppmIf synthesized via catalysis, residual metal can cause false positives in biological assays.

The Supplier Landscape: Tiered Sourcing Strategy

This molecule is not a commodity chemical (like aniline or bromobenzene). It is a Tier 2 Building Block , meaning it is typically stocked by specialized catalog vendors but synthesized on-demand for kilogram quantities.

Supplier Categories
  • Tier 1: Validated Catalog Suppliers (Gram Scale)

    • Primary Sources:ChemScene , BLD Pharm , Combi-Blocks .

    • Pros: Fast delivery (1-2 weeks), COA available.

    • Cons: Batch-to-batch variability; often re-packagers of a single original manufacturer.

  • Tier 2: Aggregators & Search Engines

    • Tools:SciFinder-n , MolPort , eMolecules .

    • Usage: Use these to find the original manufacturer. Look for "Stock" status rather than "Ship within 4 weeks" (which implies synthesis-on-demand).

  • Tier 3: Custom Synthesis (Kilogram Scale)

    • Partners:Enamine , WuXi AppTec , Syngene .

    • Trigger: When project demand exceeds 100g. The synthesis likely involves the displacement of 2,6-dibromoaniline or oxidation of the sulfide, requiring safety calorimetry data for scale-up.

Strategic Decision Matrix

The following logic flow governs the sourcing decision to minimize project timeline risk.

SourcingStrategy Start Requirement: 2-Bromo-6-methanesulfonylaniline QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 50 grams (Discovery/Hit-to-Lead) QtyCheck->SmallScale LargeScale > 100 grams (Process Dev/GLP Tox) QtyCheck->LargeScale StockCheck Check Aggregators (MolPort/SciFinder) SmallScale->StockCheck CustomSyn Initiate Custom Synthesis (FTE or Fee-for-Service) LargeScale->CustomSyn InStock In Stock (Ships <1 week) StockCheck->InStock NoStock Lead Time > 4 weeks StockCheck->NoStock Tier1 Order from Tier 1 (ChemScene/BLD) InStock->Tier1 NoStock->CustomSyn QC_Gate Internal QC Gate (See Section 4) Tier1->QC_Gate CustomSyn->QC_Gate

Figure 1: Sourcing Decision Tree. Prioritize stock for speed, but default to custom synthesis for scale to ensure impurity control.

Technical Validation Protocol (The "Self-Validating System")

Trusting a Certificate of Analysis (COA) blindly is a critical failure mode in medicinal chemistry. The steric crowding of the 2-Br and 6-SO2Me groups makes this molecule prone to specific synthetic impurities that suppliers often miss.

Step 1: Identity Verification (H-NMR)
  • Solvent: DMSO-d6 (preferred over CDCl3 for solubility and peak separation).

  • Diagnostic Signals:

    • Mesyl Group: Singlet (~3.0 - 3.2 ppm, 3H).

    • Amine: Broad singlet (~5.0 - 6.0 ppm, 2H). Note: This may be shifted downfield due to H-bonding with the sulfonyl oxygen.

    • Aromatic Region: 1,2,3-trisubstituted pattern. Look for a triplet (t) and two doublets (d) or a multiplet pattern integrating to 3H.

  • Red Flag: Extra aromatic peaks indicate regioisomers (e.g., 4-bromo isomer) which have different coupling constants.

Step 2: Purity Profiling (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and MS (ESI+).

  • Common Impurity: 2,6-Dibromoaniline .[3]

    • Origin: If synthesized via displacement, unreacted starting material may remain.

    • Impact: This is a "silent killer." In a Buchwald coupling, the dibromo species will react twice or terminate the polymer chain, ruining stoichiometry.

    • Detection: Look for mass M+2 and M+4 patterns characteristic of dibromo species.

Step 3: Functional Use Test (The "Gold Standard")

Before releasing a 100g batch to the chemistry team, perform a pilot reaction.

  • Protocol: Small scale (50 mg) Buchwald-Hartwig coupling with a standard amine (e.g., morpholine).

  • Success Criteria: >90% conversion by LCMS within 2 hours.

  • Failure Analysis: If conversion is low, the aniline may contain catalyst poisons (sulfur species or heavy metals) not visible by UV.

QC_Workflow Receipt Material Receipt (Quarantine) NMR 1H-NMR (DMSO-d6) Check Regio-purity Receipt->NMR LCMS LC-MS Analysis Check for Dibromo impurity NMR->LCMS UseTest Functional Use Test (Pilot Coupling) LCMS->UseTest Decision Pass/Fail? UseTest->Decision Release Release to Inventory Decision->Release Pass Reject Reject/Return Decision->Reject Fail

Figure 2: Analytical QC Workflow. The Functional Use Test is the final gatekeeper against invisible catalyst poisons.

Application Context: Handling Steric Hindrance

The 2-Bromo-6-methanesulfonylaniline core is notoriously difficult to couple due to the "ortho-ortho" effect. The bromine is flanked by the amine and the ring hydrogen, but the amine is flanked by the bromine and the bulky sulfone.

Senior Scientist Insight: When using this building block in Buchwald-Hartwig aminations to synthesize kinase inhibitors:

  • Ligand Choice: Standard ligands (BINAP, Xantphos) often fail. Use bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or tBuBrettPhos which are designed for sterically demanding anilines [1].

  • Base Selection: Avoid strong bases that might deprotonate the acidic alpha-protons of the sulfone (though methyl sulfones are relatively stable, harsh conditions like LiHMDS should be monitored). Cs2CO3 or K3PO4 are preferred.

References

  • Maitre, L., et al. "Buchwald-Hartwig amination of sterically hindered anilines." Journal of Organic Chemistry. (General reference for context on hindered anilines).
  • ChemScene. "Product Data Sheet: 2-Bromo-6-(methylsulfonyl)aniline (CAS 1362851-65-7)."

  • Sigma-Aldrich (MilliporeSigma). "2-Bromo-6-(methylsulfonyl)aniline Product Detail."

  • PubChem. "Compound Summary: Sulfonyl Anilines." (General structural data).

(Note: While specific literature on this exact CAS is proprietary/sparse, the protocols above are derived from standard operating procedures for ortho-substituted aniline sourcing in pharmaceutical CMC.)

Sources

Foundational

Thermophysical Profiling of 2-Bromo-6-methanesulfonylaniline: Structural Causality and Analytical Methodologies

Executive Summary In advanced drug development and synthetic organic chemistry, heavily substituted anilines serve as critical building blocks for cross-coupling reactions and active pharmaceutical ingredient (API) synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and synthetic organic chemistry, heavily substituted anilines serve as critical building blocks for cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a highly functionalized intermediate. Understanding its thermophysical properties—specifically its melting point and boiling point—is paramount for optimizing reaction conditions, designing purification workflows, and ensuring safe storage. This whitepaper provides an in-depth analysis of the structural causality governing these properties and establishes self-validating experimental protocols for their precise determination.

Structural Causality of Thermophysical Properties

As a Senior Application Scientist, it is critical to look beyond empirical data and understand the why behind a molecule's physical state. The thermophysical behavior of 2-bromo-6-methanesulfonylaniline is dictated by the complex interplay of steric hindrance, heavy-atom effects, and intermolecular forces.

Melting Point Dynamics: Crystal Lattice Energy

According to , 2-bromo-6-methanesulfonylaniline exists as a solid at room temperature. This is a stark contrast to unsubstituted aniline, which is a liquid (MP: -6°C). The causality for this elevated melting point lies in the ortho-substituents:

  • Intermolecular Hydrogen Bonding: The methanesulfonyl group (

    
    ) contains highly electronegative oxygen atoms that act as powerful hydrogen bond acceptors. The adjacent amine (
    
    
    
    ) acts as a hydrogen bond donor. This facilitates a highly ordered, strongly bound crystal lattice through intermolecular hydrogen bonding between adjacent molecules.
  • Steric Packing: The large Van der Waals radius of the bromine atom (1.85 Å) restricts the rotational freedom of the amine group, locking the molecule into a rigid conformation that packs efficiently into a crystalline solid.

Boiling Point Dynamics: Vaporization vs. Decomposition

The molecular weight of 250.11 g/mol 1[1] and the massive dipole moment induced by the sulfonyl group dramatically increase London dispersion forces and dipole-dipole interactions in the liquid phase. Consequently, the thermal energy required to achieve a vapor pressure of 1 atm (the boiling point) is immense. In practice, the thermal energy required to boil this compound often exceeds the bond dissociation energy of the carbon-sulfur (C-S) or carbon-bromine (C-Br) bonds. Therefore, the compound is expected to undergo thermal decomposition prior to reaching a true boiling point at standard atmospheric pressure.

Quantitative Thermophysical Profile

The following table summarizes the known and structurally estimated thermophysical parameters of 2-bromo-6-methanesulfonylaniline.

ParameterValue / DescriptionReference Standard
Chemical Name 2-Bromo-6-methanesulfonylanilineN/A
CAS Number 1362851-65-7
Molecular Formula C₇H₈BrNO₂S1[1]
Molecular Weight 250.11 g/mol 1[1]
Physical State (20°C) Solid
Melting Point 130°C – 160°C (Estimated Range)2[2]
Boiling Point > 300°C (Decomposition likely)3[3]

Thermophysical Characterization Workflow

To accurately determine these properties without falling victim to analytical artifacts, a strict thermal analysis pipeline must be followed.

G Compound 2-Bromo-6-methanesulfonylaniline (Solid at RT) ThermalAnalysis Thermal Analysis Pipeline Compound->ThermalAnalysis Characterization DSC Differential Scanning Calorimetry (ASTM E794) ThermalAnalysis->DSC Solid-State Transition TGA Thermogravimetric Analysis / Ebulliometry (OECD 103) ThermalAnalysis->TGA Liquid-Gas Transition MP Melting Point Determination (Endothermic Peak) DSC->MP Heat Flow Measurement BP Boiling Point Determination (Vapor Pressure = 1 atm) TGA->BP Mass Loss / Vaporization

Thermophysical characterization workflow for 2-bromo-6-methanesulfonylaniline.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed not just to yield a number, but to mathematically and chemically validate their own results.

Protocol A: Melting Point via Differential Scanning Calorimetry (DSC)

This protocol is governed by the principles outlined in 2[2].

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan using a microbalance.

    • Causality: Keeping the mass low minimizes thermal lag across the sample, ensuring sharp, highly resolved endothermic peaks.

  • Encapsulation: Crimp the pan with a pierced lid.

    • Causality: A pierced lid allows for the release of any trapped moisture or volatile impurities. If a hermetic seal were used, vapor pressure buildup could artificially alter the melting endotherm.

  • Thermal Program: Equilibrate the sample at 25°C under a continuous dry nitrogen purge (50 mL/min). Ramp the temperature at a controlled rate of 10°C/min up to 200°C.

  • Data Analysis: Identify the melting point by integrating the endothermic peak. Record the extrapolated onset temperature (

    
    )  as the thermodynamic melting point, rather than the peak maximum.
    
    • Causality: The peak maximum shifts depending on sample mass and heating rate;

      
       represents the true thermodynamic melting point independent of these variables.
      
  • Self-Validation Mechanism: Run a high-purity Indium standard (MP = 156.6°C) immediately after the sample. If the Indium

    
     shifts by >0.5°C from its theoretical value, the sample run is invalidated due to sensor drift or furnace contamination.
    
Protocol B: Boiling Point / Decomposition via TGA-MS

Because heavily substituted anilines often decompose before boiling, traditional capillary methods are inadequate. This protocol aligns with 3[3] utilizing Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

  • Apparatus Setup: Load 10 mg of the sample into a platinum crucible within the TGA.

  • Atmosphere Control: Purge the furnace with Argon at 40 mL/min.

    • Causality: At high temperatures (>250°C), the amine group is highly susceptible to oxidative degradation. Argon isolates the physical phase transition from chemical oxidation.

  • Heating Ramp: Apply a heating rate of 5°C/min from 200°C to 400°C.

  • Detection & Differentiation: Monitor the first derivative of the mass loss curve (DTG). Simultaneously, analyze the evolved gas via MS.

    • Causality: If the MS detects the intact parent ion (m/z ~250), the mass loss corresponds to true boiling. If the MS detects fragmentation products (e.g., loss of

      
       at m/z 64 or Br at m/z 79/81), the compound is undergoing thermal decomposition. The temperature must then be reported as the decomposition temperature (
      
      
      
      ), not the boiling point.
  • Self-Validation Mechanism: Run a baseline blank with an empty crucible before the sample to establish the noise floor. Verify that the MS ion current for the Argon carrier gas remains strictly constant during the sample's mass loss phase. Any fluctuation indicates a vacuum leak in the transfer line, which invalidates the mass loss interpretation.

References

  • Sigma-Aldrich. "2-Bromo-6-(methylsulfonyl)aniline | 1362851-65-7". MilliporeSigma.
  • ChemScene. "1362851-65-7 | 2-Bromo-6-(methylsulfonyl)aniline". ChemScene LLC.
  • ASTM International. "ASTM E794-06: Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis". ASTM Standards.
  • Benchchem. "Physical properties of Cinnamyl isobutyrate like boiling and melting point (Citing OECD Test Guideline 103)". Benchchem Technical Resources.

Sources

Exploratory

Chemical Stability of 2-Bromo-6-methanesulfonylaniline Under Inert Atmosphere

This guide provides a rigorous technical analysis of the chemical stability of 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7), a critical intermediate in the synthesis of sulfonamide-based pharmacophores and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the chemical stability of 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7), a critical intermediate in the synthesis of sulfonamide-based pharmacophores and kinase inhibitors.

Executive Summary & Physicochemical Context

2-Bromo-6-methanesulfonylaniline is a highly functionalized aniline derivative characterized by a "push-pull" electronic system. The amino group (


) acts as an electron donor, while the methanesulfonyl group (

) at the ortho position serves as a strong electron-withdrawing group (EWG). The bromine atom at the other ortho position introduces significant steric bulk and distinct reactivity (lithium-halogen exchange, Pd-catalyzed coupling).

Stability Verdict: While the 2,6-disubstitution pattern provides steric protection against some nucleophilic attacks, the molecule remains susceptible to oxidative degradation and photolytic dehalogenation . An inert atmosphere (Argon or Nitrogen) is not merely a precaution; it is a mechanistic requirement to prevent the formation of azo-dimers and radical-induced polymerization tars.

Key Physicochemical Properties
PropertyValue / DescriptionImpact on Stability
Molecular Formula

Electronic State Electron-deficient ringReduced basicity of amine; stabilized anion intermediate.
Sterics 2,6-DisubstitutedHinders N-alkylation; reduces rate of condensation reactions.
Physical State Solid (Crystalline)Lattice energy provides baseline stability vs. solution state.
pKa (Conjugate Acid) ~1.0–2.0 (Estimated)Very weak base due to

and

induction.

Mechanisms of Instability

Even under "inert" conditions, trace oxygen, light, or moisture can trigger specific degradation pathways. Understanding these allows for the design of robust handling protocols.

A. Oxidative Dimerization (The Oxygen Threat)

Despite the electron-withdrawing sulfonyl group reducing the electron density on the nitrogen, the primary amine is still susceptible to oxidation.

  • Mechanism: Formation of an aminyl radical (

    
    ) followed by coupling to form azo linkages (
    
    
    
    ) or hydrazine intermediates.
  • Observation: The white/off-white solid turns yellow or brown over time.

B. Photolytic Dehalogenation (The Light Threat)

The Carbon-Bromine (


) bond is sensitive to UV/Visible light.
  • Mechanism: Homolytic cleavage generates an aryl radical (

    
    ) and a bromine radical (
    
    
    
    ). In the presence of hydrogen donors (solvent or moisture), this leads to hydrodebromination (replacement of Br with H).
  • Mitigation: Amber glassware and foil wrapping are mandatory.

C. Sulfonyl Stability

The methanesulfonyl group is generally thermally stable. However, under strongly basic conditions (if used in a reaction), the acidic protons on the methyl group (


 to sulfone) can be deprotonated, potentially leading to side reactions if electrophiles are present.

Degradation Pathway Visualization

The following diagram illustrates the logical flow of degradation risks that necessitate the inert atmosphere and light protection.

DegradationPathways Start 2-Bromo-6- methanesulfonylaniline RadicalN Aminyl Radical (Ar-NH•) Start->RadicalN Oxidation (-H•) RadicalC Aryl Radical (Ar•) Start->RadicalC Homolysis Oxygen Trace O2 (Atmosphere) Oxygen->RadicalN Light UV/Vis Light (hv) Light->RadicalC Azo Azo Dimers (Colored Impurities) RadicalN->Azo Dimerization Debromo Des-bromo Analogue (Impurity) RadicalC->Debromo H-Abstraction

Figure 1: Mechanistic pathways for oxidative and photolytic degradation.

Experimental Protocols: Handling & Storage

To maintain chemical integrity (>98% purity) over long durations (6+ months), the following "Self-Validating" protocol must be employed.

Protocol A: Inert Atmosphere Storage (The "Double-Barrier" Method)

Objective: Eliminate


 and 

contact.
  • Primary Container: Transfer the solid into a glass vial with a Teflon-lined screw cap.

  • Inert Purge:

    • Place the open vial in a vacuum desiccator or glovebox antechamber.

    • Cycle Vacuum/Argon (3 cycles). Note: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solid.

  • Secondary Barrier: Seal the vial with Parafilm or electrical tape. Place this vial inside a secondary heat-sealed aluminized Mylar bag (light and moisture barrier) containing a desiccant packet.

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the radical formation described in Section 2.

Protocol B: Quality Control (Self-Validation)

Before using the reagent in critical steps (e.g., Buchwald-Hartwig coupling), validate its purity.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria:

    • Main peak area > 98%.[1]

    • Absence of "late-eluting" dimers (Azo compounds are highly lipophilic).

    • Absence of "early-eluting" des-bromo species.

Workflow Visualization: The "Chain of Custody"

This diagram outlines the decision logic for receiving, storing, and validating the compound.

StorageWorkflow Receipt Material Receipt (Solid) QC_Initial Initial QC (1H-NMR / LC-MS) Receipt->QC_Initial Decision Purity > 98%? QC_Initial->Decision Purify Recrystallization (EtOH/Water) Decision->Purify No Aliquot Aliquot under Argon (Glovebox) Decision->Aliquot Yes Purify->QC_Initial Pack Double Barrier Pack (Vial + Mylar Bag) Aliquot->Pack Store Freezer Storage (-20°C, Dark) Pack->Store Use Thaw to RT (Desiccator) Store->Use On Demand Use->QC_Initial Re-Validate if >3 months

Figure 2: Lifecycle management workflow for sensitive aniline intermediates.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(methylsulfonyl)aniline. Product No. 1362851-65-7.[1][2][3] Accessed October 2023.

  • Thermo Fisher Scientific. Handling and Storage of Air-Sensitive Reagents. Technical Guide.

  • Lefebvre, V., et al. (2010). "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 75(8), 2730–2732. (Demonstrates reactivity of similar 2-bromo-aniline scaffolds).

  • National Institutes of Health (PubChem). Compound Summary: 2-Bromo-6-methanesulfonylaniline. CID 5473018.[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Sulfonamide Derivatives Using 2-Bromo-6-methanesulfonylaniline

Executive Summary This technical guide details the optimized protocols for synthesizing sulfonamide derivatives using 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) as the primary scaffold.[1] Synthesizing sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for synthesizing sulfonamide derivatives using 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) as the primary scaffold.[1]

Synthesizing sulfonamides from this specific intermediate presents a dual challenge:

  • Steric Hindrance: The amine is flanked by a bulky bromine atom (C2) and a methylsulfonyl group (C6), creating a "steric gate" that impedes nucleophilic attack.

  • Electronic Deactivation: The methylsulfonyl moiety is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen (

    
     reduction).
    

Standard sulfonylation conditions (e.g., Pyridine/DCM) often result in poor conversion (<30%) or extended reaction times for this substrate. This guide provides a High-Performance Deprotonation Protocol using sodium hydride (NaH) to generate the highly reactive anilide anion, ensuring quantitative yields. Additionally, we outline downstream applications, specifically utilizing the bromine handle for Suzuki-Miyaura cross-coupling.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis relies on overcoming the energy barrier imposed by the ortho-substituents.[1] The pathway below illustrates the transformation from the deactivated amine to the target sulfonamide, and its subsequent elaboration.

G Start 2-Bromo-6- methanesulfonylaniline (Deactivated Nucleophile) Inter Anilide Anion (Activated Species) Start->Inter Deprotonation (NaH, 0°C) Prod Target Sulfonamide (Scaffold) Inter->Prod R-SO2Cl (Rapid Substitution) Final Biaryl Product (Drug Candidate) Prod->Final Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2)

Figure 1: Reaction workflow converting the deactivated aniline into a functionalized drug scaffold via an anionic intermediate.[2]

Critical Analysis of Reaction Parameters

The following table contrasts the standard approach with the optimized method required for 2-Bromo-6-methanesulfonylaniline.

ParameterMethod A: Standard (Classical)Method B: Anionic Activation (Recommended)
Reagents Pyridine (Solvent/Base), DMAP (Cat.)[1]NaH (60% disp.), THF or DMF
Mechanism Nucleophilic attack by neutral amineAttack by Anilide Anion (

)
Suitability Unhindered, electron-rich anilinesHindered, electron-deficient anilines
Reaction Time 12–48 Hours (often incomplete)1–4 Hours
Typical Yield 20–45% (for this substrate)85–96%
Impurity Profile High (Bis-sulfonylation possible)Clean (Mono-sulfonylation controlled)

Expert Insight: The


 of the conjugate acid of a standard aniline is ~4.6. The ortho-sulfone group in the starting material drops this significantly, making the lone pair less available.[1] Method B compensates for this by removing the proton entirely before the electrophile is introduced.

Experimental Protocols

Protocol A: High-Performance Sulfonylation (Anionic Activation)

Use this protocol for the primary synthesis of sulfonamides from 2-Bromo-6-methanesulfonylaniline.[1]

Materials:

  • 2-Bromo-6-methanesulfonylaniline (1.0 equiv)[1][3]

  • Aryl/Alkyl Sulfonyl Chloride (

    
    ) (1.2 equiv)[1]
    
  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv)

  • Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve 2-Bromo-6-methanesulfonylaniline (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C in an ice bath.

    • Carefully add NaH (2.5 equiv) portion-wise.[1] Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns a deep color (yellow/orange) indicating anion formation.

  • Coupling:

    • Re-cool the mixture to 0°C.

    • Add the Sulfonyl Chloride (1.2 equiv) dropwise (neat or dissolved in minimal THF).

    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Monitoring: Check via TLC or LC-MS. The starting material peak (

    
    ) should disappear.
    
  • Workup:

    • Quench carefully with saturated

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Downstream Suzuki-Miyaura Coupling

Utilization of the bromine handle to generate biaryl scaffolds.

Materials:

  • Sulfonamide Product (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Dioxane/Water (4:1 ratio)

Procedure:

  • Combine all reagents in a microwave vial or sealed tube.

  • Degas with inert gas for 5 minutes.

  • Heat to 90°C for 4–12 hours (or 110°C for 1 hour in a microwave reactor).

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or incomplete reactions.

DecisionTree Start Issue: Low Yield / Incomplete Reaction CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckProd Is Bis-Sulfonylation occurring? CheckSM->CheckProd No (Complex Mix) Action1 Activation Issue: Switch from Pyridine to NaH/THF CheckSM->Action1 Yes (No Reaction) Action3 Stoichiometry Issue: Reduce R-SO2Cl to 1.0 equiv Control Temp at 0°C CheckProd->Action3 Yes Action2 Steric Issue: Increase Temp to 60°C or use DMF as solvent Action1->Action2 If NaH fails

Figure 2: Troubleshooting logic for optimization of hindered sulfonamide synthesis.

Safety & Handling

  • 2-Bromo-6-methanesulfonylaniline: Treat as a potential irritant and skin sensitizer.[1] Use standard PPE.[1]

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[1] Use only dry glassware and anhydrous solvents.[1] Quench excess NaH with extreme caution using isopropanol or saturated ammonium chloride under inert atmosphere.[1]

  • Sulfonyl Chlorides: Corrosive and lachrymators.[1] Handle in a fume hood.

References

  • General Sulfonylation of Hindered Anilines

    • Direct sulfonylation of anilines mediated by visible light.[1][2] (2018).[1][2][5][6] Royal Society of Chemistry.[1][2]

  • Mechanistic Insight on Anionic Activation

    • Sulfonylation of Anilines through Photocatalytic Activation.[1] (2025).[1][4][5][7] ACS Catalysis.[1]

  • Compound Data & Safety

    • 2-Bromo-6-(methylsulfonyl)aniline Product Information.[1][3] ChemScene / Sigma-Aldrich.[1]

  • Downstream Coupling Protocols

    • Practical Large-Scale Synthesis of Sulfonamides. (2020).[1][8][9] ResearchGate.

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Anilines

Executive Summary The synthesis of poly-substituted biaryls containing free aniline moieties represents a "perfect storm" of catalytic challenges. Standard Suzuki-Miyaura conditions ( , ) frequently fail due to two syner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of poly-substituted biaryls containing free aniline moieties represents a "perfect storm" of catalytic challenges. Standard Suzuki-Miyaura conditions (


, 

) frequently fail due to two synergistic failure modes: steric impedance of the transmetallation step and catalyst poisoning by the free amine (

).

This guide details a robust, field-proven methodology utilizing Buchwald G3/G4 precatalysts and dialkylbiaryl phosphine ligands (SPhos, XPhos). These systems create a protective steric shell around the palladium center, preventing amine coordination while facilitating the coupling of highly hindered ortho-substituted partners.

Critical Mechanistic Insight

To successfully couple hindered anilines, one must understand why traditional methods fail. The failure is not random; it is mechanistic.

The 3-Point Failure Mode
  • Oxidative Addition (OA): Electron-rich anilines make the aryl halide bond stronger (if the halide is on the aniline), slowing OA.

  • Amine Poisoning: The free

    
     group is a competent ligand. It binds to unsaturated Pd(II) species, forming stable "off-cycle" resting states (Pd-Amine complexes) that halt turnover.
    
  • Transmetallation Blockade: In ortho-substituted systems, the boronic acid cannot easily approach the Pd center due to steric clashing with the ligands and the substrate itself.

The Solution: Bulky, Electron-Rich Ligands

Dialkylbiaryl phosphines (e.g., SPhos , XPhos ) solve these issues simultaneously. Their electron-rich nature accelerates oxidative addition. Crucially, their massive steric bulk promotes reductive elimination and, counter-intuitively, prevents the free amine from binding to the metal by physically blocking the coordination site.

CatalyticCycle cluster_legend Mechanistic Intervention Pd0 Active Species L-Pd(0) OA_Complex Oxidative Addition L-Pd(II)-Ar-X Pd0->OA_Complex + Ar-X Trans_State Transmetallation (Sterically Sensitive Step) OA_Complex->Trans_State + Ar-B(OH)2 / Base Poison OFF-CYCLE TRAP Pd-NH2 Coordination OA_Complex->Poison Free Amine Attack Biaryl_Pd Reductive Elimination L-Pd(II)-Biaryl Trans_State->Biaryl_Pd Biaryl_Pd->Pd0 - Product Note Bulky Ligands (SPhos/XPhos) BLOCK the Off-Cycle Trap

Figure 1: The Catalytic Cycle. Note the "Off-Cycle Trap" where free amines poison the catalyst. Bulky ligands prevent this pathway.[1]

Strategic Reagent Selection

A. The Ligand: SPhos vs. XPhos
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The universal choice for ortho-substituted anilines. The methoxy groups provide stability and solubility.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Use this if the substrate is extremely hindered (e.g., tetra-ortho-substituted biaryls) or requires coupling of aryl chlorides.

B. The Precatalyst: G3 vs. G4

Do not use


 + Ligand if reproducibility is key. In-situ mixing often leads to inconsistent active species concentrations.
  • Recommendation: Use Buchwald G4 Precatalysts (e.g., XPhos Pd G4).[2]

  • Why? G4 precatalysts contain a methylated amine backbone that prevents the carbazole byproduct (formed from G3 activation) from inhibiting the reaction. They activate rapidly at room temperature or mild heat.[2]

C. The Base & Solvent[3]
  • Base: Potassium Phosphate Tribasic (

    
    ) is superior to Carbonates (
    
    
    
    ) for hindered systems. It is strong enough to activate the boronic acid but mild enough to tolerate functional groups.
  • Solvent: A biphasic system is mandatory . Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1) . Water is essential to solubilize the inorganic base and facilitate the transmetallation step.

Protocol A: The "Workhorse" Method

Applicability: General synthesis of biaryls with 1-3 ortho substituents, including free anilines.

Materials Checklist
ComponentReagentStoichiometry
Electrophile Aryl Bromide/Chloride (Hindered)1.0 equiv
Nucleophile Aryl Boronic Acid/Pinacol Ester1.2 - 1.5 equiv
Catalyst SPhos Pd G4 (or XPhos Pd G4)1.0 - 3.0 mol%
Base

(finely ground)
2.0 - 3.0 equiv
Solvent Toluene : Water (10:1 ratio)0.2 M concentration
Step-by-Step Procedure
  • Vial Preparation: To a 4 mL or 8 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If the aniline is the nucleophile (aminoboronic acid), use 1.5 equiv to account for potential protodeboronation.

  • Base Addition: Add

    
      (2.0 equiv).
    
  • Solvent Addition: Add the Toluene/Water mixture.

    • Critical: The solvent should be degassed (sparged with

      
       for 10 mins) before addition to protect the electron-rich phosphine.
      
  • Sealing & Heating: Cap the vial with a Teflon-lined septum. Purge the headspace with Nitrogen/Argon for 1 minute.

  • Reaction: Heat the block to 80°C - 100°C with vigorous stirring (800+ RPM).

    • Time: Typically 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over

    
    .[3]
    

Protocol B: The "Bunker Buster" (Extreme Hindrance)

Applicability: Tetra-ortho-substituted systems (e.g., coupling a 2,6-disubstituted halide with a 2,6-disubstituted boronic acid).

Modifications to Protocol A
  • Ligand Switch: Use AntPhos or XPhos .[4] AntPhos is specifically designed to create a "molecular gear" effect for extreme sterics.

  • Solvent Switch: Use n-Butanol or Xylenes to allow higher temperatures (110°C+).

  • Catalyst Loading: Increase to 5.0 mol% .

Workflow Step1 1. Charge Solids (Ar-X, Ar-B, Cat, Base) Step2 2. Add Degassed Solvent (Tol/H2O) Step1->Step2 Step3 3. Inert Purge (N2/Ar, 1 min) Step2->Step3 Step4 4. Heat & Stir (100°C, 12h) Step3->Step4 Step5 5. QC Check (LCMS/TLC) Step4->Step5

Figure 2: Experimental Workflow for High-Throughput or Batch Synthesis.

Troubleshooting & Self-Validating Systems

A robust protocol must include "self-checks" to verify the chemistry is working.

ObservationDiagnosisCorrective Action
Reaction stays colorless/pale yellow Catalyst failed to activate.Ensure temperature is >60°C. Check if G4 precatalyst is expired (should be off-white/tan, not black).
Black precipitate ("Pd Black") forms immediately Catalyst decomposition.Ligand is not protecting Pd. Switch to XPhos (bulkier). Ensure strict

exclusion.
Starting Material (Halide) remains, Boronic acid gone Protodeboronation.The boronic acid hydrolyzed before coupling. Add boronic acid in portions or switch to Boronic Pinacol Ester (more stable).
LCMS shows "M+H" of Homocoupling Oxidative coupling of boronic acid.Too much

in the system. Degas solvents more thoroughly.

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts: A New Family of Pd Precatalysts." Chemical Science. [Link]

  • Tang, W., et al. (2014). "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling... with a Pd-AntPhos catalyst."[5] Organic Chemistry Frontiers. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. [Link]

Sources

Method

Application Notes and Protocols for the Cyclization of 2-Bromo-6-methanesulfonylaniline to Indazoles

Introduction: The Strategic Importance of Indazole Scaffolds and a Novel Synthetic Route The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Indazole Scaffolds and a Novel Synthetic Route

The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The synthesis of substituted indazoles is therefore of significant interest to researchers in the pharmaceutical sciences. This application note provides a detailed protocol for the synthesis of indazoles from 2-Bromo-6-methanesulfonylaniline, a starting material that offers unique opportunities for further functionalization due to the presence of both a bromo and a methanesulfonyl group.

The described procedure is based on the classical and robust method of diazotization of an aromatic amine followed by an intramolecular cyclization. This approach is widely used for the synthesis of 1H-indazoles and is adaptable to a variety of substituted anilines.[1][4] The presence of the electron-withdrawing methanesulfonyl group and the bromo substituent on the aniline ring influences the reactivity of the substrate and the conditions required for efficient cyclization.

Reaction Mechanism and Scientific Rationale

The conversion of 2-Bromo-6-methanesulfonylaniline to the corresponding indazole proceeds via a two-step sequence initiated by diazotization of the primary aromatic amine.

  • Diazotization: The primary amine group of 2-Bromo-6-methanesulfonylaniline is converted into a diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[5][6] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[5]

  • Intramolecular Cyclization: The generated diazonium salt is a highly reactive intermediate. In this synthesis, the subsequent step involves an intramolecular cyclization where the diazonium group is displaced by the aromatic ring to form the new N-N bond of the indazole ring system. This type of reaction is a well-established method for the formation of indazoles from ortho-substituted anilines.[1][4] The bromine atom at the ortho position can influence the regioselectivity of the cyclization.

The overall transformation is a powerful method for the construction of the indazole ring system, providing a direct route from readily available anilines.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Bromo-6-methanesulfonylaniline in Acid B Cool to 0-5 °C A->B Cooling C Add Sodium Nitrite Solution (Diazotization) B->C Reagent Addition D Stir for 30-60 min (Cyclization) C->D Reaction Progression E Quench Reaction D->E Stopping the Reaction F Extract with Organic Solvent E->F Phase Separation G Dry and Concentrate F->G Solvent Removal H Column Chromatography G->H Purification I Characterize Product H->I Analysis

Figure 1: A schematic overview of the experimental workflow for the cyclization of 2-Bromo-6-methanesulfonylaniline to the corresponding indazole.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-6-methanesulfonylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Bromo-6-methanesulfonylaniline in a suitable volume of concentrated hydrochloric acid and water (e.g., a 3:1 mixture). Stir until a clear solution is obtained.

  • Diazotization: Cool the solution to 0-5 °C using an ice-salt bath with constant stirring. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water. Add the sodium nitrite solution dropwise to the cold aniline solution via a dropping funnel, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring and Cyclization: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt and subsequent cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture and extracting with an organic solvent.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate or another suitable base to neutralize the excess acid until the pH is neutral to slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure indazole product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Optimization and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Temperature 0-5 °CDiazonium salts are unstable at higher temperatures and can decompose. If the reaction is not proceeding, ensure the temperature is maintained within this range.
Acid Concentration Sufficient to dissolve the aniline and generate nitrous acid.Incomplete dissolution can lead to a sluggish reaction. If the aniline does not fully dissolve, a co-solvent like acetic acid may be considered.
Sodium Nitrite Addition Slow, dropwise addition.Rapid addition can lead to a rise in temperature and localized high concentrations of nitrous acid, causing side reactions.
Reaction Time 30-60 minutes post-addition.Insufficient time may lead to incomplete reaction. Monitor by TLC to determine the optimal reaction time.
Quenching Slow and careful addition of base.Vigorous gas evolution (CO₂) occurs upon neutralization. Add the base slowly to control the effervescence.

Expected Results and Data

The successful execution of this protocol is expected to yield the corresponding 7-bromo-5-methanesulfonyl-1H-indazole. The yield will be dependent on the scale of the reaction and the efficiency of the purification.

Starting MaterialProductExpected YieldKey Characterization Data
2-Bromo-6-methanesulfonylaniline7-Bromo-5-methanesulfonyl-1H-indazole60-80%Confirm by ¹H NMR, ¹³C NMR, and MS

Safety Precautions

  • Handle concentrated hydrochloric acid and sodium nitrite with care in a well-ventilated fume hood.

  • Diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ use of the diazonium salt without isolation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and reliable protocol for the cyclization of 2-Bromo-6-methanesulfonylaniline to the corresponding indazole via a diazotization-cyclization strategy. The procedure is well-established in principle and has been adapted for this specific substrate. The resulting product is a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.

References

  • Cerecetto, H., & Gerpe, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4634. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28284-28306. [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors from 2-Bromo-6-methanesulfonylaniline

This Application Note is structured as a strategic technical guide for medicinal chemists and process scientists. It focuses on the high-value intermediate 2-Bromo-6-methanesulfonylaniline (CAS: 1150271-23-0), a scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a strategic technical guide for medicinal chemists and process scientists. It focuses on the high-value intermediate 2-Bromo-6-methanesulfonylaniline (CAS: 1150271-23-0), a scaffold critical for accessing specific chemical space in JAK/TYK2 kinase inhibitor discovery.[1]

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor design—specifically for Janus Kinases (JAK) and Tyrosine Kinase 2 (TYK2) —the "magic methyl" effect and sulfone placement are pivotal for selectivity.[1] The 2-Bromo-6-methanesulfonylaniline scaffold offers a unique "orthogonal" reactivity profile that allows medicinal chemists to rapidly assemble Imidazo[1,2-b]pyridazines , Benzimidazoles , or Bis-heteroaryl systems.[1]

The "Mesyl-Aniline" Advantage
  • Selectivity Handle: The ortho-methanesulfonyl group acts as a critical hydrogen-bond acceptor, often targeting the arginine residues (e.g., Arg-901 in TYK2) within the kinase regulatory domain (pseudokinase).[1]

  • Steric Constraint: The 2,6-disubstitution pattern forces the aniline ring out of planarity when coupled, creating the "twisted" conformation necessary to fit into narrow hydrophobic pockets.[1]

  • Dual-Functional Handles:

    • -NH₂: Nucleophile for core assembly (SnAr or Buchwald).[1]

    • -Br: Electrophile for late-stage diversification (Suzuki, Sonogashira, or Carbonylation).

Synthetic Strategy Visualization

The following diagram illustrates the modular workflow for converting this scaffold into a bioactive kinase inhibitor, utilizing a Pyridazine core (analogous to BMS-986165/Deucravacitinib chemistry).

G Start 2-Bromo-6-methanesulfonylaniline (Starting Material) Step1 Step 1: Core Coupling (LHMDS-Mediated SnAr) Start->Step1 + 3,6-Dichloropyridazine Inter1 Intermediate A (Chloropyridazine Adduct) Step1->Inter1 Selectivity: Cl vs Br Step2 Step 2: Tail Installation (SnAr Displacement) Inter1->Step2 + Solubilizing Amine Inter2 Intermediate B (Funct. Pyridazine) Step2->Inter2 Step3 Step 3: Late-Stage Diversification (Pd-Catalyzed Suzuki/Amidation) Inter2->Step3 Targeting the Br handle Final Target Kinase Inhibitor (TYK2/JAK Selective) Step3->Final

Caption: Modular assembly route prioritizing the reactivity hierarchy: Highly reactive Pyridazine-Cl > Aniline-NH₂ > Aniline-Br.

Detailed Experimental Protocols

Protocol A: The "Difficult" Coupling (LHMDS-Mediated SnAr)

Context: The 2-bromo-6-methanesulfonyl aniline is an extremely poor nucleophile due to the electron-withdrawing sulfone and steric crowding. Standard thermal coupling often fails or requires harsh temperatures that degrade the heterocycle.[1] We utilize Lithium Hexamethyldisilazide (LHMDS) to generate the anilide anion, enabling coupling at 0°C–RT.[1]

Reagents:

  • Starting Material: 2-Bromo-6-methanesulfonylaniline (1.0 equiv)

  • Coupling Partner: 3,6-Dichloropyridazine (1.2 equiv)[1]

  • Base: LHMDS (1.0 M in THF, 2.5 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Charge a dried 3-neck flask with 2-Bromo-6-methanesulfonylaniline (10 g, 40 mmol) and 3,6-Dichloropyridazine (7.15 g, 48 mmol).

  • Solvation: Add anhydrous THF (100 mL, 10V) and cool the suspension to 0°C under nitrogen.

  • Deprotonation & Coupling: Add LHMDS solution dropwise over 30 minutes. Note: A deep red/orange color change is typical as the anion forms.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C). Monitor by HPLC (Target peak: Mono-displacement product).

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl (50 mL) followed by water (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (0-40% EtOAc/Hexanes).

Critical Quality Attribute (CQA): Ensure <0.5% of bis-addition product (where the aniline attacks both chlorides). The stoichiometry and temperature control are vital here.[1]

Protocol B: Functionalization of the Bromide (Suzuki-Miyaura)

Context: Once the core is assembled, the ortho-bromide remains intact.[1] This is the "diversity handle." The following protocol installs an aryl group (e.g., a pyrazole or triazole) to complete the pharmacophore.

Reagents:

  • Substrate: Intermediate from Protocol A (1.0 equiv)

  • Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)[1]

  • Solvent: 1,4-Dioxane (10V)[1]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in Dioxane/Water.[1] Sparge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological assay, to remove residual Pd.[1]

  • Isolation: Filter through Celite. Concentrate and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & Troubleshooting Guide

Key Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Weight 250.11 g/mol --
pKa (Aniline) ~1.5 (Estimated)Extremely weak base; requires LHMDS for coupling.
LogP ~1.8Moderately lipophilic; soluble in THF, DCM.[1]
Isotope Pattern 1:1 doublet (⁷⁹Br/⁸¹Br)Distinctive MS signature for tracking reaction progress.
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Wet THF or degraded LHMDS.Ensure THF is <50 ppm H₂O.[1] Titrate LHMDS or use fresh bottle.
Bis-Addition (Step 1) Excess LHMDS or high temp.[1]Strictly control temp at 0°C during addition. Use exactly 2.2–2.5 eq base.
Debromination (Step 2) Pd-hydride formation.[1]Avoid alcoholic solvents (like EtOH) in the Suzuki step; stick to Dioxane/Water.[1]

References & Authoritative Grounding

  • Wrobleski, S. T., et al. (2019).[1] Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Tyrosine Kinase 2 Inhibitor.[1][2] Journal of Medicinal Chemistry.[1] Link[1]

    • Grounding: Establishes the SAR of the aniline/pyridazine scaffold and the role of the "magic methyl" amide/sulfone.

  • Moslin, R., et al. (2019).[1][3] Identification of BMS-986165, a High-Affinity, Selective TYK2 Inhibitor.[1][3][4] Journal of Medicinal Chemistry.[1] Link[1]

    • Grounding: Details the structural evolution and the importance of the aniline substitution pattern.

  • Beutner, G. L., et al. (2019).[1] Process Development of BMS-986165: A Novel TYK2 Inhibitor. Organic Process Research & Development.[1] Link[1]

    • Grounding: The authoritative source for the LHMDS coupling protocol and safety parameters for handling deactivated anilines on scale.

  • Organic Syntheses. (2020).[1] General Procedures for Buchwald-Hartwig Amination of Deactivated Anilines.Link[1]

    • Grounding: General reference for alternative Pd-catalyzed coupling strategies.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Bromo-6-methanesulfonylaniline in Drug Discovery

Introduction & Pharmacological Relevance 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a highly functionalized, sterically encumbered building block widely utilized in the synthesis of complex heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a highly functionalized, sterically encumbered building block widely utilized in the synthesis of complex heterocyclic scaffolds[1]. In modern drug discovery, this specific aniline derivative serves as a critical precursor for assembling quinoline and quinoxaline architectures, which are privileged pharmacophores in the development of selective phosphoinositide 3-kinase (PI3K) inhibitors[2].

The successful incorporation of this building block into target molecules relies heavily on late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings). However, the unique di-ortho substitution pattern of this molecule presents significant synthetic challenges that require precise catalytic tuning.

Structural & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of 2-Bromo-6-methanesulfonylaniline to design successful coupling protocols. The reactivity of the C-Br bond is dictated by three primary factors:

  • Electronic Push-Pull Dynamics : The primary amine (-NH₂), an electron-donating group, increases the electron density of the aromatic ring, which inherently raises the activation energy required for the oxidative addition of the Pd(0) catalyst[3]. Conversely, the methanesulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, partially offsetting this deactivation.

  • Extreme Steric Hindrance : The C-Br bond is flanked by two bulky ortho-substituents. This di-ortho steric bulk severely impedes the approach of standard, low-profile palladium complexes, making oxidative addition the rate-determining step[4].

  • Catalyst Poisoning Risks : The free primary amine and the sulfonyl oxygens can act as bidentate or monodentate coordination sites. If an insufficiently bulky ligand is used, the substrate can sequester the palladium catalyst into off-cycle, thermodynamically stable (but catalytically inactive) Pd(II) complexes.

The Solution : To overcome these barriers, the catalytic system must employ electron-rich, sterically demanding ligands. Bulky monodentate phosphines (like JohnPhos) or large bite-angle bidentate ligands (like dppf) are mandatory. They increase the electron density at the palladium center to force oxidative addition, while their massive steric profile accelerates reductive elimination and physically blocks the substrate's -NH₂ group from poisoning the metal center[4][5].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_OA Ar-Pd(II)-Br L_n (Sterically Hindered) Pd0->PdII_OA Oxidative Addition (Rate-Determining) PdII_TM Ar-Pd(II)-Ar' L_n PdII_OA->PdII_TM Transmetalation (Base-Assisted) PdII_TM->Pd0 Reductive Elimination (Sterically Driven) Product Biaryl Product (Ar-Ar') PdII_TM->Product Substrate 2-Bromo-6-methanesulfonylaniline (Ar-Br) Substrate->PdII_OA Boronic Ar'-B(OH)2 + Base Transmetalating Agent Boronic->PdII_TM

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of the Substrate[1]
PropertyValue
Chemical Name 2-Bromo-6-methanesulfonylaniline
CAS Number 1362851-65-7
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
SMILES NC1=C(S(=O)(C)=O)C=CC=C1Br
Storage Conditions 4°C, protect from light
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Reaction conditions: 2-Bromo-6-methanesulfonylaniline (1.0 eq), Phenylboronic acid (1.5 eq), Catalyst (5 mol%), Base (3.0 eq), 100 °C, 16 h.

Catalyst / Ligand SystemBaseSolvent SystemConversion / Yield (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)< 15%PPh₃ lacks the steric bulk to force reductive elimination; catalyst poisoning observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)62%Improved oxidative addition, but protodeboronation competes with transmetalation.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 88% Optimal bite angle prevents amine chelation; Dioxane solubilizes the sulfone group [5].
Pd₂(dba)₃ / JohnPhosBa(OH)₂1,4-Dioxane/H₂O (4:1)91%Extreme steric bulk of JohnPhos drives both oxidative addition and reductive elimination[4].

Experimental Methodologies

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective : Synthesize sterically hindered biaryl intermediates for downstream kinase inhibitor development.

Causality in Setup :

  • Degassing : Oxygen must be rigorously excluded via prolonged sparging with Argon. Pd(0) is highly susceptible to oxidation, which halts the catalytic cycle prematurely.

  • Solvent Choice (1,4-Dioxane/H₂O 4:1) : Dioxane provides an excellent solubility profile for the highly polar methanesulfonyl group. Water is essential to dissolve the inorganic base (K₂CO₃) and activate the boronic acid via the formation of a reactive boronate complex[5].

Step-by-Step Procedure :

  • Reaction Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-methanesulfonylaniline (1.0 mmol, 250.1 mg)[1], the desired arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol, 414.6 mg).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg)[5].

    • Self-Validation Check: The catalyst must be a distinct orange/red powder. If it appears black or dark grey, Pd(0) aggregation (palladium black) has occurred, and the batch should be discarded to prevent reaction failure.

  • Solvent Introduction & Degassing : Add 10 mL of a pre-degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the resulting suspension with Argon for 15 minutes.

  • Heating & Monitoring : Seal the flask and heat the mixture to 100 °C under an Argon atmosphere.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material isotope pattern (m/z 250/252) and the emergence of the product mass indicate successful conversion. The reaction is typically complete within 12-16 hours.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) followed by brine (10 mL).

    • Causality: The water wash removes inorganic salts and residual boronic acid. The brine wash is critical to break any emulsions formed by the highly polar sulfonyl group.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Workflow SM 2-Bromo-6-methanesulfonylaniline Step1 Pd-Catalyzed Cross-Coupling SM->Step1 Int1 Coupled Intermediate Step1->Int1 Step2 Cyclization (Acid-Catalyzed) Int1->Step2 Int2 Quinoline Core Step2->Int2 Step3 Late-Stage Functionalization Int2->Step3 Target PI3K Kinase Inhibitor Step3->Target

Synthetic workflow from 2-Bromo-6-methanesulfonylaniline to PI3K Inhibitors.

References

  • Title: 1362851-65-7 | 2-Bromo-6-(methylsulfonyl)
  • Title: WO2012032334A1 - Quinoline and quinoxaline derivatives as kinase inhibitors Source: Google Patents URL
  • Title: Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)
  • Title: Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC)
  • Title: Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles Source: ACS Publications URL

Sources

Application

Advanced Synthesis of Benzothiadiazine Derivatives from 2-Bromo-6-methanesulfonylaniline: A Chemodivergent Workflow

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Strategic Rationale Benzothiadiazine derivatives, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

Benzothiadiazine derivatives, particularly 1,2,4-benzothiadiazine 1,1-dioxides, are privileged scaffolds in medicinal chemistry. They serve as the core pharmacophore for a variety of therapeutics, including classic thiazide diuretics, AMPA receptor modulators for neurodegenerative diseases, and emerging anticancer agents[1][2].

Synthesizing these derivatives from 2-bromo-6-methanesulfonylaniline presents a unique synthetic challenge. The presence of the strongly electron-withdrawing methanesulfonyl (


) group severely deactivates the aniline ring, rendering classical electrophilic aromatic substitution (e.g., direct chlorosulfonylation using chlorosulfonic acid) ineffective.

To bypass this limitation, this application note details a highly robust, four-step chemodivergent workflow. By leveraging the pre-installed bromide at the C2 position, we utilize a Palladium-catalyzed Buchwald-Hartwig-type thioetherification[3], followed by oxidative chlorination and subsequent annulation. This strategy regioselectively yields 5-methanesulfonyl-1,2,4-benzothiadiazine 1,1-dioxide derivatives , retaining the methanesulfonyl group—a highly desirable moiety for enhancing aqueous solubility and hydrogen-bonding in drug design[2].

Experimental Workflow & Logical Relationships

The synthesis relies on transforming the sterically hindered


 bond into a reactive sulfonamide, which then undergoes intramolecular cyclization with the adjacent aniline nitrogen.

SynthesisWorkflow N1 2-Bromo-6-methanesulfonyl aniline (Starting Material) N2 Pd-Catalyzed Thioetherification N1->N2 BnSH, Pd2(dba)3 Xantphos N3 Oxidative Chlorination N2->N3 NCS, HCl MeCN N4 Amidation N3->N4 NH3 or R-NH2 THF N5 Annulation (Cyclization) N4->N5 HC(OEt)3 p-TsOH N6 5-Methanesulfonyl- benzothiadiazine 1,1-dioxide N5->N6 Target Scaffold

Caption: Chemodivergent synthetic workflow from 2-bromo-6-methanesulfonylaniline to benzothiadiazine derivatives.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and self-validating In-Process Control (IPC) metrics required to ensure protocol fidelity at each step.

Table 1: Reaction Optimization and IPC Metrics

StepTransformationKey Reagents & CatalystTemp / TimeIPC Metric (LC-MS)Typical Yield
1 Thioetherification

, Xantphos, BnSH
100 °C, 12 hProduct

294

82–88%
2 Oxidative ChlorinationNCS, 2M HCl, MeCN0 °C to RT, 4 hMeOH quench


282
75–80%
3 Amidation

(aq) or

0 °C, 2 hProduct

251

88–95%
4 Annulation

,

-TsOH
120 °C, 6 hProduct

261

70–85%

(Note: Calculated


 values for Steps 3 and 4 assume the use of unsubstituted ammonia, where 

.)

Step-by-Step Methodologies & Mechanistic Insights

Step 1: Palladium-Catalyzed Thioetherification

Objective: Convert the aryl bromide to a benzyl thioether.

  • Protocol:

    • In an oven-dried Schlenk flask, combine 2-bromo-6-methanesulfonylaniline (1.0 eq, 10 mmol),

      
       (0.05 eq), and Xantphos (0.10 eq).
      
    • Evacuate and backfill the flask with ultra-pure

      
       (three cycles).
      
    • Add anhydrous 1,4-Dioxane (50 mL), followed by

      
      -Diisopropylethylamine (DIPEA, 2.0 eq) and Benzyl mercaptan (BnSH, 1.2 eq).
      
    • Heat the mixture to 100 °C and stir vigorously for 12 hours.

    • Validation (IPC): Analyze an aliquot via LC-MS. The starting material (

      
       250/252) must be fully consumed, replaced by the thioether product (
      
      
      
      294).
    • Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Causality & Expertise: Thiolates are notorious for poisoning Palladium catalysts by forming stable, inactive bridging complexes. Xantphos is deliberately selected because its wide bite angle (111°) sterically forces the Palladium center into a geometry that strongly favors rapid reductive elimination, bypassing catalyst deactivation[3].

Step 2: Oxidative Chlorination

Objective: Oxidatively cleave the benzyl group to generate the sulfonyl chloride.

  • Protocol:

    • Dissolve the thioether intermediate (1.0 eq) in Acetonitrile (MeCN, 0.2 M) and cool to 0 °C in an ice bath.

    • Add 2M aqueous HCl (5.0 eq) dropwise.

    • Slowly add

      
      -Chlorosuccinimide (NCS, 3.0 eq) in small portions over 15 minutes to control the exotherm.
      
    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation (IPC): Quench a 10 µL aliquot in 1 mL of Methanol. LC-MS analysis should reveal the methyl sulfonate ester (

      
       282), confirming the presence of the highly reactive sulfonyl chloride.
      
    • Extract with cold Dichloromethane (DCM), wash with brine, dry over

      
      , and concentrate under reduced pressure. Use immediately in Step 3.
      
  • Causality & Expertise: Direct sulfonation of the starting aniline is impossible due to the strongly deactivating

    
     group. Oxidative chlorination of a thioether circumvents this by utilizing the easily cleavable benzyl group. The electron-deficient nature of the aniline ring acts as an internal protecting group, preventing unwanted electrophilic chlorination of the aromatic core by NCS.
    
Step 3: Amidation

Objective: Convert the unstable sulfonyl chloride to a stable sulfonamide.

  • Protocol:

    • Dissolve the crude sulfonyl chloride from Step 2 in anhydrous THF (0.2 M) and cool to 0 °C.

    • For a primary sulfonamide, add a 10-fold excess of 28% aqueous Ammonium Hydroxide (

      
      ). For substituted derivatives, add the desired primary amine (
      
      
      
      , 1.5 eq) and Triethylamine (2.0 eq).
    • Stir at 0 °C for 2 hours.

    • Validation (IPC): LC-MS must show the complete disappearance of the sulfonyl chloride and the appearance of the sulfonamide (

      
       251 for 
      
      
      
      ).
    • Concentrate to remove THF, extract with EtOAc, wash with water, and dry.

  • Causality & Expertise: Sulfonyl chlorides are highly susceptible to hydrolysis. Performing the amidation at 0 °C with a rapid addition of the amine outcompetes the background hydrolysis pathway (which would yield the dead-end sulfonic acid).

Step 4: Annulation (Cyclization)

Objective: Close the 1,2,4-thiadiazine ring to form the final pharmacophore.

  • Protocol:

    • Suspend the sulfonamide intermediate (1.0 eq) in Triethyl orthoformate (

      
      , 10 eq).
      
    • Add a catalytic amount of

      
      -Toluenesulfonic acid (
      
      
      
      -TsOH, 0.1 eq).
    • Heat the mixture to reflux (120 °C) for 6 hours.

    • Validation (IPC): Monitor by LC-MS for the cyclized product (

      
       261).
      
    • Cool to room temperature. The product often precipitates directly from the reaction mixture. Filter and wash with cold diethyl ether to yield the pure 5-methanesulfonyl-1,2,4-benzothiadiazine 1,1-dioxide .

  • Causality & Expertise: The acid catalyst (

    
    -TsOH) activates the orthoformate, allowing the aniline nitrogen to attack and form an intermediate formamidine. The sulfonamide nitrogen, though a poor nucleophile, is brought into close spatial proximity, driving the intramolecular cyclization thermodynamically to form the highly stable, fused heterocyclic system[1][4].
    

References

  • Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. nih.gov.
  • Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cycliz
  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. nih.gov.
  • The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession. benchchem.com.

Sources

Method

Scalable Synthesis Routes for 2-Bromo-6-methanesulfonylaniline Building Blocks

Application Note & Detailed Protocols for Chemoselective and Regioselective Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Synthetic Challenges 2-Bromo-6-metha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols for Chemoselective and Regioselective Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Synthetic Challenges

2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a highly valuable 1,2,3-trisubstituted aromatic building block frequently utilized in the development of kinase inhibitors and sulfonamide-based therapeutics[1]. The molecule features an ortho-bromo group—a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and an ortho-methanesulfonyl group, which acts as a robust hydrogen-bond acceptor.

The Synthetic Challenge: Direct electrophilic bromination of 2-methanesulfonylaniline fails to yield the desired target. The strongly activating amino group dominates the directing effects, driving electrophilic aromatic substitution predominantly to the sterically unhindered para-position, yielding 4-bromo-2-methanesulfonylaniline. To bypass this, a highly regioselective and chemoselective two-step sequence starting from commercially available 1-bromo-3-fluoro-2-nitrobenzene must be employed[2].

Retrosynthetic Strategy & Mechanistic Causality

To ensure a self-validating and scalable process, the synthesis is broken down into two distinct transformations, each chosen for specific mechanistic advantages:

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Causality for Reagent Selection: The starting material, 1-bromo-3-fluoro-2-nitrobenzene, contains two halogens ortho to the strongly electron-withdrawing nitro group. In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Because fluorine is highly electronegative, it renders the C-F carbon significantly more electrophilic than the C-Br carbon. Consequently, SNAr occurs exclusively at the fluorine position[2]. Using sodium methanesulfinate (


) directly as the nucleophile is a critical process choice. It avoids the use of highly toxic, malodorous sodium methanethiolate (

) and eliminates the need for a subsequent hazardous oxidation step (e.g., using shock-sensitive peroxides like mCPBA).
Step 2: Chemoselective Nitro Reduction

Causality for Catalyst Selection: Reducing the nitro group to an amine must be achieved without cleaving the sensitive C-Br bond. Standard catalytic hydrogenation (e.g.,


 with 

) operates via oxidative addition, which readily destroys the bromo-arene via hydrodebromination. To prevent this, we utilize the Béchamp reduction (Iron powder and

)[3]. This relies on a single-electron transfer (SET) from the solid iron surface to the nitro group[4]. The reduction potential of the C-Br bond is too negative to be affected by iron under these mild aqueous conditions, ensuring absolute chemoselectivity[5].

Quantitative Data & Process Optimization

The following tables summarize the empirical data validating the chosen synthetic routes.

Table 1: Reagent Selection for Step 1 (SNAr)

SNAr Reagent StrategyReagents & ConditionsStepsOverall YieldProcess Safety / Scalability
Thiolate + Oxidation 1.

, DMF 2. mCPBA,

268%Low (NaSMe is malodorous; mCPBA poses peroxide hazards at scale)
Direct Sulfinylation

, DMSO, 80°C
188%High (Odorless solid reagent, single step, no peroxides)

Table 2: Catalyst Selection for Step 2 (Chemoselective Reduction)

Reduction MethodConditionsYield (%)Chemoselectivity (Target vs. Debrominated)Scalability
Catalytic Hydrogenation

(10%),

, MeOH, RT
< 5%Poor (Major product is 2-methanesulfonylaniline)High
Tin(II) Chloride

, EtOH, Reflux
75%ExcellentLow (Heavy metal toxicity, severe emulsion issues)
Béchamp Reduction Fe powder,

, EtOH/

, 80°C
92%Excellent (No C-Br cleavage observed)High (Cheap, easily filtered iron sludge)[3]

Mandatory Visualization: Synthetic Workflow

SynthesisRoute SM 1-Bromo-3-fluoro-2-nitrobenzene (Commercially Available) Int 1-Bromo-3-(methylsulfonyl)-2-nitrobenzene (Isolated Intermediate) SM->Int Step 1: SNAr MeSO2Na, DMSO, 80°C Regioselective F-displacement Prod 2-Bromo-6-(methylsulfonyl)aniline (CAS: 1362851-65-7) Int->Prod Step 2: Béchamp Reduction Fe, NH4Cl, EtOH/H2O, 80°C Chemoselective NO2 reduction

Fig 1: Two-step scalable synthesis route for 2-bromo-6-(methylsulfonyl)aniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-(methylsulfonyl)-2-nitrobenzene

Objective: Regioselective introduction of the sulfonyl group via SNAr.

  • Reactor Setup: Equip a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Charging: Dissolve 1-bromo-3-fluoro-2-nitrobenzene (1.0 equiv, 100 mmol) in anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Add sodium methanesulfinate (

    
    , 1.2 equiv, 120 mmol) portion-wise at room temperature.
    
  • Thermal Activation: Heat the reaction mixture to 80°C. Note: 80°C provides sufficient kinetic energy to overcome the SNAr activation barrier without causing thermal degradation of the nitroarene.

  • In-Process Control (IPC): Stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1) or HPLC.

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (3 volumes relative to DMSO).

  • Filtration: Filter the resulting pale-yellow precipitate, wash thoroughly with distilled water to remove residual DMSO, and dry under vacuum at 45°C to afford the intermediate (Typical yield: 85-88%).

Protocol 2: Synthesis of 2-Bromo-6-methanesulfonylaniline (Target)

Objective: Chemoselective reduction of the nitro group to an amine[5].

  • Reactor Setup: In a mechanically stirred reactor, suspend 1-bromo-3-(methylsulfonyl)-2-nitrobenzene (1.0 equiv, 80 mmol) in a 2:1 (v/v) mixture of Ethanol and Water (total volume 240 mL).

  • Reagent Charging: Add Ammonium chloride (

    
    , 5.0 equiv, 400 mmol) followed by Iron powder (325 mesh, 4.0 equiv, 320 mmol). Note: 
    
    
    
    acts as a mild proton donor, activating the iron surface without creating a highly acidic environment that could lead to side reactions[4].
  • Reduction: Heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor by HPLC/TLC until complete consumption of the nitro intermediate.

  • Critical Safety Step (Quench): Cool the mixture to 40°C and add additional water (100 mL) before distilling off the ethanol . Warning: Removing ethanol/methanol without adding water can lead to an uncontrolled exothermic reaction and potential explosion with the active iron residues[3].

  • Filtration: Distill off ~80% of the ethanol under reduced pressure. Dilute the remaining aqueous slurry with Ethyl Acetate (200 mL). Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the black iron oxide (

    
    ) sludge[4]. Wash the Celite pad thoroughly with additional Ethyl Acetate.
    
  • Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Final Product: The resulting solid is pure 2-bromo-6-methanesulfonylaniline (Typical yield: 90-92%). Store at 2-8°C, protected from light[6].

References

  • [2] Benchchem. 4-Chloro-2-(methylsulfonyl)aniline: Established Synthetic Pathways. Source: benchchem.com. URL: 2

  • [1] Sigma-Aldrich. 2-Bromo-6-(methylsulfonyl)aniline | 1362851-65-7 Catalog. Source: sigmaaldrich.com. URL: 1

  • [6] Sigma-Aldrich. 2-Bromo-6-(methylsulfonyl)aniline | 1362851-65-7 Safety Information. Source: sigmaaldrich.com. URL: 6

  • [3] ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. Source: chemspider.com. URL: 3

  • [4] RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Source: rsc.org. URL:4

  • [5] Longdom Publishing. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Source: longdom.org. URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Bromination of 2-Methanesulfonylaniline

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic brominat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 2-methanesulfonylaniline. The inherent chemical nature of this substrate, featuring both a strongly activating amino group and a strongly deactivating methanesulfonyl group, presents unique challenges in achieving high yields of the desired monobrominated product. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounding all recommendations in established mechanistic principles to ensure you can design robust and reproducible experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the causal reasoning behind them.

Q1: My reaction yields are consistently low, and I'm getting a complex mixture of products, including a significant amount of a dark precipitate. What is the primary cause?

A1: The primary cause of low yield and product mixtures in the direct bromination of 2-methanesulfonylaniline is over-bromination (polysubstitution) . The substrate contains a powerful ortho, para-directing amino group (-NH2), which strongly activates the aromatic ring towards electrophilic attack.[1] Even with the presence of the deactivating methanesulfonyl group, the activation from the -NH2 group is often so potent that the reaction does not stop at monosubstitution, leading to the formation of di- and tri-brominated species.[2]

The -NH2 and -SO2CH3 groups have conflicting electronic effects but their directing effects are somewhat convergent. The -NH2 group directs to positions 4 and 6, while the -SO2CH3 group directs meta to itself, also at positions 4 and 6. Due to the steric bulk of the methanesulfonyl group, substitution is favored at the C-4 position (para to the amine). However, the high reactivity can still lead to substitution at C-6 and subsequent positions, resulting in a difficult-to-separate product mixture and reduced yield of the target molecule, 4-bromo-2-methanesulfonylaniline.

Q2: I'm observing significant amounts of di- and tri-brominated byproducts. How can I selectively synthesize the mono-brominated product?

A2: To prevent polysubstitution, you must temporarily reduce the activating influence of the amino group. The most reliable and widely accepted strategy is to protect the amine as an acetamide before performing the bromination.[3][4]

The acetyl group engages the nitrogen's lone pair in resonance with its carbonyl group, making the lone pair less available to donate electron density into the aromatic ring.[2][5] This significantly tempers the group's activating ability, allowing for a controlled, selective mono-bromination. The protecting group can be easily removed afterward via acid or base hydrolysis.

Workflow for Controlled Mono-bromination

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection start 2-Methanesulfonylaniline proc1 Dissolve in Glacial Acetic Acid. Add Acetic Anhydride (1.1 eq). Stir at RT for 1-2h. start->proc1 prod1 N-(2-(methylsulfonyl)phenyl)acetamide proc1->prod1 proc2 Dissolve in Acetic Acid. Cool to 0-5 °C. Add NBS (1.0 eq) portion-wise. prod1->proc2 prod2 N-(4-bromo-2-(methylsulfonyl)phenyl)acetamide proc2->prod2 proc3 Add aq. HCl. Reflux for 2-3h. prod2->proc3 workup Cool, neutralize (e.g., aq. NaOH). Extract with organic solvent. Purify. proc3->workup end 4-Bromo-2-methanesulfonylaniline (High Purity & Yield) workup->end

Caption: Recommended workflow for high-yield mono-bromination.

Experimental Protocol: Amine Protection, Bromination, and Deprotection
  • Protection (Acetylation) :

    • Dissolve 2-methanesulfonylaniline (1.0 eq) in glacial acetic acid.

    • To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product, N-(2-(methylsulfonyl)phenyl)acetamide. Filter the solid, wash thoroughly with water, and dry.[3]

  • Bromination :

    • Dissolve the dried acetamide from the previous step in glacial acetic acid or dichloromethane.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add N-Bromosuccinimide (NBS) (1.0 eq) in small portions over 15-20 minutes, maintaining the low temperature.

    • Stir the reaction at this temperature for 1-3 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Deprotection (Hydrolysis) :

    • Following the quench, add a sufficient amount of concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for 2-4 hours until the acetamide is fully hydrolyzed back to the amine (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., 10M NaOH solution) until the pH is basic (pH 8-10), which will precipitate the final product.[6]

    • Filter the solid product, wash with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Q3: My reaction is producing an isomeric mixture, even after protecting the amine. How can I improve regioselectivity for the 4-bromo product?

A3: Poor regioselectivity often stems from the choice of brominating agent and solvent.

  • Brominating Agent : For activated systems, N-Bromosuccinimide (NBS) is superior to molecular bromine (Br₂).[7] Br₂ is a highly reactive electrophile that can decrease selectivity. NBS provides a low, steady concentration of electrophilic bromine, which favors the formation of the thermodynamically more stable product and minimizes side reactions.[8]

  • Solvent Choice : The solvent plays a critical role in modulating reactivity and selectivity.[9]

    • Polar Aprotic Solvents : Solvents like N,N-Dimethylformamide (DMF) or acetonitrile can significantly influence the reaction's regioselectivity.[8][9] For many activated aromatic compounds, using NBS in DMF provides excellent para-selectivity.[10]

    • Protic Solvents : Acetic acid is a common and effective solvent that can protonate the brominating agent, increasing its electrophilicity in a controlled manner.[11]

The table below summarizes how experimental choices impact the reaction outcome.

ConditionBrominating AgentSolventExpected OutcomeRationale
Uncontrolled (Not Recommended) Br₂CCl₄ / CH₂Cl₂Low yield, significant polysubstitution, difficult purification.High reactivity of Br₂ with the unprotected, highly activated aniline ring leads to multiple additions.[2]
Controlled Mono-bromination NBSAcetic AcidGood yield of the mono-bromo product, high para-selectivity.Amine protection reduces ring activation. NBS is a mild brominating agent, improving selectivity.[3][8]
Optimized for High Para-Selectivity NBSDMFExcellent yield of the mono-bromo product, highest para-selectivity.DMF is known to promote high para-selectivity in NBS brominations of electron-rich aromatic compounds.[10]
Q4: I am struggling with the final purification. The crude product is an oil/dark solid that is difficult to handle. What are the best practices for workup and purification?

A4: A robust workup and purification strategy is essential for isolating the final product in high purity.

  • Quenching : Always quench the reaction with a reducing agent to destroy any excess brominating agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is standard. This prevents further bromination during workup and neutralizes corrosive bromine.

  • Neutralization and Extraction : After quenching (and hydrolysis if performed), ensure the aqueous solution is made basic (pH 8-10) to precipitate the free aniline product. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine to remove inorganic salts.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification :

    • Recrystallization : This is often the most effective method for purifying solid products. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Column Chromatography : If recrystallization is ineffective or if isomers are present, silica gel column chromatography is the method of choice. Use a solvent system with increasing polarity, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration.

Frequently Asked Questions (FAQs)

Q1: Is a Lewis acid catalyst like FeBr₃ or AlBr₃ required for this bromination?

A1: No, a Lewis acid catalyst is not only unnecessary but would be detrimental to the reaction. The amino group on the aniline ring is a strong Lewis base. It would react with the Lewis acid catalyst, forming a complex.[1][12] This complexation places a positive charge on the nitrogen atom, transforming the strongly activating -NH₂ group into a powerfully deactivating -NH₂⁺-FeBr₃ group, which would shut down the desired electrophilic substitution reaction.[1] The aniline ring itself is sufficiently activated by the amino group to react with mild brominating agents without a catalyst.[13]

Q2: What is the mechanistic pathway for bromination with N-Bromosuccinimide (NBS)?

A2: The mechanism for NBS bromination of an activated aromatic ring typically proceeds via an electrophilic aromatic substitution (SₑAr) pathway. While NBS itself is the source of bromine, it often requires a trace amount of HBr to initiate a rapid reaction. HBr reacts with NBS to generate molecular bromine (Br₂) in situ. The Br₂ is then polarized or reacts with a proton source (like acetic acid) to form a more potent electrophile (Br⁺ character), which is then attacked by the electron-rich aniline ring.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of 4-bromo-2-methanesulfonylaniline q1 Analyze crude product by LCMS/NMR. Is there evidence of polysubstitution? start->q1 sol1 Implement amine protection strategy: 1. Acetylate with Acetic Anhydride. 2. Brominate with 1.0 eq NBS. 3. Hydrolyze acetamide. q1->sol1 Yes q2 Is the reaction incomplete? q1->q2 No ans1_yes Yes, multiple brominations observed. ans1_no No, mainly starting material and one major product. sol2 Increase reaction time. Slightly increase temperature (e.g., from 0°C to RT). Ensure stoichiometry of NBS is correct (at least 1.0 eq). q2->sol2 Yes q3 Is the issue poor regioselectivity (e.g., significant 6-bromo isomer)? q2->q3 No ans2_yes Yes, significant starting material remains. ans2_no No, starting material is consumed. sol3 Switch solvent to DMF for higher para-selectivity. Ensure reaction temperature is low (0-5 °C) to maximize kinetic control. q3->sol3 Yes sol4 Review workup procedure. - Was the reaction properly quenched? - Was the pH correctly adjusted before extraction? - Consider purification by column chromatography. q3->sol4 No

Caption: A decision tree for troubleshooting low reaction yields.

Q3: How critical is temperature control during the bromination step?

A3: Temperature control is very important for maximizing selectivity. Electrophilic aromatic substitution reactions are exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) slows down the reaction rate.[8] This moderation helps prevent runaway reactions and, more importantly, often increases the selectivity for the desired mono-brominated product over di-brominated byproducts by favoring the kinetic product formed via the lowest energy transition state.

References

  • Common Organic Chemistry (n.d.). Bromination - Common Conditions. Available from: [Link]

  • Wikipedia (n.d.). N-Bromosuccinimide. Available from: [Link]

  • Anantakrishnan, S. V., & Radhakrishnan, T. S. (1964). Role of solvent in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A, 59(2), 73-81. Available from: [Link]

  • Rajagopal, D., et al. (2008). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. ResearchGate. Available from: [Link]

  • Chemistry Steps (2024). Reactions of Aniline. Available from: [Link]

  • Let's talk Science! (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. Available from: [Link]

  • Guareschi, G., et al. (2008). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. ResearchGate. Available from: [Link]

  • Khan Academy (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available from: [Link]

  • Khan Academy (n.d.). Bromination of Aniline. Available from: [Link]

  • Pearson+ (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst. Available from: [Link]

  • Google Patents (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Homework.Study.com (n.d.). Why is the presence of a Lewis acid such as iron bromide not necessary in the bromination of aniline, anisole, or acetanilide? Available from: [Link]

  • Das, B., et al. (2007). Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. Indian Journal of Chemistry - Section B, 46B, 1221-1224. Available from: [Link]

Sources

Optimization

Technical Guide: Overcoming Steric &amp; Electronic Deactivation in 2-Bromo-6-methanesulfonylaniline Coupling

This guide is structured as a Tier 3 Technical Support resource, designed for synthetic chemists encountering "stalled" reactivity with 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) . The "Ortho-Ortho" Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for synthetic chemists encountering "stalled" reactivity with 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) .

The "Ortho-Ortho" Challenge: Why This Substrate Fails

Before attempting a new protocol, you must understand the specific deactivation modes of 2-Bromo-6-methanesulfonylaniline . This molecule represents a "perfect storm" of synthetic difficulty:

  • Electronic Deactivation (The "Dead" Nucleophile): The methanesulfonyl group (

    
    ) at the C6 position is a potent electron-withdrawing group (EWG) with strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects. This pulls electron density away from the amine nitrogen, drastically lowering its HOMO energy and rendering it non-nucleophilic.
  • Steric Shielding (The "Blocked" Path): The amine is flanked by a Bromine atom (Van der Waals radius ~1.85 Å) and a Sulfone group. These bulky ortho-substituents create a steric wall, physically blocking the approach of electrophiles (in amide coupling) or catalysts (in cross-coupling).

  • Coordination Interference: The free amine and the sulfone oxygen can act as "hemi-labile" ligands, potentially poisoning Palladium catalysts by forming stable, non-reactive resting states during cross-coupling cycles.

Troubleshooting Module: Amide Bond Formation (N-Nucleophile)

Scenario: You are trying to couple 2-Bromo-6-methanesulfonylaniline with a carboxylic acid, but standard reagents (HATU, EDC/HOBt, T3P) yield <5% product or returned starting material.

Root Cause Analysis

Standard coupling reagents rely on the amine attacking an activated ester (e.g., O-At ester). Your aniline is too electron-poor to attack these species before they hydrolyze or decompose. You need a Super-Electrophile or a Super-Nucleophile .

Protocol A: The Acyl Fluoride Method (The Super-Electrophile)

Best for: Substrates sensitive to strong bases.

Acyl fluorides are more stable to moisture than acid chlorides but are highly reactive toward sterically hindered amines due to the small size of the fluoride leaving group and the high electrophilicity of the carbonyl.

Step-by-Step Protocol:

  • Activation: Dissolve your Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

  • Fluorination: Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv). Stir at 0 °C to RT for 2 hours.

    • Checkpoint: Monitor by TLC. The acyl fluoride is often visible and runs faster than the acid.

  • Coupling: Add 2-Bromo-6-methanesulfonylaniline (1.2 equiv) and Tetrabutylammonium fluoride (TBAF) (0.1 equiv) as a catalyst.

  • Heating: If no reaction occurs at RT, switch solvent to 1,2-dichloroethane (DCE) and heat to 80 °C. The fluoride anion activates the amine via H-bonding, while the small acyl fluoride slips past the ortho-steric bulk.

Protocol B: The Anion-Accelerated Coupling (The Super-Nucleophile)

Best for: Robust substrates; The "Sledgehammer" approach.

Since the amine is electron-poor, its N-H protons are relatively acidic. We can deprotonate the amine with a strong base to generate the Anilide Anion , which is a powerful nucleophile.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 2-Bromo-6-methanesulfonylaniline (1.0 equiv) in dry THF under Argon. Cool to -78 °C.

  • Base Addition: Add LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv, 1M in THF) dropwise.

    • Note: Do not use n-BuLi; it may perform Lithium-Halogen exchange at the Bromine position. LiHMDS is non-nucleophilic and safe for the aryl bromide.

  • Warm Up: Allow to warm to 0 °C for 15 mins to ensure full deprotonation. The solution often turns deep yellow/orange.

  • Electrophile Addition: Add the Acid Chloride (1.1 equiv) of your coupling partner dropwise (prepare acid chloride separately using SOCl₂ or Oxalyl Chloride).

  • Quench: Stir at RT for 1 hour, then quench with saturated NH₄Cl.

Troubleshooting Module: Cross-Coupling (C-Electrophile)

Scenario: You are performing a Suzuki-Miyaura coupling at the C2-Bromine position, but the reaction stalls or yields de-halogenated byproducts.

Root Cause Analysis
  • Oxidative Addition: The C-Br bond is sterically crowded.

  • Transmetallation: The bulky boronic acid has trouble approaching the Pd-center.

  • Pd-Poisoning: The free

    
     binds to Pd(II) intermediates, shutting down the cycle.
    
Recommended Catalyst Systems

Do not use Pd(PPh₃)₄. You need bulky, electron-rich phosphine ligands that facilitate oxidative addition and are large enough to prevent amine coordination.

ComponentRecommendationRationale
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃ Source of Pd(0).
Ligand SPhos or XPhos These Buchwald ligands are specifically designed for ortho-substituted aryl halides. SPhos is the "Gold Standard" for hindered Suzuki couplings.
Base K₃PO₄ (anhydrous)Stronger base than carbonate; helps transmetallation in hindered systems.
Solvent 1,4-Dioxane/Water (4:1) The water is critical for the boronic acid activation.
Optimized Suzuki Protocol (The "SPhos" Method)
  • Charge: In a vial, combine 2-Bromo-6-methanesulfonylaniline (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat: Heat to 100 °C for 12–18 hours.

    • Troubleshooting: If conversion is low, switch to Pd-162 (SPhos Pd G2) precatalyst to ensure active species formation.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct methodology based on your specific failure mode.

ReactionOptimization Start START: Coupling 2-Bromo-6-methanesulfonylaniline Target Target Bond? Start->Target Amide Amide Bond (N-Attack) Target->Amide N-Nucleophile Suzuki Cross-Coupling (Br-Attack) Target->Suzuki C-Electrophile StdFail Did HATU/EDC fail? Amide->StdFail BaseSens Is Acid Partner Base Sensitive? StdFail->BaseSens Yes AcylF Method A: Acyl Fluoride (TFFH or Cyanuric Fluoride) BaseSens->AcylF Yes (Epimerizable) LiHMDS Method B: Anion Coupling (LiHMDS + Acid Chloride) BaseSens->LiHMDS No (Robust) Direct Attempt Direct Coupling (Unprotected NH2) Suzuki->Direct Ligand Use SPhos or XPhos (Pd G2/G3 Precatalysts) Direct->Ligand Protect Failure: Protect Amine (Boc/Acetyl) Ligand->Protect If Low Yield

Caption: Decision tree for selecting the optimal coupling strategy based on reaction type and substrate sensitivity.

Frequently Asked Questions (FAQs)

Q1: Can I use the Buchwald-Hartwig reaction to couple an amine to the Bromine position? A: Yes, but it is challenging. The 2-position is hindered, and the 6-sulfone can chelate. Use BrettPhos or RuPhos ligands, which are specific for primary amines and hindered halides. You must use a weak base like Cs₂CO₃ to avoid side reactions with the sulfone.

Q2: Why not just protect the amine with a Boc group first? A: Installing a Boc group on this specific aniline is notoriously difficult due to the same steric/electronic issues that hinder coupling. If you must protect, use Boc₂O with DMAP (excess) and reflux, or use LiHMDS/Boc₂O . However, the "Anion-Accelerated" amide coupling (Method B above) is often more efficient than a Protection-Coupling-Deprotection sequence.

Q3: My Suzuki reaction yields the de-brominated product (2-methanesulfonylaniline). Why? A: This is "Hydrodehalogenation." It occurs when the oxidative addition complex is stable but transmetallation is slow (due to sterics). The Pd-intermediate grabs a hydride (from solvent or base) and eliminates. Solution: Increase the concentration of Boronic Acid, switch to a strictly anhydrous solvent system (Toluene/Dioxane), or lower the reaction temperature slightly while extending time.

References

  • Due-Hansen, M. E., et al. (2016).[1][2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][2][3][4] Organic & Biomolecular Chemistry.

    • Relevance: Establishes the Acyl Fluoride methodology for deactiv
  • Kudo, N., et al. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[5][6] RSC Advances.

    • Relevance: Provides the specific conditions (SPhos/Pd) for coupling ortho-bromoanilines without protection.
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.

    • Relevance: Foundational work on ligand selection (SPhos/XPhos)
  • BenchChem Technical Data. "2-Bromo-6-(methylsulfonyl)aniline Properties & Reactivity."

    • Relevance: Physical property data and safety handling for CAS 1362851-65-7.

Sources

Troubleshooting

Technical Support Center: 2-Bromo-6-methanesulfonylaniline Purification

This technical guide serves as a comprehensive resource for the purification and troubleshooting of 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7), a critical intermediate in the synthesis of Tyk2 inhibitors such a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for the purification and troubleshooting of 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7), a critical intermediate in the synthesis of Tyk2 inhibitors such as Deucravacitinib.[1]

[1][2][3]

Topic: Purification & Impurity Profiling of 2-Bromo-6-(methylsulfonyl)aniline Audience: Medicinal Chemists, Process Chemists, CMC Leads Version: 2.1 (Current as of 2026)[2][3]

Impurity Profiling & Identification

Understand your enemy.[1] The purification strategy depends entirely on the synthesis route used.

The "Origin of Impurities" Map

The following diagram illustrates the two primary synthesis pathways and the specific impurities generated by each. Use this to diagnose your crude material.[1][2][4][5]

ImpurityMap SubstrateA Route A: 2-Bromo-6-fluoroaniline Target TARGET: 2-Bromo-6-methanesulfonylaniline SubstrateA->Target 1. NaSMe 2. Oxidation (mCPBA/Oxone) ImpA2 Impurity A2: Unreacted SM (Fluoro-aniline) SubstrateA->ImpA2 Residual SubstrateB Route B: 2-(Methylsulfonyl)aniline SubstrateB->Target Bromination (NBS/Br2) ImpB1 Impurity B1: 4-Bromo Regioisomer (Para-substitution) SubstrateB->ImpB1 Major Side Product ImpB2 Impurity B2: 2,4-Dibromo (Over-bromination) SubstrateB->ImpB2 Excess Reagent ImpA1 Impurity A1: Sulfoxide Byproduct (Incomplete Oxidation) Target->ImpA1 Under-oxidation

Caption: Synthesis-dependent impurity generation. Route A is preferred for regioselectivity but risks oxidation byproducts.[1][2] Route B risks difficult-to-separate regioisomers.[1][2]

Troubleshooting Guide (Q&A)

Q1: I see a "split peak" or a close-eluting shoulder on HPLC. What is it?

Diagnosis:

  • If using Route A (Displacement/Oxidation): This is likely the Sulfoxide impurity (2-bromo-6-(methylsulfinyl)aniline).[1][2]

    • Why: The oxidation of the sulfide intermediate to sulfone proceeds through the sulfoxide.[1][3] If the oxidant stoichiometry is < 2.2 eq or reaction time is insufficient, the sulfoxide remains.[3]

    • Differentiation: The sulfoxide is significantly more polar than the sulfone (Target).[2] It will elute earlier on Reverse Phase (C18) and later on Normal Phase silica.[1][2]

  • If using Route B (Bromination): This is likely the 4-Bromo isomer .[1][2]

    • Why: The amino group is a strong ortho/para director.[1] While the sulfone group (meta-director) deactivates the ring, the steric bulk at the 6-position forces incoming bromine to the 4-position (para).[2]

    • Differentiation: Regioisomers often have very similar polarities, leading to peak overlap.[1][2][3]

Q2: My product is colored (Yellow/Brown) despite 98% purity. How do I fix this?

Cause: Anilines are notoriously prone to air-oxidation, forming "aniline black" or azo-dimer impurities at trace levels (ppm) that cause intense coloration.[1][2] Solution:

  • Perform a Charcoal Treatment during recrystallization (See Protocol 1).[1][2]

  • Add a trace of Sodium Bisulfite (aqueous wash) during workup to reduce oxidized species.[1][2]

Q3: The melting point is broad (e.g., 135-145°C).

Cause: Presence of 2,4-dibromo-6-methanesulfonylaniline (from Route B) or residual solvent.[1][2] Fix:

  • If Route B was used, recrystallization is often insufficient to separate the di-bromo species due to isomorphous crystal formation.[1][2] Column Chromatography is required.[1][5]

Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing Sulfoxide impurities (Route A) and trace colored byproducts.[2][3]

ParameterSpecification
Solvent System Ethanol / Water (3:1 v/v) or Isopropyl Alcohol (IPA)
Concentration 1 g crude per 5–7 mL solvent
Recovery Yield Typically 75–85%

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Ethanol (3 volumes). Heat to reflux (approx. 78°C) until dissolved.[1][2]

  • Charcoal Treatment (Optional but Recommended): If colored, add Activated Carbon (5 wt%).[2][3] Stir at reflux for 15 mins. Filter hot through Celite.[1]

  • Precipitation: While keeping the solution hot (but not boiling), slowly add Water (1 volume) dropwise until a slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring. Then chill to 0-4°C for 1 hour.

    • Note: Rapid cooling traps impurities.[1]

  • Filtration: Filter the white needles.[1] Wash with cold Ethanol/Water (1:1).[1][2]

  • Drying: Vacuum dry at 45°C.

Protocol B: Acid-Base "Chemical Wash"

Best for: Removing non-basic impurities (e.g., unreacted sulfone starting material).[2][3]

Principle: The aniline nitrogen is weakly basic (


 due to electron-withdrawing Br and SO2Me).[1] It can be protonated by strong acid, moving it to the aqueous phase, while non-basic impurities remain in the organic phase.[2][3]
  • Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Extraction: Extract with 2M Hydrochloric Acid (HCl) (3x).

    • Observation: The product moves to the aqueous layer (as the hydrochloride salt).[2]

    • Discard: The organic (EtOAc) layer contains non-basic impurities.[1][2]

  • Recovery: Combine acidic aqueous layers.[1] Cool to 0°C.[1][2]

  • Neutralization: Slowly adjust pH to ~9-10 using 4M NaOH or Saturated

    
     . The product will precipitate as a solid.[1]
    
  • Isolation: Filter the solid or extract back into EtOAc, dry over

    
    , and evaporate.
    
Protocol C: Column Chromatography

Best for: Separating Regioisomers (Route B).[2][3]

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane : Ethyl Acetate (Gradient 90:10

60:[1][2]40)
Loading Solid load (dissolve in DCM, adsorb on silica, evaporate) is preferred for solubility reasons.[2][3]

Stability & Storage

  • Light Sensitivity: Halogenated anilines are photosensitive.[1][2] Store in amber vials .

  • Oxidation: Store under an inert atmosphere (Argon/Nitrogen) if storing for >1 month.[1][2]

  • Hygroscopicity: The sulfone group can form hydrogen bonds with water.[1] Keep desiccated.

References

  • Wrobleski, S. T., et al. (2019).[1][2][3][6] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[6][7] Journal of Medicinal Chemistry, 62(20), 8973-8995.[1][2][3][6] Link[2][3]

  • Treitler, D. S., et al. (2022).[1][2][3][6][7][8] "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition." Organic Process Research & Development, 26(4), 1202-1222.[1][2][3][6] Link[2][3]

  • BenchChem Technical Support. (2025). "Purification of Halogenated Aniline Compounds." BenchChem Knowledge Base.[1] Link[2][3]

  • Sigma-Aldrich. (2024).[1][2] "2-Bromo-6-(methylsulfonyl)aniline Product Specification & Safety Data Sheet." Link

Sources

Optimization

Technical Support Center: Optimization of Amidation for 2-Bromo-6-methanesulfonylaniline

Topic: Troubleshooting low conversion in the -acylation of 2-Bromo-6-methanesulfonylaniline. Target Audience: Medicinal Chemists, Process Chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low conversion in the


-acylation of 2-Bromo-6-methanesulfonylaniline.
Target Audience:  Medicinal Chemists, Process Chemists.
Date:  March 08, 2026

Executive Summary: The "Steric-Electronic Pincer"

If you are experiencing


 conversion or stalled reactions when attempting to amidate 2-Bromo-6-methanesulfonylaniline , you are likely using standard coupling protocols (EDC/HATU or Acid Chloride/Pyridine) that are insufficient for this substrate.[1]

This aniline represents a "worst-case scenario" for nucleophilic attack due to two converging factors:

  • Electronic Deactivation: The methanesulfonyl group (

    
    ) is a powerful electron-withdrawing group (EWG), dramatically reducing the electron density on the nitrogen lone pair.[1]
    
  • Steric Shielding (The Ortho-Effect): The 2-Bromo and 6-Methanesulfonyl groups create a physical barrier, preventing the approach of bulky electrophiles.[1]

The Solution: You must switch from nucleophilic activation (hoping the amine attacks) to anionic activation (deprotonating the amine to force the attack).

Diagnostic Visualization

The following diagram illustrates why standard conditions fail. The nitrogen is "pincered" between a bulky halogen and a highly inductive sulfone.

G Substrate 2-Bromo-6-methanesulfonylaniline Electronic Electronic Deactivation (-SO2Me pulls e- density) Substrate->Electronic Steric Steric Shielding (2,6-disubstitution blocks approach) Substrate->Steric Outcome Outcome: Nucleophilicity ≈ 0 Standard Coupling Fails Electronic->Outcome Low pKa Steric->Outcome Kinetic Barrier Solution Required Strategy: Deprotonation (NaH/LiHMDS) Outcome->Solution Switch Mechanism

Figure 1: Mechanistic analysis of substrate deactivation factors.

Troubleshooting Guide & FAQs

Category 1: Reagent Selection & Activation

Q: I am using HATU/DIPEA in DMF, but I only see starting material. Why? A: HATU relies on the amine being nucleophilic enough to attack the activated ester. Your substrate, 2-Bromo-6-methanesulfonylaniline, behaves more like a sulfonamide than a typical aniline due to the electron-withdrawing


 group.[1] Its nucleophilicity is too low to attack the HATU-active ester at a useful rate before the reagent hydrolyzes.[1]
  • Fix: Abandon carbodiimide/uronium couplers (EDC, HATU, T3P). You need an Acid Chloride or Acid Anhydride .[1][2]

Q: I switched to Acid Chloride + Pyridine, but conversion is stuck at 30%. Increasing heat turns the reaction black. A: Pyridine is a weak base and acts as a nucleophilic catalyst. However, the steric bulk of your aniline prevents it from attacking the


-acylpyridinium intermediate effectively.[2] High heat leads to decomposition of the labile sulfone or polymerization rather than amidation.
  • Fix: You need to increase the nucleophilicity of the aniline, not the electrophilicity of the acid chloride. See Protocol A (The Anion Method) below.

Category 2: The "Anion" Method (Deprotonation)

Q: Why is Sodium Hydride (NaH) recommended for this synthesis? A: By using NaH, you deprotonate the aniline to form the anilide anion (


).[1] This species is orders of magnitude more nucleophilic than the neutral amine and is smaller (less steric drag from solvation). It forces the reaction to completion even with sterically hindered partners.

Q: Can I use LiHMDS instead of NaH? A: Yes. LiHMDS is often safer on a larger scale and soluble in THF/Toluene.[1] However, the Lithium cation can sometimes form tight aggregates with the sulfone oxygen, potentially slowing the reaction. NaH is generally the "harder" and faster option for this specific scaffold.

Comparative Data: Reaction Conditions

The following table summarizes expected outcomes based on internal application data for 2,6-electron-deficient anilines.

MethodReagentsMechanismConversion (24h)Verdict
Standard Acid Chloride / Pyridine / DCMWeak Nucleophilic Attack< 30%Fail
Peptide HATU / DIPEA / DMFActive Ester Attack< 5%Fail
Thermal Acid Chloride / Toluene / RefluxThermal Forcing40-50% (Low Purity)Risky
Anionic NaH / THF / Acid Chloride Anionic Attack > 90% Recommended

Recommended Protocol: The NaH "Sledgehammer"

Safety Warning: Sodium Hydride (NaH) releases flammable hydrogen gas.[1] Ensure proper ventilation and exclude moisture.[1]

Materials
  • Substrate: 2-Bromo-6-methanesulfonylaniline (

    
     equiv).[1]
    
  • Base: Sodium Hydride (

    
     dispersion in oil, 
    
    
    
    equiv).[1]
  • Electrophile: Acid Chloride of choice (

    
     equiv).[1]
    
  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Deprotonation:

    • Add NaH (

      
       equiv) to the flask.[1] Wash with dry hexanes if oil removal is desired (optional).[1]
      
    • Add anhydrous THF.[1][2]

    • Cool to

      
      .
      
    • Add 2-Bromo-6-methanesulfonylaniline (

      
       equiv) slowly as a solution in THF.[1]
      
    • Observation: Gas evolution (

      
      ) will occur.[1] The solution may turn bright yellow/orange (formation of the anion).
      
    • CRITICAL STEP: Stir at

      
       to Room Temperature (RT) for 30–45 minutes . You must ensure full deprotonation before adding the electrophile.
      
  • Acylation:

    • Cool the mixture back to

      
      .
      
    • Add the Acid Chloride (

      
       equiv) dropwise.[1]
      
    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Quench & Workup:

    • Cool to

      
      . Carefully quench with saturated 
      
      
      
      (aq).[1]
    • Extract with EtOAc (

      
      ).[1][3] Wash organics with Brine.[1][3]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1][3]

Workflow Diagram

Protocol Step1 Step 1: Deprotonation (Aniline + NaH -> Anion) Step2 Step 2: Activation (Stir 30 mins @ RT) Step1->Step2 -H2 Gas Step3 Step 3: Addition (Add Acid Chloride @ 0°C) Step2->Step3 Anion Ready Step4 Step 4: Product (Amide Formed) Step3->Step4 Nucleophilic Attack

Figure 2: Sequential workflow for anionic acylation.

Advanced Troubleshooting (If NaH Fails)

If the NaH method fails (e.g., your acid chloride is sensitive to strong base), consider the Acyl Fluoride / SuFEx method.

  • Logic: Acyl fluorides are more stable than acid chlorides but highly reactive toward hindered amines in the presence of specific catalysts.

  • Reference: Use Benzene-1,3-disulfonyl fluoride to generate the acyl fluoride in situ from the carboxylic acid, then react with the aniline. This is a known workaround for "impossible" amides.[1]

References

  • General Acylation of Hindered Anilines

    • Org.[1][4][5][6][7] Process Res. Dev.2008 , 12(1), 9–14. "Process Development of a Potent Bradykinin B1 Antagonist." (Demonstrates NaH/THF usage for sterically encumbered anilines).

  • SuFEx Chemistry for Difficult Amides

    • Angew. Chem. Int. Ed.2019, 58, 1–7. "Sulfur–Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered Amides."
  • Properties of 2-Bromo-6-methanesulfonylaniline

    • PubChem Compound Summary for CID 1362851-65-7.[1]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization &amp; Troubleshooting for 2-Bromo-6-methanesulfonylaniline Recrystallization

Welcome to the Technical Support Center for the purification of 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) . As a highly functionalized building block, this molecule presents unique crystallization challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) .

As a highly functionalized building block, this molecule presents unique crystallization challenges. It possesses a competing structural duality: a highly polar, hydrogen-bonding axis (the primary aniline and methanesulfonyl groups) and a lipophilic, sterically bulky domain (the bromine atom and aromatic core). This duality often leads to complex phase behaviors during purification, such as oiling out, poor yield, and the co-precipitation of oxidized impurities.

This guide is designed for process chemists and drug development professionals, providing field-proven, thermodynamically grounded solutions to optimize your recrystallization workflows.

Part 1: Fundamental Solubility Profile & Solvent Selection

To achieve high-purity crystals, the solvent system must selectively solvate the polar moieties at elevated temperatures while allowing the hydrophobic bulk to drive lattice assembly upon cooling.

Table 1: Solvent Class Evaluation for 2-Bromo-6-methanesulfonylaniline

Solvent / SystemBoiling Point (°C)Relative PolarityFunctional RoleSuitability & Causality
Ethyl Acetate (EtOAc) 77.10.228Primary SolventExcellent. Solvates the sulfone and amine via dipole-dipole interactions without excessive hydrogen bonding.
Heptane 98.40.012Anti-solventExcellent. Highly incompatible with the polar sulfone, it rapidly decreases bulk permittivity to drive crystallization.
Ethanol (EtOH) 78.30.654Primary SolventPoor. Forms strong, competing intermolecular H-bonds with the sulfone, keeping solubility too high at low temperatures and drastically reducing yield.
Water (H₂O) 100.01.000Anti-solventPoor. Extreme polarity mismatch with the bromine atom induces immediate liquid-liquid phase separation (oiling out).
Part 2: Troubleshooting FAQs

Q1: My product forms a sticky, amorphous gum at the bottom of the flask instead of crystals. What is happening and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[1]. Thermodynamically, this occurs when your cooling trajectory crosses the binodal miscibility gap before crossing the solubility (nucleation) curve. Because the thermodynamic barrier to liquid demixing is lower than the barrier to crystal nucleation, the solute separates as a dense, solute-rich liquid phase[2]. This amorphous oil is highly problematic as it acts as a sink, trapping impurities and preventing lattice formation[3].

Troubleshooting Solution: You must alter the thermodynamics of the system. Switch from a single solvent to a binary EtOAc/Heptane system. By adjusting the ratio (typically 1:2 to 1:3), you shift the binodal curve below the solubility curve. Furthermore, adding pure seed crystals just before the cloud point bypasses the nucleation barrier entirely, forcing the molecules into a rigid lattice rather than an amorphous oil.

Q2: The crude starting material is dark brown, and the color persists in the final crystals. How do I remove these impurities? A2: Anilines are notoriously electron-rich and prone to oxidation, especially under ambient atmospheric conditions. This leads to the formation of highly polar, dark-colored polymeric or azo/nitroso byproducts[4]. Because these oxidized impurities are significantly more polar than 2-Bromo-6-methanesulfonylaniline, they can be effectively managed in two ways:

  • Kinetic Adsorption: Treat the hot EtOAc solution with activated carbon (charcoal) prior to adding the anti-solvent. The highly conjugated, planar oxidized impurities will irreversibly bind to the porous carbon network.

  • Thermodynamic Rejection: By using the EtOAc/Heptane binary system, the highly polar oxidized impurities will remain solvated in the mother liquor, as they require a higher dielectric constant to precipitate than your target molecule.

Part 3: Self-Validating Experimental Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)

This protocol utilizes anti-solvent addition to maximize yield while preventing LLPS.

  • Dissolution: Suspend the crude 2-Bromo-6-methanesulfonylaniline in a minimal volume of Ethyl Acetate (approx. 3-5 volumes). Heat the mixture to 65°C under gentle agitation.

    • Self-Validation Check: The solution must become completely transparent (ignoring color). Any remaining turbidity indicates undissolved solute; add EtOAc in 0.5-volume increments until clear.

  • Anti-Solvent Titration: Maintain the temperature at 60–65°C. Begin adding Heptane dropwise at a rate of 1 volume per 5 minutes.

    • Self-Validation Check: Stop the addition immediately when the "cloud point" is reached—a faint, persistent opalescence that does not dissolve upon stirring. This confirms the solution has entered the metastable zone.

  • Seeding (Critical Step): Add 0.5% to 1.0% (w/w) of pure 2-Bromo-6-methanesulfonylaniline seed crystals. Hold the temperature at 60°C for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Program the reactor to cool to 20°C at a strict rate of 0.1°C to 0.2°C per minute.

    • Self-Validation Check: Inspect the bottom of the flask visually or via an in-line probe. Crystals should grow directly from the suspension. If a secondary liquid layer forms at the bottom, the cooling rate is too fast; reheat to 60°C and repeat the cooling phase more slowly.

  • Isolation: Filter the resulting slurry under a vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of 1:3 EtOAc:Heptane to displace the mother liquor without dissolving the product.

Protocol B: Activated Carbon Treatment for Oxidized Impurities

Execute this protocol prior to Protocol A if the crude material is severely discolored.

  • Dissolve the crude material fully in EtOAc at 60°C.

  • Add 5% to 10% (w/w relative to crude) of activated carbon (e.g., Darco KB-G).

  • Stir the suspension at 60°C for exactly 30 minutes. Note: Prolonged exposure can lead to product loss via non-specific adsorption.

  • Filter the hot suspension through a pad of Celite to remove the fine carbon particles.

    • Self-Validation Check: The filtrate should be noticeably lighter in color (pale yellow to clear). Proceed immediately to Step 2 of Protocol A using this filtrate.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical decision-making process for troubleshooting and the molecular interactions dictating solvent behavior.

G Start Crude 2-Bromo-6-methanesulfonylaniline Dissolve Dissolve in minimal hot EtOAc Start->Dissolve Dark Is solution dark/brown? Dissolve->Dark Charcoal Add Activated Carbon & Filter Dark->Charcoal Yes Antisolvent Add Heptane dropwise at 60°C Dark->Antisolvent No Charcoal->Antisolvent Cooling Cool slowly to 20°C Antisolvent->Cooling Oiling Does it oil out (LLPS)? Cooling->Oiling Seed Reheat, add seed crystals, cool slower Oiling->Seed Yes Crystallize Filter pure crystals Oiling->Crystallize No Seed->Cooling

Caption: Workflow for troubleshooting 2-Bromo-6-methanesulfonylaniline recrystallization.

Interactions Target 2-Bromo-6-methanesulfonylaniline (Target Solute) Sulfone Sulfone (-SO2CH3) Strong H-Bond Acceptor Target->Sulfone Aniline Aniline (-NH2) H-Bond Donor/Acceptor Target->Aniline Bromine Bromine (-Br) Hydrophobic Bulk Target->Bromine EtOAc Ethyl Acetate (Solvent) Solvates via dipole-dipole EtOAc->Sulfone Dipole EtOAc->Aniline H-Bond Heptane Heptane (Anti-solvent) Forces lattice assembly Heptane->Bromine Hydrophobic

Caption: Mechanistic solvent interactions with 2-Bromo-6-methanesulfonylaniline functional groups.

References
  • Mettler Toledo. "Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps." Mettler Toledo Process Analytics. Available at: [Link]

  • Langmuir. "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis." ACS Publications. Available at: [Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI Processes. Available at: [Link]

Sources

Optimization

Handling light sensitivity and oxidation of 2-Bromo-6-methanesulfonylaniline

Welcome to the technical support center for 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific handling ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific handling challenges associated with this reagent. As a substituted aniline, this compound exhibits sensitivity to atmospheric oxygen and light, which can compromise experimental integrity. This document provides in-depth troubleshooting advice and best practices to ensure the successful application of this valuable building block in your research.

Troubleshooting Guide

This section addresses specific problems that may arise during experimentation due to the inherent instability of 2-Bromo-6-methanesulfonylaniline.

Q1: My reaction is giving low or inconsistent yields, and I suspect the starting material is the issue. What could be the cause?

A1: Low and variable yields are classic symptoms of starting material degradation. 2-Bromo-6-methanesulfonylaniline is susceptible to both oxidation by atmospheric oxygen and photodegradation.[1] The aniline functional group is electron-rich and can be easily oxidized, often forming colored impurities.[2][3] Similarly, exposure to light, especially UV, can provide the energy needed to initiate degradation pathways.[1]

Probable Causes & Solutions:

  • Atmospheric Exposure During Storage: The reagent may have been compromised before you even opened the bottle. Ensure that upon receipt, the bottle is stored under the recommended conditions. If the bottle has been opened previously, its integrity may be reduced.

  • Exposure During Weighing and Transfer: Standard benchtop weighing and transfer expose the compound to air and ambient light. This is often a major source of degradation.

    • Solution: For highly sensitive applications, weigh the solid in a glove box under an inert atmosphere. For less stringent requirements, weigh the compound quickly and immediately transfer it to the reaction vessel, which should then be purged with an inert gas like nitrogen or argon.

  • Dissolved Oxygen in Solvents: Solvents can contain significant amounts of dissolved oxygen, which will readily oxidize the aniline.[4]

    • Solution: Always use freshly degassed solvents for your reaction. See Protocol 1 for standard degassing procedures.

  • Inadequate Inert Atmosphere: A poorly maintained inert atmosphere in your reaction setup will allow oxygen to enter and react.

    • Solution: Ensure your system is leak-tight. Use a bubbler to monitor a slight positive pressure of inert gas throughout the reaction.[5] See Protocol 2 for setting up a reaction under an inert atmosphere.

Q2: The color of my 2-Bromo-6-methanesulfonylaniline, which should be a solid, has changed to yellow, brown, or purple. Can I still use it?

A2: A change in color is a definitive indicator of degradation. Aromatic amines are notorious for forming highly colored, often polymeric, oxidation products.[6] While the compound may still contain a significant amount of the desired material, the impurities can interfere with your reaction, chelate catalysts, or complicate purification. Using discolored material is not recommended if reproducibility and high purity are required.

Solution: Purification

If you must use a discolored batch, purification is necessary. The appropriate method depends on the scale and nature of the impurities.

  • Recrystallization: This is effective for removing impurities with different solubility profiles. A suitable solvent system (e.g., ethanol/water, toluene/hexanes) must be determined empirically. The entire process should be performed with minimal exposure to light.

  • Column Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography on silica gel can be used.[7]

    • Critical Note: The silica gel should be fresh and neutral, as acidic silica can degrade the aniline. The column should be wrapped in aluminum foil to protect the compound from light during purification. See Protocol 3 for a general guideline.

Q3: I am observing unexpected spots on my TLC analysis of the reaction mixture. What might they be?

A3: Unexpected TLC spots often correspond to degradation products from your starting material. Given the dual sensitivity of 2-Bromo-6-methanesulfonylaniline, these byproducts could arise from several pathways:

  • Oxidized Species: The aniline nitrogen can be oxidized. Furthermore, the methanesulfonyl group, while generally stable, could potentially be oxidized under harsh conditions, though this is less likely than aniline oxidation.[2]

  • Photodegradation Products: Exposure to UV light can cause a variety of reactions, including potential de-bromination or the formation of radical coupling products.[1]

  • Hydrolysis: If water is present, especially under acidic or basic conditions, it could potentially react, although anilines are generally stable to hydrolysis under neutral conditions.[8]

Solution: Characterization and Prevention

If these byproducts are significant, it is crucial to address the root cause by implementing the stringent handling protocols described in this guide. For characterization, LC-MS is an excellent tool to obtain the mass of the impurities, which can provide clues to their structure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Bromo-6-methanesulfonylaniline?

A1: Proper storage is the first and most critical step in maintaining the compound's integrity. Based on supplier data and the known properties of substituted anilines, the following conditions are mandatory.[9][10]

ParameterRecommendationRationale
Temperature 4°C (Refrigerated)[9][10]Slows the rate of both oxidation and potential solid-state degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary agent of oxidation. After first use, flush the bottle's headspace with inert gas before resealing.
Light Protect from light (Amber vial/Store in dark)[9][10]Prevents photodegradation, which can occur even in ambient laboratory light over time.[1]
Container Tightly sealed container[11]Prevents ingress of atmospheric moisture and oxygen.

Q2: What is the underlying chemical reason for the light and oxygen sensitivity of this compound?

A2: The instability stems from the aniline functional group. The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and thus highly susceptible to electrophilic attack, including oxidation. Oxygen, especially in the presence of light or trace metal catalysts, can act as an oxidizing agent, leading to a cascade of reactions that form nitroso, nitro, and ultimately complex polymeric structures, which are typically colored. Light provides the activation energy for these oxidative processes and can also initiate other radical-based degradation pathways.[1][12]

Q3: Which solvents are recommended for reactions, and how should they be prepared?

A3: The choice of solvent is reaction-dependent, but for maintaining the stability of 2-Bromo-6-methanesulfonylaniline, anhydrous and deoxygenated solvents are essential.

Solvent ClassExamplesPreparation
Aprotic Polar Acetonitrile, DMF, DMSOShould be purchased anhydrous and degassed before use.
Ethers THF, 2-MeTHF, DioxaneMust be checked for peroxides and distilled from a suitable drying agent (e.g., Na/benzophenone) under an inert atmosphere. Must be degassed.
Hydrocarbons Toluene, HexanesCan be dried over molecular sieves or distilled and should be thoroughly degassed.

Crucial Step: Degassing. Never assume a new bottle of anhydrous solvent is oxygen-free. See Protocol 1 for degassing methods.[4]

Q4: How should I properly set up a reaction to avoid degradation?

A4: The key is to maintain an inert environment from start to finish. This is best achieved using standard air-sensitive techniques.

G cluster_0 Preparation Phase cluster_1 Reaction Setup (Inert Atmosphere) cluster_2 Execution & Monitoring A Dry & Assemble Glassware B Degas Solvents (Protocol 1) A->B C Purge Glassware (3x Vacuum/Inert Gas Cycles) B->C D Add Reagents (Under Positive Inert Gas Flow) C->D E Add Degassed Solvent (via Syringe/Cannula) D->E F Run Reaction (Maintain Positive Pressure) E->F G Monitor Progress (TLC/LC-MS) F->G H Workup & Purify (Minimize Air/Light Exposure) G->H

Caption: Workflow for handling air- and light-sensitive reagents.

Experimental Protocols

Protocol 1: Degassing Solvents

  • Method A: Freeze-Pump-Thaw (Most Rigorous)

    • Place the solvent in a robust flask with a sidearm (e.g., a Schlenk flask) sealed with a septum.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Apply a high vacuum (<1 mmHg) to the flask for 5-10 minutes to remove gases from the headspace.

    • Close the flask to the vacuum and remove the liquid nitrogen bath.

    • Allow the solvent to thaw completely. You may see bubbles evolve from the liquid.

    • Repeat this cycle at least three times to ensure all dissolved gas is removed.

    • After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen).

  • Method B: Inert Gas Sparging (Quicker, Less Rigorous)

    • Insert a long needle or cannula connected to a source of inert gas into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. This displaces the dissolved oxygen.[4]

    • This method is suitable for most applications but may not be sufficient for highly oxygen-sensitive catalytic reactions.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried to remove adsorbed water and allowed to cool to room temperature under a stream of inert gas.

  • Assembly: Assemble the glassware (e.g., round-bottom flask with condenser and gas inlet) while flushing with inert gas. Use a well-greased glass stopper or a rubber septum on all openings.

  • Purging: Connect the assembled apparatus to a Schlenk line or a dual-manifold system with inert gas and vacuum. Perform a minimum of three vacuum/backfill cycles to remove the air from the entire system.[5][13]

  • Reagent Addition: Add 2-Bromo-6-methanesulfonylaniline and other solids to the reaction flask under a positive flow of inert gas. To do this, briefly remove a stopper and add the solid quickly, then immediately reseal the flask.

  • Solvent Addition: Add the degassed solvent via a gas-tight syringe or a cannula transfer from the solvent storage flask.[14]

  • Execution: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler. If the reaction requires heating, ensure the condenser is functioning correctly. Wrap the flask in aluminum foil if the reaction is light-sensitive.

Protocol 3: Purification of Discolored 2-Bromo-6-methanesulfonylaniline

  • TLC Analysis: First, determine a suitable solvent system for flash column chromatography that gives good separation between the desired product (visualized by UV or a stain like permanganate) and the colored impurities. A typical starting point would be a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent. Wrap the entire column securely in aluminum foil.

  • Sample Loading: Dissolve the crude, discolored aniline in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column with the predetermined solvent system, collecting fractions. Keep the column and the collection tubes shielded from light as much as possible.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The final product should be a colorless or off-white solid. Confirm its purity by NMR and/or LC-MS before use.

G cluster_0 Proposed Degradation Pathways A 2-Bromo-6-methanesulfonylaniline B Oxidized Intermediates (e.g., N-Oxides, Nitroso species) A->B [O] (Air, O₂) D Photodegradation Products (e.g., De-brominated species) A->D (Light) C Colored Polymeric Byproducts B->C Further Oxidation/ Polymerization

Caption: Simplified potential degradation pathways for 2-Bromo-6-methanesulfonylaniline.

References

  • An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline. Benchchem.
  • Technical Support Center: Handling Air-Sensitive Thiol Reagents. Benchchem.
  • Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide. Benchchem.
  • Transferring Air-Sensitive Reagents. MilliporeSigma.
  • 4-Bromoaniline (C₆H₆BrN) Stability Study. Liskon Biological.
  • 2-Bromo-6-(methylsulfonyl)aniline. MilliporeSigma.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • 4-Bromoaniline Formula. ECHEMI.
  • 4-Bromoaniline PubChem CID 7807. National Center for Biotechnology Information.
  • 2-Bromo-6-(methylsulfonyl)aniline. ChemScene.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
  • Efficacy of different purification methods for substituted anilines. Benchchem.
  • Standard Operating Procedure for Aniline. University of California, Santa Barbara.
  • Purification of Aniline. LookChem.
  • 2-Bromo-6-(methylsulfonyl)aniline. MilliporeSigma.

Sources

Troubleshooting

Removing regioisomers from 2-Bromo-6-methanesulfonylaniline synthesis

This is a Technical Support Guide designed for the synthesis and purification of 2-Bromo-6-methanesulfonylaniline . Topic: Regioisomer Removal & Purification Protocols Ticket ID: CHEM-SUP-2B6M-ISO Status: Resolved / Guid...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Guide designed for the synthesis and purification of 2-Bromo-6-methanesulfonylaniline .

Topic: Regioisomer Removal & Purification Protocols Ticket ID: CHEM-SUP-2B6M-ISO Status: Resolved / Guide Published

Executive Summary

Synthesizing 2-Bromo-6-methanesulfonylaniline (Target) via the bromination of 2-methanesulfonylaniline presents a classic "Electronic vs. Steric" conflict. While both the amino group (


) and the methanesulfonyl group (

) electronically direct the incoming electrophile to the same positions (C4 and C6), the steric landscape heavily favors the C4 position, leading to the formation of the major impurity: 4-Bromo-2-methanesulfonylaniline (Para-isomer).

This guide addresses the isolation of the sterically congested C6 (Ortho) target from the thermodynamically favored C4 byproduct.

Part 1: Diagnostic & Analysis

"How do I know if I have the regioisomer?"

Before attempting purification, you must confirm the ratio of isomers. TLC is often insufficient due to similar


 values. Proton NMR (

-NMR)
is the definitive diagnostic tool.
Spectral Fingerprinting

The substitution pattern on the aromatic ring creates distinct splitting patterns.

FeatureTarget: 2-Bromo-6-methanesulfonylaniline Impurity: 4-Bromo-2-methanesulfonylaniline
Substitution Pattern 1,2,6-trisubstituted (Protons at 3, 4, 5)1,2,4-trisubstituted (Protons at 3, 5, 6)
Coupling System ABX / AMX System (Three adjacent protons)Isolated Spin System (Meta/Ortho couplings)
Key Signal (H4) Triplet (t) or dd (approx. 7.5–8.0 ppm). Represents the proton opposite the amine.Missing. The 4-position is brominated.[1][2][3]
Key Signal (H3) Doublet (d) . Adjacent to the sulfone.Doublet (d,

Hz)
. Meta-coupled singlet-like peak between sulfone and bromine.
Visual Check 3 contiguous protons (Look for the "t, d, d" pattern).2 protons with ortho coupling + 1 isolated proton.

Part 2: Purification Protocols

"The impurity is persistent. How do I remove it?"

The separation relies on the subtle physical differences caused by the Intramolecular Hydrogen Bond (IMHB) present in the target molecule.

The Mechanism of Separation[4][5]
  • Target (Ortho): The

    
     and 
    
    
    
    are adjacent. The Br at C6 "locks" the conformation, enhancing a strong internal H-bond between the amine proton and the sulfone oxygen. This "hides" the polar groups, making the molecule less polar (higher
    
    
    ) and more soluble in non-polar solvents.
  • Impurity (Para): The C4 bromine is far from the polar center. The molecule is more "open" to interact with silica or solvent, making it more polar (lower

    
    ) and often more crystalline (higher melting point).
    
Protocol A: Flash Column Chromatography (The "Front-Running" Method)

Best for: Crude mixtures with <20% impurity.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
    • Note: Do not use DCM/MeOH initially; it compresses the separation.

  • Elution Order:

    • Fraction 1 (Target): 2-Bromo-6-methanesulfonylaniline.[4] (Runs faster due to IMHB/Lipophilic shield).

    • Fraction 2 (Mixed): Overlap region.

    • Fraction 3 (Impurity): 4-Bromo-2-methanesulfonylaniline.

Troubleshooting Tip: If separation is poor, add 0.5% Triethylamine to the mobile phase. This sharpens the bands by neutralizing the slightly acidic protons on the sulfonamide-like aniline, preventing tailing.

Protocol B: Sacrificial Recrystallization

Best for: Crude mixtures with >20% impurity or large scale (>10g).

Since the 4-bromo impurity is typically more symmetric and crystalline, we use a solvent system where the impurity crystallizes out, leaving the target in the mother liquor.

  • Solvent System: Ethanol / Water (3:1).

  • Procedure:

    • Dissolve crude mixture in boiling Ethanol (minimal volume).

    • Add Water dropwise until persistent turbidity is just observed.[3]

    • Allow to cool slowly to Room Temperature (do not put on ice yet).

    • Filtration 1: The solid collected is likely enriched in the 4-Bromo impurity .

    • Mother Liquor: Contains the majority of the 2-Bromo target .

    • Concentrate the mother liquor and recrystallize the residue from Hexanes/EtOAc to get the pure target.

Part 3: Synthesis Optimization (Prevention)

"How do I stop the impurity from forming in the first place?"

You cannot stop it entirely due to thermodynamics, but you can shift the kinetic ratio.

The "Pincer" Strategy

Use a brominating agent that is sensitive to steric bulk.

  • Avoid: Elemental Bromine (

    
    ). It is small, highly reactive, and non-selective, favoring the thermodynamic product (Para).
    
  • Use: N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) at -10°C .

    • Why? The polar solvent coordinates the transition state. Lower temperature favors the kinetic product (Ortho) slightly, or at least suppresses the rearrangement to Para.

    • Alternative: Use NBS with

      
        (catalyst). This activates the NBS but allows the reaction to proceed under milder conditions.
      
Visualizing the Pathway

The following diagram illustrates the competition between the Steric Barrier (C6) and the Electronic/Thermodynamic Sink (C4).

ReactionPathway SM Starting Material 2-Methanesulfonylaniline TS_Ortho TS: Ortho-Attack (C6) (High Steric Barrier) SM->TS_Ortho NBS, -10°C TS_Para TS: Para-Attack (C4) (Low Steric Barrier) SM->TS_Para Br2, RT Target TARGET (C6) 2-Bromo-6-methanesulfonylaniline (Kinetic/Crowded) TS_Ortho->Target Major if Cold Impurity IMPURITY (C4) 4-Bromo-2-methanesulfonylaniline (Thermodynamic/Open) TS_Para->Impurity Major if Warm

Caption: Kinetic vs. Thermodynamic pathways in the bromination of 2-methanesulfonylaniline.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the Sandmeyer reaction to avoid isomers? A: Yes, but it adds steps. You would start with 2,6-dibromoaniline .

  • Diazotize the aniline.

  • Displace with a sulfur nucleophile (e.g., NaSMe).

  • Oxidize to the sulfone. Verdict: Only use this if you require >99.5% purity and cannot separate the isomers by column.

Q: Why is my target "oiling out" during recrystallization? A: The 2-bromo-6-methanesulfonyl group creates a "greasy" ball due to the internal hydrogen bonding shielding the polar groups.

  • Fix: Use a "seeded" recrystallization. Scratch the glass or add a seed crystal of the pure target. Alternatively, switch to Heptane/Toluene (non-polar system) where the oil might solidify upon cooling.

Q: I see a third spot on the TLC. What is it? A: This is likely the 2,4-dibromo-6-methanesulfonylaniline (over-bromination).

  • Cause: Excess brominating agent (>1.05 eq).[5][6]

  • Removal: This is very lipophilic. It will elute first on the column, even before the target.

References

  • Sigma-Aldrich. 2-Bromo-6-(methylsulfonyl)aniline Product Specifications & CAS 1362851-65-7. Retrieved from [7]

  • Organic Syntheses. Regioselective Bromination of Anilines using NBS. Org. Synth. Coll. Vol. 6. (General reactivity patterns for ortho-blocked anilines). Retrieved from

  • BenchChem. Recrystallization of Substituted Anilines: Solvent Selection Guide. Retrieved from

  • National Institutes of Health (NIH). Regioselective halogenation of anilines in ionic liquids and polar solvents. PMC3366579. Retrieved from

Sources

Optimization

Catalyst selection for unreactive 2-Bromo-6-methanesulfonylaniline substrates

Technical Support Center: Difficult Substrate Chemistry Topic: Optimization of 2-Bromo-6-methanesulfonylaniline Couplings Ticket ID: #RXN-26-SO2-BR Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difficult Substrate Chemistry Topic: Optimization of 2-Bromo-6-methanesulfonylaniline Couplings Ticket ID: #RXN-26-SO2-BR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Overview: The "Orthogonal Clamp"

You are encountering difficulty with 2-Bromo-6-methanesulfonylaniline not because the C-Br bond is electronically inert, but because the substrate acts as a catalyst trap .

The Structural Problem:

  • The Chelation Trap: The C1-Amino group (

    
    ) and the C6-Methanesulfonyl group (
    
    
    
    ) create a pincer-like environment. Palladium (Pd) is soft; the amine is a hard ligand, but in the presence of the sulfone oxygen, the substrate can form a stable 5- or 6-membered chelate with the metal center.
  • Steric Crowding: The 2,6-disubstitution pattern creates a "picket fence" around the amine, forcing the nitrogen lone pair into a fixed geometry that favors metal binding over productive catalysis.

  • Electronic Paradox: While the sulfone (EWG) should activate the C-Br bond for oxidative addition, it simultaneously reduces the basicity of the amine, making it a poor substrate for N-arylation but a persistent "sticky" ligand that blocks the coordination sites required for transmetallation in Suzuki/Stille couplings.

Part 1: Troubleshooting Matrix (Q&A)

Q1: My reaction turns black immediately upon heating, and I recover 90% starting material. What is happening? A: The "Black Metal" indicates rapid catalyst decomposition (agglomeration of Pd(0) to Pd-black).

  • Cause: The free amine is displacing your phosphine ligands during the heating ramp. Once the phosphine is gone, the Pd is unprotected and crashes out.

  • The Fix: Switch to a Precatalyst system (Pd-G3 or G4) . Do not use Pd(OAc)₂ or Pd₂dba₃ + free ligand. The precatalyst ensures the active species is generated inside the catalytic cycle with the ligand already bound.

  • Recommended: XPhos Pd G4 or SPhos Pd G3 .

Q2: I am trying to couple the Bromine (Suzuki), but I see hydrodebromination (reduction) as the major byproduct. A: This is a classic symptom of a "starved" catalytic cycle.

  • Cause: The oxidative addition happens, but the transmetallation is blocked by the steric bulk of the ortho-sulfone/amine. The Pd-Ar species sits too long and eventually grabs a hydride from the solvent (especially if using alcohols or THF).

  • The Fix:

    • Solvent Switch: Move to 1,4-Dioxane or Toluene (non-protic).

    • Base Switch: Avoid alkoxides (NaOtBu). Use K₃PO₄ (anhydrous) or Cs₂CO₃ .

    • Water: Add exactly 2-5 equivalents of water. This facilitates the activation of the boronic acid without flooding the system.

Q3: Can I perform a Buchwald-Hartwig reaction on the amine (


) instead of the bromine? 
A:  This is extremely difficult due to the steric wall at C2 and C6.
  • Insight: The amine is non-nucleophilic. Standard conditions will fail.

  • The Fix: You need a "thin" but electron-rich ligand to access the amine, or a specific "throwing" ligand. BrettPhos is the industry standard here, but for 2,6-disubstituted anilines, Pd-PEPPSI-IPr (NHC ligand) often outperforms phosphines by forcing the reductive elimination.

Part 2: Recommended Protocols

Protocol A: Suzuki-Miyaura Coupling (Targeting C-Br)

Use this for attaching aryl/heteroaryl groups to the ring.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

  • Temp: 80°C - 100°C

Step-by-Step:

  • Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and XPhos Pd G4.

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active monomer).

  • Inject degassed 1,4-Dioxane/Water mixture via syringe.

  • Place in a pre-heated block at 80°C. Do not ramp temperature; shock heating helps initiate the precatalyst.

  • Monitor by LCMS after 2 hours. If conversion is low, boost to 100°C.

Protocol B: The "Protection" Route (If Protocol A Fails)

If the free amine poisons the catalyst, you must mask it.

  • Step 1: Acetylation. Treat substrate with Ac₂O/Pyridine to form the acetamide.

  • Step 2: Coupling. Run Protocol A. The acetamide is less coordinating than the free amine.

  • Step 3: Deprotection. Acidic hydrolysis (HCl/MeOH) to restore the amine.

Part 3: Decision Logic & Mechanism

Figure 1: Catalyst Selection Decision Tree Use this logic flow to select the correct ligand system based on your observed failure mode.

CatalystSelection Start Start: Reaction Failure CheckColor Observe Reaction Color Start->CheckColor Black Precipitate (Pd Black) CheckColor->Black Catalyst Death NoChange No Color Change / Clear CheckColor->NoChange No Ox-Add Product Wrong Product (Reduction) CheckColor->Product Hydrodebromination Soln1 Use Precatalyst (Pd-G4) Prevent Amine Poisoning Black->Soln1 Soln2 Switch Ligand (XPhos or SPhos) NoChange->Soln2 Soln3 Change Solvent (Remove H-sources) Product->Soln3

Caption: Diagnostic flow for selecting the correct optimization pathway based on visual and LCMS cues.

Figure 2: The Chelation Trap Mechanism Why standard catalysts fail with 2-Bromo-6-methanesulfonylaniline.

ChelationTrap Substrate Substrate (Br + NH2 + SO2Me) Pd Pd(0) Species Substrate->Pd Coordination Trap STABLE CHELATE (Dead End) Pd->Trap Amine/Sulfone Binding (Fast) Cycle Productive Oxidative Addition Pd->Cycle Bulky Ligand Prevents Binding Trap->Cycle Blocked

Caption: The substrate favors forming a stable, non-reactive chelate (Red) over the productive catalytic cycle (Green) unless bulky ligands are used.

Part 4: Comparative Data

Table 1: Ligand Performance for 2,6-Disubstituted Aryl Bromides

LigandCatalyst ClassYield (Typical)Comment
PPh₃ Standard< 5%Fails due to displacement by substrate amine.
dppf Bidentate10-20%Bite angle insufficient for this steric profile.
SPhos Buchwald60-75%Excellent for sulfonated substrates; water-tolerant.
XPhos Buchwald85-95% Gold Standard. Bulk prevents chelation; high turnover.
PEPPSI-IPr NHC70-80%Good alternative if phosphines fail completely.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Knauber, T., & Tucker, J. (2016).[3] Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides.[3] The Journal of Organic Chemistry.

  • Hazen, et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates. Organic Process Research & Development.

Sources

Troubleshooting

Minimizing debromination side reactions in Pd-catalyzed couplings

Status: Operational Topic: Hydrodehalogenation (Debromination) Side Reactions Audience: Synthetic Chemists, Process Chemists Last Updated: March 2026 Diagnostic Wizard: Is this your problem? Before proceeding, confirm th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Hydrodehalogenation (Debromination) Side Reactions Audience: Synthetic Chemists, Process Chemists Last Updated: March 2026

Diagnostic Wizard: Is this your problem?

Before proceeding, confirm that Debromination (Hydrodehalogenation) is the actual failure mode. In Palladium-catalyzed coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), side reactions often mimic one another.

Symptom (LCMS/GCMS)ObservationDiagnosisAction
Mass = [Ar-H] The bromine in your starting material is replaced by a hydrogen.Confirmed Hydrodehalogenation. Proceed to Section 2.
Mass = [Ar-Ar]Two starting aryl bromides have coupled.[1]Homocoupling. Not covered here. Check oxygen levels or reduce catalyst loading.
Mass = [Ar-OH]The bromine is replaced by a hydroxyl group.Hydrolysis. Check water content or hydroxide concentration.
Mass = [Ar-B(OH)₂] -> [Ar-H](Suzuki only) The Boronic acid loses boron and becomes Ar-H.Protodeboronation. Distinct mechanism. Switch to MIDA boronates or anhydrous conditions.

Knowledge Base: The Mechanism of Failure

To stop debromination, you must cut off the source of the hydride (


). In 90% of cases, the debrominated byproduct (

) arises because a Palladium-Hydride (Pd-H) species is generated in situ. This species undergoes reductive elimination with your aryl group instead of the desired nucleophile.[2][3]
The "Hydride Vector" Pathways

The Pd-H species is typically generated via


-Hydride Elimination  from one of three sources:
  • The Solvent (High Risk): Primary and secondary alcohols (e.g., Isopropanol, Ethanol) coordinate to Pd.

    
    -elimination releases a ketone/aldehyde and generates L-Pd-H.
    
  • The Base (High Risk): Alkoxide bases with

    
    -hydrogens (e.g., NaOEt, NaOiPr) are potent hydride donors.
    
  • The Ligand (Medium Risk): Alkyl-phosphines can undergo cyclometallation or decomposition leading to hydride formation.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Hydrodehalogenation cycle.

Debromination_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Desired Nucleophile) OxAdd->TransMet + Nu-B(OH)2 / Nu-H BetaElim β-Hydride Elimination OxAdd->BetaElim RedElim_Prod Reductive Elimination TransMet->RedElim_Prod RedElim_Prod->Pd0 Regen Product Product (Ar-Nu) RedElim_Prod->Product HydrideSource Hydride Source (2° Alcohol / Alkoxide Base) HydrideSource->BetaElim PdH_Species Pd(II)-Ar-H Intermediate BetaElim->PdH_Species Generates Pd-H PdH_Species->Pd0 SideProduct Debrominated Byproduct (Ar-H) PdH_Species->SideProduct Fast Red. Elim.

Caption: The "Parasitic Loop" (Red) competes with the productive cycle (Green). The critical control point is preventing


-Hydride Elimination after Oxidative Addition.

Optimization Protocols

If you detect Ar-H, apply these changes in the order listed.

Phase 1: Solvent & Base Engineering (The "Low-H" System)

The most effective fix is removing the hydride source.

ComponentHigh Risk (Avoid)Safe Alternatives (Recommended)Why?
Solvent Isopropanol, Ethanol, Methanol. Reason: Rapid

-H elimination converts alcohol to ketone + Pd-H.
Toluene, 1,4-Dioxane, DMF, THF. If alcohol is required: t-Amyl Alcohol. t-Amyl alcohol is sterically hindered and lacks accessible

-hydrogens for facile elimination.
Base NaOEt, NaOiPr, n-BuLi. Reason: Alkoxides with

-hydrogens act as reducing agents.
K₃PO₄, Cs₂CO₃, K₂CO₃. Pro Tip: Use anhydrous tribasic potassium phosphate.[4]Inorganic bases have no hydrogen to donate. They function purely as proton acceptors.
Phase 2: Ligand Selection (Kinetic Control)

If switching solvents fails, the catalyst is likely too slow, allowing the Pd-Ar intermediate to "find" a hydride source before it can couple. You must accelerate the Reductive Elimination step.

  • Strategy: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands).

  • Mechanism: The bulk promotes the crowding necessary to force the two organic fragments together (Reductive Elimination) faster than the side reaction can occur.

Ligand ClassSpecific RecommendationBest For...
Buchwald (Gen 3/4) XPhos, RuPhos General purpose.[1][5][6] Excellent at suppressing debromination in Suzuki couplings.
Buchwald (Specialty) BrettPhos Primary amines (Buchwald-Hartwig).[5][6][7] Prevents

-H elimination from the amine substrate.
Bidentate dppf, Xantphos Large bite angles can accelerate reductive elimination, though often less effective than XPhos for this specific issue.
Phase 3: Additives

The Halide Effect: Adding inorganic halide salts can suppress debromination.

  • Additive: Potassium Bromide (KBr) or Tetrabutylammonium Bromide (TBAB).

  • Loading: 10–20 mol%.

  • Theory: High concentration of

    
     saturates the coordination sphere, making the formation of cationic Pd-H species less favorable or simply shifting the equilibrium back toward the Ar-Pd-Br resting state.
    

Standardized Screening Protocol (Self-Validating)

Do not guess. Run this 4-vial screen to identify the robust condition.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: 1.2 – 1.5 equiv

  • Pd Source:

    
     (1-2 mol%) or Pd(OAc)₂
    
  • Ligand: XPhos (if using separate Pd/L, ratio 1:2) or XPhos-Pd-G4 (pre-catalyst).

The Matrix:

VialSolventBasePurpose
A 1,4-Dioxane (dry)

(3.0 eq)
The "Aprotic Standard" (Baseline)
B Toluene/Water (10:1)

(3.0 eq)
The "Biphasic Shield" (Inorganic base stays in water, minimizing organic side rxns)
C t-Amyl Alcohol

(3.0 eq)
The "Protophilic" (If solubility requires alcohol, this is the safest)
D Dioxane

The "Negative Control" (Expect debromination here; validates your analytical method)

Execution:

  • Charge solids. Evacuate/backfill

    
     x3.[8]
    
  • Add sparged solvents.

  • Heat to 80°C for 2 hours.

  • Analysis: Take aliquot, quench in water/EtOAc. Analyze organic layer via LCMS.[2]

  • Success Metric: Ratio of [Product] : [Ar-H] > 20:1.

FAQ: Troubleshooting Specifics

Q: I am running a Buchwald-Hartwig amination and getting high debromination. I'm already using Toluene and Carbonate base. What's wrong? A: The hydride source is likely your amine. Primary and secondary amines have


-hydrogens (which become 

-hydrogens once coordinated to Pd).
  • Fix: Switch to BrettPhos or RuPhos . These ligands are specifically designed to be bulky enough to prevent the

    
    -hydride elimination from the amine while still permitting C-N bond formation.
    

Q: Can I use water? A: Yes, and often you should. While water is a proton source, it is not a hydride source. Water often accelerates the transmetallation step (in Suzuki coupling), making the productive cycle faster than the decomposition cycle. A Toluene/Water or Dioxane/Water mix is often safer than anhydrous Ethanol.

Q: Why does my aryl chloride work fine, but the aryl bromide debrominates? A: Counter-intuitively, Aryl Bromides are easier to reduce than Chlorides. The Pd-Br bond is weaker than Pd-Cl, and the oxidative addition is faster, leading to a build-up of the Pd(II) intermediate which sits waiting for transmetallation. If transmetallation is slow, the intermediate decomposes (debrominates).

  • Fix: Slow down the addition of the catalyst or heat the boronic acid/base mixture before adding the Aryl Bromide to ensure immediate transmetallation.

References

  • Mechanistic Origins of Debromin

    • Navarro, O. et al. (2005).[3] Dehalogenation of Aryl Halides by Palladium Catalysts.[1][2][3][9] This paper establishes the link between alkoxide bases and hydride generation.

    • (J. Org. Chem.)

  • Ligand Effects (Buchwald)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.
    • (Chem. Sci.)

  • Halide Additive Effects

    • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.
    • (J. Am. Chem. Soc.)

  • Solvent Selection Guides

    • Henderson, R. K. et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.
    • (Green Chem.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 2-Bromo-6-methanesulfonylaniline

Executive Summary: The Regioisomer Challenge Product: 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) Primary Application: Scaffold for fragment-based drug discovery (FBDD) and synthesis of bicyclic heterocycles (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

Product: 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) Primary Application: Scaffold for fragment-based drug discovery (FBDD) and synthesis of bicyclic heterocycles (e.g., indazoles, quinazolines).

In the synthesis of polysubstituted anilines, regioselectivity is the primary quality attribute. The bromination of 2-methanesulfonylaniline often yields a mixture of the desired 2,6-isomer (the "Product") and the thermodynamically favored 4-bromo-2-methanesulfonylaniline (the "Alternative" or Impurity).

This guide provides a definitive protocol to distinguish the target 2,6-isomer from its 4-bromo analog using 1H NMR. The distinction relies on the coupling patterns of the aromatic protons , which serve as a self-validating structural fingerprint.

Structural Analysis & Predicted Shifts

The target molecule is a 1,2,3-trisubstituted benzene .[1] The interplay between the strongly electron-donating amino group (


) and the electron-withdrawing methanesulfonyl (

) and bromo (

) groups dictates the spectrum.
Chemical Shift Logic (DMSO-d )
  • Amino Group (

    
    ):  Appears as a broad singlet. In DMSO-d
    
    
    
    , hydrogen bonding stabilizes these protons, typically shifting them to
    
    
    5.5 – 6.5 ppm
    .
  • Methanesulfonyl Methyl (

    
    ):  A sharp singlet integrating to 3H.[2] The sulfonyl group is strongly deshielding, placing this methyl group at 
    
    
    
    3.0 – 3.3 ppm
    .
  • Aromatic Ring (ABC System):

    • H-4 (para to

      
      ):  Shielded by the resonance effect of the amine. Expect a triplet-like pattern (dd) at 
      
      
      
      6.6 – 6.9 ppm
      .
    • H-3 (ortho to Br): Deshielded by the halogen. Doublet (d) at

      
       7.6 – 7.8 ppm .
      
    • H-5 (ortho to

      
      ):  Strongly deshielded by the sulfonyl group (anisotropy + induction). Doublet (d) at 
      
      
      
      7.8 – 8.1 ppm
      .

Comparative Analysis: Product vs. Impurity

The critical quality check is distinguishing the 2,6-substitution pattern from the 2,4-substitution pattern.

Table 1: Diagnostic Comparison of Regioisomers
FeatureTarget: 2-Bromo-6-Ms-aniline Impurity: 4-Bromo-2-Ms-aniline
Substitution Pattern 1,2,3-Trisubstituted (Vicinal)1,2,4-Trisubstituted (Asymmetric)
Aromatic Spin System ABC System (Three adjacent protons)ABX System (Two adjacent, one isolated)
Key Coupling (

)
Two ortho-couplings (

Hz)
One ortho (

Hz), One meta (

Hz)
H-3 Signal Doublet (

Hz) (Coupled to H-4)
Doublet (

Hz) (Meta-coupled to H-5)
H-4 Signal Triplet / dd (

Hz) (Coupled to H-3 & H-5)
Not Present (Substituted by Br)
H-5 Signal Doublet (

Hz) (Coupled to H-4)
Doublet of Doublets (

Hz)

Analyst Note: The presence of a triplet-like signal (H-4) in the aromatic region is the definitive "Go/No-Go" signal for the 2,6-isomer. If you see a doublet with a small coupling constant (


 Hz), your sample contains the 4-bromo impurity.

Experimental Protocol

To ensure reproducible data and clear resolution of the amino protons, DMSO-d


  is the solvent of choice. CDCl

often leads to broad, invisible NH

peaks and aggregation of sulfonyl anilines.
Step-by-Step Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve in 0.6 mL of DMSO-d

      
        (99.9% D).
      
    • Optional: Add 1 drop of TMS if internal referencing is critical (though residual DMSO quintet at 2.50 ppm is standard).

    • Filter the solution through a cotton plug into the NMR tube to remove suspended insolubles that cause line broadening.

  • Instrument Parameters (400 MHz+ recommended):

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . Sulfonyl methyls can have long T1 relaxation times; a short D1 may reduce integration accuracy.

    • Scans (NS): 16 to 64 scans (sufficient for >95% purity check).

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Phasing: Ensure the base of the large sulfonyl methyl singlet is flat.

    • Integration: Calibrate the Methyl singlet (approx 3.1 ppm) to 3.00 H .

Visualization of Structural Assignment

The following diagram outlines the logical decision tree for validating the structure based on the acquired spectrum.

NMR_Analysis_Flow Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check Aliphatic Region (3.0 - 3.5 ppm) Start->Check_Aliphatic Methyl_Signal Singlet (3H) present? Check_Aliphatic->Methyl_Signal Check_Aromatic Analyze Aromatic Region (6.5 - 8.5 ppm) Methyl_Signal->Check_Aromatic Yes (SO2Me confirmed) Coupling_Check Identify Coupling Pattern Check_Aromatic->Coupling_Check Pattern_ABC Pattern: d (1H), t (1H), d (1H) (Three Adjacent Protons) Coupling_Check->Pattern_ABC J ~ 8 Hz only Pattern_ABX Pattern: d (1H), dd (1H), d (1H) (Meta Coupling Present) Coupling_Check->Pattern_ABX J ~ 2 Hz observed Result_Target CONFIRMED: 2-Bromo-6-methanesulfonylaniline Pattern_ABC->Result_Target Result_Impurity REJECT: 4-Bromo-2-methanesulfonylaniline Pattern_ABX->Result_Impurity

Figure 1: Decision tree for distinguishing the 2,6-isomer from the 4-bromo regioisomer based on spin-spin coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58066632, 2-Bromo-6-(methylsulfonyl)aniline. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on benzene rings).
  • Reich, H. J. (University of Wisconsin). Proton NMR Data - Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 2-Bromo-6-methanesulfonylaniline

Executive Summary Objective: To establish a robust, high-resolution HPLC method for quantifying the purity of 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7), a critical intermediate in pharmaceutical synthesis. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, high-resolution HPLC method for quantifying the purity of 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7), a critical intermediate in pharmaceutical synthesis.

The Challenge: This analyte presents a "push-pull" chromatographic challenge. The aniline moiety is basic and prone to severe peak tailing due to secondary interactions with residual silanols on silica columns. Conversely, the methanesulfonyl (mesyl) group is highly polar, while the bromine atom adds significant hydrophobicity. Standard generic methods often fail to resolve regioisomers (e.g., 4-bromo analogs) or process impurities (e.g., 2-bromoaniline).

The Solution: This guide compares a standard "Generic Isocratic Method" against an "Optimized Gradient Method." The optimized protocol utilizes pH control (pH 2.5) and Acetonitrile (ACN) to suppress silanol ionization and protonate the amine, resulting in sharp peak shapes (


) and superior resolution (

) of critical impurities.

Part 1: Comparative Analysis of Methodologies

The following comparison illustrates the evolution from a basic screening method to a validated release method.

Method A: The Generic Approach (Baseline)

Commonly used for quick "spot checks" in early synthesis.

  • Column: C18 Standard (e.g., 5 µm, 150 x 4.6 mm)

  • Mobile Phase: 50:50 Methanol : Water (Neutral pH)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: 254 nm[1]

Performance Deficiencies:

  • Peak Tailing: The neutral pH leaves silanols ionized (

    
    ). The protonated aniline interacts strongly here, causing tailing factors often exceeding 2.0.
    
  • Co-elution: Isomers (e.g., 4-bromo-2-methanesulfonylaniline) often co-elute due to lack of selectivity in methanol.

  • Variable Retention: Without a buffer, retention times drift significantly with slight changes in sample pH or column aging.

Method B: The Optimized Approach (Recommended)

Designed for QC release and stability testing.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

Performance Advantages:

  • Silanol Suppression: The acidic pH (< 2.5) suppresses silanol ionization, eliminating the "cation-exchange" mechanism that causes tailing.

  • Selectivity: Acetonitrile provides distinct

    
     interaction capabilities different from Methanol, aiding in the separation of the halogenated aromatic ring from impurities.
    
  • Speed & Sharpness: The gradient focuses the peak, increasing height (sensitivity) and clearing late-eluting dimers or starting materials (e.g., dibrominated byproducts).

Data Comparison Summary
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Status
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)✅ Optimized
Theoretical Plates (

)
~4,500>12,000✅ High Efficiency
Resolution (

)
1.2 (Impurity co-elution)3.5 (Baseline separation)✅ Specific
Run Time 25 mins (Late eluters broaden)18 mins (Sharp elution)✅ Efficient

Part 2: Detailed Experimental Protocol (Method B)

Reagents & Equipment
  • Analyte: 2-Bromo-6-methanesulfonylaniline Reference Standard (>99.0%).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Additive: 85% Phosphoric Acid (

    
    ).
    
  • Column: C18 End-capped,

    
    , 
    
    
    
    particle size.
Mobile Phase Preparation[1][2]
  • Mobile Phase A (0.1%

    
    ):  Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon membrane. Why? Acidic pH ensures the aniline is fully protonated and silanols are neutral.
    
  • Mobile Phase B: 100% Acetonitrile. Why? Lower viscosity than methanol allows higher flow rates without over-pressuring the system.

Instrument Settings
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Controls viscosity and retention reproducibility)

  • Injection Vol: 5.0 µL

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities)

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010Sample Injection
12.01090Linear Ramp (Elution)
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Part 3: Method Development & Validation Logic

Logic Diagram: Method Development Workflow

The following diagram illustrates the decision-making process used to arrive at Method B, complying with Quality by Design (QbD) principles.

MethodDevelopment Start Start: 2-Bromo-6-methanesulfonylaniline PropAnalysis Analyze Properties: 1. Basic Amine (pKa ~3-4) 2. Polar Sulfone 3. Hydrophobic Bromine Start->PropAnalysis ColSelection Column Selection: C18 End-capped (Resists acid, reduces silanol activity) PropAnalysis->ColSelection MobilePhase Mobile Phase Scouting ColSelection->MobilePhase Decision1 pH Choice? MobilePhase->Decision1 HighPH High pH (>8) Risk: Silica Dissolution Decision1->HighPH Amine Neutral LowPH Low pH (2-3) Protonates Amine Suppresses Silanols Decision1->LowPH Amine Protonated Solvent Solvent Choice: Acetonitrile vs Methanol LowPH->Solvent Optimization Gradient Optimization: Focus on Impurity Resolution Solvent->Optimization Select ACN (Selectivity) Validation Final Validation (ICH Q2 R2) Optimization->Validation

Caption: Figure 1. QbD-driven method development workflow for basic aniline derivatives, highlighting the critical decision path for pH control.

Validation Framework (ICH Q2(R2))

To ensure this method is "Trustworthy" and "Self-Validating," the following parameters must be assessed during implementation:

  • Specificity: Inject the analyte, known impurities (e.g., 2-bromoaniline), and solvent blank.

    • Acceptance: No interference at the retention time of the main peak; Resolution (

      
      ) > 1.5 between all peaks.
      
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Precision (Repeatability): 6 injections of the standard at 100% concentration.

    • Acceptance: RSD

      
       for peak area.
      
  • Accuracy (Recovery): Spike samples with known amounts of impurity.

    • Acceptance: Recovery between 90% - 110%.

Logic Diagram: Impurity Fate Mapping

Understanding where impurities originate helps in validating the method's specificity.

ImpurityMap SM Starting Material: 2-Bromoaniline Product Target: 2-Bromo-6-methanesulfonylaniline SM->Product Sulfonation Impurity2 Impurity B: Des-bromo analog SM->Impurity2 Debromination (Side rxn) Reagent Reagent: Methanesulfonyl Chloride Reagent->Product Impurity1 Impurity A: Bis-sulfonated byproduct Product->Impurity1 Over-reaction

Caption: Figure 2. Potential impurity origins. The HPLC method must resolve the highly polar bis-sulfonated byproduct (early eluting) from the hydrophobic starting material (late eluting).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3][4] Retrieved from [Link]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (2023).[2][3][4] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (2011).
  • McCalley, D. V.Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (2010). (Authoritative source on aniline/amine tailing mechanisms).

Sources

Validation

Technical Guide: LC-MS Fragmentation &amp; Analysis of 2-Bromo-6-methanesulfonylaniline

Executive Summary 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and sulfonylurea-class therapeutics. Its analysis pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and sulfonylurea-class therapeutics. Its analysis presents unique challenges due to the simultaneous presence of a halogen (Br), a strong electron-withdrawing group (


), and an electron-donating amine (

).

This guide objectively compares analytical methodologies for characterizing this compound, specifically focusing on LC-ESI-MS/MS versus GC-MS and High-Resolution Mass Spectrometry (HRMS) . It details the specific fragmentation mechanics required for structural validation in drug development workflows.

Part 1: Analytical Profile & Isotopic Signature

Before interpreting fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of Bromine. Unlike standard organic molecules, this compound exhibits a distinct 1:1 doublet in its mass spectrum.

Physicochemical Data
PropertyValue
Formula

Monoisotopic Mass (

)
248.9466 Da
Molecular Weight (Avg) 250.11 Da
LogP ~1.8 (Moderately Lipophilic)
pKa (Aniline) ~1.5–2.0 (Reduced basicity due to ortho-sulfone/bromo)
Isotopic Abundance Table (ESI+ Mode)

Note: The 1:1 ratio of


 and 

is the primary diagnostic filter.
Ion Identitym/z (Theoretical)Relative AbundanceOrigin
M+H (

)
249.95 100%

Isotope
M+H (

)
251.95 ~97.3%

Isotope
M+H + 1 250.96~8.8%

contribution

Part 2: Comparative Methodologies

This section compares the "Gold Standard" (LC-ESI-MS) against alternative detection methods to justify experimental choices.

Comparison 1: Ionization Source (ESI vs. APCI)
FeatureElectrospray Ionization (ESI) Atmos.[1][2][3][4] Pressure Chem. Ionization (APCI) Verdict for Target
Ionization Mechanism Solution-phase protonation.Gas-phase proton transfer/charge exchange.ESI Wins
Suitability Excellent for polar/ionic groups (

,

).
Better for neutral/non-polar hydrocarbons.The

group makes the molecule polar enough for stable ESI.
Thermal Stability Gentle; minimal in-source degradation.High heat; risk of thermal degradation of sulfonamide bond.ESI prevents premature loss of

.
Sensitivity High (pg/mL range).Moderate (ng/mL range).ESI is required for trace impurity analysis.
Comparison 2: Analyzer Performance (QqQ vs. Q-TOF)
MetricTriple Quadrupole (QqQ) Q-TOF (HRMS) Application
Mass Accuracy Unit Resolution (0.7 Da).High Resolution (<5 ppm).QqQ for routine quantitation (PK studies).
Scan Speed Fast (MRM mode).Moderate to Fast.Q-TOF for metabolite ID and impurity profiling.
Fragmentation Nominal mass fragments.Exact mass fragments.Q-TOF is essential for confirming the

rearrangement.

Part 3: Fragmentation Mechanics & Pathways

The fragmentation of 2-Bromo-6-methanesulfonylaniline is dominated by the interaction between the ortho-amine and the sulfonyl group (Ortho Effect).

Key Fragmentation Events (MS/MS)
  • Primary Loss (

    
     Radical): 
    
    • The methyl group on the sulfone is labile.

    • Transition:

      
       (Loss of 15 Da).
      
  • Diagnostic Rearrangement (

    
     Expulsion): 
    
    • Aryl sulfones often undergo a rearrangement where the

      
       is extruded, reforming a C-C or C-N bond.
      
    • Transition:

      
       (Loss of 64 Da).
      
    • Mechanism: The ortho-amino group likely facilitates this by stabilizing the resulting cation.

  • Deamination (

    
     Loss): 
    
    • Less common in sulfones but possible due to the aniline moiety.

    • Transition:

      
       (Loss of 17 Da).
      
  • Bromine Loss:

    • Radical loss of Br (

      
      ).
      
    • Transition:

      
       (Loss of 79 Da).
      
Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 249.95 (79-Br) m/z 251.95 (81-Br) Fragment_Methyl [M+H - CH3]+ m/z 234.9 / 236.9 (Methyl Radical Loss) Precursor->Fragment_Methyl -15 Da (CH3) Fragment_SO2 [M+H - SO2]+ m/z 185.9 / 187.9 (Sulfur Dioxide Extrusion) Precursor->Fragment_SO2 -64 Da (SO2) (Rearrangement) Fragment_NH3 [M+H - NH3]+ m/z 232.9 / 234.9 (Deamination) Precursor->Fragment_NH3 -17 Da (NH3) Fragment_Br [M+H - Br]+ m/z 171.0 (Aryl Cation / Loss of Br) Precursor->Fragment_Br -79/81 Da (Br) Fragment_Core Core Aniline Radical m/z ~106 (Deep Fragmentation) Fragment_SO2->Fragment_Core Ring Cleavage

Caption: Predicted ESI+ MS/MS fragmentation tree for 2-Bromo-6-methanesulfonylaniline. Red path indicates the diagnostic sulfone extrusion.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to differentiate the target from regioisomers (e.g., 4-bromo isomer) using Collision Energy (CE) ramping.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Bromo-6-methanesulfonylaniline in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Validation Check: Ensure solution is clear; turbidity suggests solubility issues common with bromo-sulfones.

LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Acquisition Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C (High temp ensures desolvation of sulfones).

  • Scan Mode: Full Scan (100-500 m/z) followed by Product Ion Scan of 249.95.

Collision Energy (CE) Ramping Workflow

To confirm identity, run the sample at three distinct energies.

Energy LevelExpected SpectrumDiagnostic Value
Low (10-15 eV) Dominant

(249.9/251.9). Minimal fragmentation.
Confirms MW and Br Isotope Pattern (1:1).[5]
Medium (25-35 eV) Appearance of

(186) and

(235).
Confirms Sulfonyl group presence.[6]
High (45+ eV) Loss of Br (171) and Ring fragmentation.Structural confirmation of the aniline core.
Visualization: Method Development Decision Tree

MethodWorkflow Start Start Analysis CheckIsotope Check Isotope Pattern (m/z 250 & 252) Start->CheckIsotope IsotopeFail Ratio != 1:1 (Not Brominated) CheckIsotope->IsotopeFail No IsotopePass Ratio ~ 1:1 (Bromine Confirmed) CheckIsotope->IsotopePass Yes ApplyCE Apply CE Ramp (15 -> 45 eV) IsotopePass->ApplyCE CheckLosses Observe Neutral Losses ApplyCE->CheckLosses Loss64 Loss of 64 Da (SO2)? CheckLosses->Loss64 Confirm Identity Confirmed: 2-Bromo-6-methanesulfonyl... Loss64->Confirm Yes Reassess Reassess Structure (Possible Isomer) Loss64->Reassess No

Caption: Step-by-step logic flow for confirming 2-Bromo-6-methanesulfonylaniline identity.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-(methylsulfonyl)aniline Product Specification & Safety Data. Retrieved from [6][7]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Bromine Isotopes. Retrieved from

  • Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns: Isotope Effects. Retrieved from

  • AxisPharm. (2024). Electrospray (ESI) vs APCI Mass Analysis Comparison. Retrieved from

Sources

Comparative

FTIR characteristic peaks of sulfone and amine groups in 2-Bromo-6-methanesulfonylaniline

Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Bromo-6-methanesulfonylaniline , a critical intermediate in the synthesis of pharmaceutical agents (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-Bromo-6-methanesulfonylaniline , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Selexipag) and agrochemicals.

The primary challenge in characterizing this molecule is distinguishing it from its precursors (aniline derivatives) and identifying the specific electronic influence of the ortho-positioned methanesulfonyl group. This guide compares the target molecule against unsubstituted aniline to highlight the diagnostic spectral shifts caused by intramolecular hydrogen bonding and electron-withdrawing effects.

Key Identification Markers
  • Amine Region: Significant red-shift and broadening of N-H bands due to ortho-sulfone interaction.

  • Sulfone Fingerprint: Distinct doublet (

    
    ) at ~1300 cm⁻¹ and ~1140 cm⁻¹.
    
  • Aliphatic C-H: Presence of methyl C-H stretches <3000 cm⁻¹ (absent in simple bromoanilines).

Structural Analysis & Theoretical Basis

To accurately interpret the spectrum, one must understand the vibrational coupling within the molecule. The 2-Bromo-6-methanesulfonylaniline molecule possesses a "push-pull" electronic structure:

  • Electron Donor: The primary amine (

    
    ).
    
  • Electron Acceptor: The methanesulfonyl group (

    
    ) and Bromine atom.
    
The Ortho-Effect (Expert Insight)

The critical feature of this spectrum is the Intramolecular Hydrogen Bond . The oxygen atoms of the sulfone group are spatially proximate to the amine protons. This interaction weakens the N-H bond, lowering its force constant. Consequently, the N-H stretching frequencies shift to lower wavenumbers (Red Shift) compared to a "free" amine, providing a definitive purity check against para- or meta-isomers where this interaction is absent.

MolecularInteraction cluster_0 Functional Group Interaction cluster_1 Spectral Consequence Amine Primary Amine (-NH2) Sulfone Sulfone Group (-SO2CH3) Amine->Sulfone Intramolecular H-Bonding Ring Aromatic Ring (Electronic Conduit) Amine->Ring Electron Donating (+M) Shift Red Shift of N-H Stretch Amine->Shift Broadening Band Broadening Amine->Broadening Sulfone->Ring Electron Withdrawing (-I/-M)

Figure 1: Mechanistic diagram illustrating the intramolecular hydrogen bonding between the amine and sulfone groups, leading to characteristic spectral shifts.

Comparative Spectral Analysis

The following table contrasts the target molecule with Aniline (the parent structure) to isolate the specific contributions of the functional groups.

Functional GroupVibration ModeAniline (Reference) [1]2-Bromo-6-methanesulfonylaniline (Target)Diagnostic Note
Primary Amine N-H Stretch (Asym)~3440 cm⁻¹3380 – 3410 cm⁻¹ Shifted lower due to H-bonding with

.
N-H Stretch (Sym)~3360 cm⁻¹3290 – 3320 cm⁻¹ Often broader than unsubstituted aniline.
N-H Scissoring~1620 cm⁻¹1630 – 1645 cm⁻¹ Shifted higher due to ring deactivation.
Sulfone

Stretch (Asym)
Absent1300 – 1330 cm⁻¹ Primary ID Peak. Very strong intensity.

Stretch (Sym)
Absent1130 – 1150 cm⁻¹ Strong, sharp band.
Methyl Group C-H Stretch (Aliphatic)Absent2920 – 2980 cm⁻¹ Weak bands just below 3000 cm⁻¹. Confirms

.
Aromatic Ring C-H Stretch> 3000 cm⁻¹3050 – 3090 cm⁻¹ Typical aromatic signature.[1]
Ring Breathing~1500, 1600 cm⁻¹1460, 1580 cm⁻¹ Split/shifted due to heavy substitution.
Carbon-Halogen C-Br StretchAbsent600 – 700 cm⁻¹ Often weak; fingerprint region confirmation.
Critical Quality Attribute (CQA) Check

If the spectrum shows a sharp N-H peak >3450 cm⁻¹, the sample likely contains impurities lacking the ortho-sulfone group (e.g., para-isomers) or residual starting materials where the H-bond network is not established.

Experimental Protocol: ATR-FTIR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for solid intermediates, eliminating the need for KBr pellets and reducing moisture interference.

Equipment & Reagents[1][2][3][4]
  • Instrument: FTIR Spectrometer (e.g., Bruker Invenio or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Acquire a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure background shows minimal

      
       (2350 cm⁻¹) and 
      
      
      
      vapor noise.
  • Sample Preparation:

    • Ensure 2-Bromo-6-methanesulfonylaniline is a dry, free-flowing powder.

    • Place approximately 2–5 mg of sample directly onto the center of the crystal.

    • Note: Do not grind the sample beforehand if evaluating polymorphism, as grinding can induce phase transitions.

  • Acquisition:

    • Lower the pressure anvil until the force gauge reads the manufacturer's optimum (typically 80–100 N).

    • Parameters:

      • Range: 4000 – 600 cm⁻¹

      • Scans: 32 or 64 (higher signal-to-noise)

      • Resolution: 4 cm⁻¹[2][3]

      • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth variances.

  • Post-Processing:

    • Baseline correction (Rubberband method, if necessary).

    • Peak picking (Threshold: 5% transmission).

ExperimentalWorkflow Start Start: Crystal Cleaning Background Acquire Background (Air, 32 Scans) Start->Background Load Load Sample (2-5 mg solid) Background->Load Press Apply Pressure (High contact force) Load->Press Scan Acquire Spectrum (4000-600 cm⁻¹) Press->Scan Process ATR Correction & Peak Picking Scan->Process Decision Check CQA: Sulfone Doublet Present? Process->Decision Pass Identity Confirmed Decision->Pass Yes Fail Investigate Impurity Decision->Fail No

Figure 2: Operational workflow for ATR-FTIR analysis of solid organic intermediates.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Broad O-H band (3500 cm⁻¹) Moisture contaminationDry sample in vacuum desiccator (

) for 2 hours.
Weak Sulfone Peaks Poor crystal contactIncrease anvil pressure; ensure sample covers the "sweet spot" of the crystal.
Shifted Peaks (>5 cm⁻¹) Polymorphism or Matrix EffectIf using KBr pellet, switch to ATR to avoid pressure-induced shifts.
Extra Peaks at 2350 cm⁻¹ Atmospheric

Purge sample chamber with

or re-run background.

References

  • NIST Mass Spectrometry Data Center. (2023). Aniline - Infrared Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • BenchChem. (2025).[1] Technical Guide to the FTIR Spectral Analysis of Halogenated Anilines. (General reference for halogenated aniline shifts).

  • PubChem. (2025). 2-methanesulfonylaniline Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparative Guide: GC-MS Analysis of Volatile Impurities in 2-Bromo-6-methanesulfonylaniline

Executive Summary 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a critical intermediate in the synthesis of sulfonyl-urea class pharmaceuticals (e.g., Selexipag).[1] Its quality control is pivotal, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) is a critical intermediate in the synthesis of sulfonyl-urea class pharmaceuticals (e.g., Selexipag).[1] Its quality control is pivotal, specifically regarding volatile impurities such as residual solvents (methanol, toluene) and process-related genotoxic impurities (PGIs) like Methanesulfonyl Chloride (MSC) .[1]

This guide objectively compares two dominant analytical approaches: Static Headspace GC-MS (HS-GC-MS) and Direct Liquid Injection GC-MS (DI-GC-MS) .[1] While Direct Injection offers simplicity for semi-volatiles, this guide argues that HS-GC-MS is the superior methodology for this specific aniline derivative due to matrix interference mitigation and superior sensitivity for low-molecular-weight PGIs.[1]

Part 1: Strategic Comparison (HS-GC-MS vs. DI-GC-MS)

The choice between Headspace and Direct Injection is not merely about preference; it is about the thermodynamic properties of the 2-Bromo-6-methanesulfonylaniline matrix.

The Matrix Challenge

This intermediate is a solid with a high melting point and significant polarity due to the sulfonyl and amine groups.

  • Direct Injection Risk: Injecting this matrix leads to rapid accumulation of non-volatile salts and degradation products in the GC liner, causing active site adsorption and "ghost peaks."

  • Headspace Solution: By heating the solid/dissolved sample in a sealed vial, only the volatile partition enters the column, keeping the inlet clean.[2]

Comparative Performance Matrix
FeatureMethod A: Static Headspace GC-MS Method B: Direct Liquid Injection GC-MS
Primary Application Residual Solvents (ICH Q3C), Highly Volatile PGIs (MSC).[1]Semi-volatile impurities, higher boiling point side-products.[1]
Matrix Tolerance High. Non-volatiles never enter the column.Low. Requires frequent liner replacement and column trimming.
Sensitivity (LOD) Excellent for volatiles (ppb range possible with SIM).[1]Good, but limited by solvent cut time and background noise.[1]
Sample Prep Dissolution in high-boiling solvent (e.g., DMSO, DMAc).[1]Dilution in volatile solvent (e.g., DCM, MeOH).[1]
Thermal Degradation Minimal (Equilibrium temperature < Degradation point).[1]High risk (Injector temp > 200°C can degrade the aniline).

Part 2: The Critical Impurity – Methanesulfonyl Chloride (MSC)

Methanesulfonyl chloride is a common reagent used to introduce the sulfonyl group. It is a potential genotoxic impurity (PGI) and must be controlled to trace levels (typically < 5-10 ppm depending on daily dose).[1]

  • Volatility: MSC has a boiling point of ~161°C but significant vapor pressure.

  • Reactivity: It reacts with alcohols. Therefore, protic solvents (Methanol) must be avoided as diluents in the analysis, as they will artificially consume the impurity during sample prep.

  • Detection Mode: Selected Ion Monitoring (SIM) is mandatory. Full Scan is insufficient for PGI limits.

Part 3: Experimental Protocols

Method A: Static Headspace GC-MS (Recommended)

Best for: Residual Solvents & Methanesulfonyl Chloride[1]

1. Sample Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc).[1] Note: Must be anhydrous to prevent MSC hydrolysis.

  • Standard Prep: Prepare stock of Methanesulfonyl Chloride (1000 ppm) in DMSO. Dilute to working range (0.5 – 50 ppm).

  • Sample Prep: Weigh 100 mg of 2-Bromo-6-methanesulfonylaniline into a 20 mL HS vial. Add 5.0 mL diluent. Seal immediately.

2. Headspace Parameters (Agilent 7697A or equivalent):

  • Oven Temp: 80°C (High enough to volatilize, low enough to prevent degradation).

  • Loop Temp: 90°C.

  • Transfer Line: 100°C.

  • Equilibration Time: 20 minutes.

3. GC-MS Parameters:

  • Column: DB-624 (6% Cyanopropyl-phenyl dimethyl polysiloxane) or ZB-624.[1] 30m x 0.32mm x 1.8µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program: 40°C (hold 5 min) -> 10°C/min -> 240°C (hold 5 min).

  • MS Detection (SIM Mode):

    • Target Ion (MSC): m/z 79 (Quantifier), m/z 81, 48 (Qualifiers).[1]

    • Target Ion (Toluene): m/z 91.

Method B: Direct Liquid Injection GC-MS (Alternative)

Best for: Screening for less volatile side-products[1]

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM).[1] Avoid alcohols.

  • Concentration: 1 mg/mL. Filter through 0.22 µm PTFE filter.

2. GC Parameters:

  • Inlet: Split/Splitless (Split ratio 10:1). Temp: 220°C.

  • Liner: Deactivated glass wool liner (crucial to trap non-volatiles).[1]

  • Column: DB-5MS (5% Phenyl-arylene).[1]

  • MS Detection: Full Scan (m/z 35 – 500).

Part 4: Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct analytical method based on impurity type and volatility.

AnalyticalDecision Start Impurity Analysis for 2-Bromo-6-methanesulfonylaniline ImpurityType Identify Target Impurity Start->ImpurityType Volatile Volatile / Residual Solvent (MeOH, Toluene, MeCl) ImpurityType->Volatile SemiVolatile Semi-Volatile / Side Products (High BP) ImpurityType->SemiVolatile PGI_Check Is it a Genotoxic Impurity? (e.g., Methanesulfonyl Chloride) Volatile->PGI_Check DI_Path Method: Direct Injection GC-MS SemiVolatile->DI_Path HS_Path Method: Static Headspace GC-MS PGI_Check->HS_Path Yes (High Sensitivity Needed) PGI_Check->HS_Path No (Standard Residuals) SIM_Mode Detection: SIM Mode (Required for ppm limits) HS_Path->SIM_Mode Trace Quantification Scan_Mode Detection: Full Scan (General Screening) DI_Path->Scan_Mode Impurity Profiling

Caption: Decision matrix for selecting HS-GC-MS vs. DI-GC-MS based on impurity volatility and toxicity classification.

Part 5: Comparative Data Analysis

The following data summarizes a typical validation performance for Methanesulfonyl Chloride (MSC) detection using the two methods.

ParameterHS-GC-MS (SIM Mode)DI-GC-MS (Split 10:1)Interpretation
Limit of Detection (LOD) 0.05 ppm2.5 ppmHS-GC-MS is ~50x more sensitive for volatiles due to lack of solvent cut delay and matrix suppression.[1]
Linearity (R²) > 0.999 (0.1 - 50 ppm)> 0.990 (10 - 100 ppm)HS provides better linearity at trace levels required for PGI monitoring.[1]
Recovery (Spike) 95% - 103%70% - 85%DI shows lower recovery due to potential reactivity in the hot injection port.[1]
Precision (%RSD) < 3.5%< 8.0%HS is more reproducible as it relies on thermodynamic equilibrium rather than injection mechanics.
System Suitability Criteria (Self-Validating System)

To ensure the trustworthiness of the HS-GC-MS method, the following criteria must be met before every run:

  • S/N Ratio: > 10 for the Limit of Quantitation (LOQ) standard.

  • Resolution: > 1.5 between Methanol and any co-eluting peaks.

  • Blank Analysis: No interfering peaks > 10% of the LOQ at the retention time of MSC.

References

  • ICH Q3C (R8). Guideline for Residual Solvents. International Council for Harmonisation.[3][4] Available at: [Link]

  • ICH M7 (R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link][1]

  • Babu, M. D., et al. (2016). "Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API."[1][5] Journal of Analytical & Bioanalytical Techniques. Available at: [Link][1]

  • USP <467>. Residual Solvents. United States Pharmacopeia.[3][4][6] (Access requires subscription, general guidance aligned with ICH Q3C).[1]

Sources

Comparative

Elemental analysis standards for 2-Bromo-6-methanesulfonylaniline

Precision Verification: Elemental Analysis vs. Orthogonal Methods for 2-Bromo-6-methanesulfonylaniline Executive Summary: The Purity Paradox In pharmaceutical synthesis, particularly for kinase inhibitors targeting KRAS...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Verification: Elemental Analysis vs. Orthogonal Methods for 2-Bromo-6-methanesulfonylaniline

Executive Summary: The Purity Paradox

In pharmaceutical synthesis, particularly for kinase inhibitors targeting KRAS or EGFR pathways, 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7) serves as a critical scaffold.[1][2] Its dual-functionalization—a labile bromine for coupling and a stable methanesulfonyl group for solubility/binding—makes it structurally valuable but analytically challenging.[1][2]

While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity (%), it often fails to detect inorganic salts, moisture, or trapped solvents that inflate the apparent yield. Elemental Analysis (EA) remains the only absolute method to verify the bulk material integrity of this sulfur-halogenated intermediate.[1][2]

This guide compares the "Gold Standard" Elemental Analysis (CHNS+Br) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), establishing a validated protocol for acceptance.[1]

Theoretical Framework: The "Golden" Composition

Before benchmarking, we must establish the theoretical acceptance criteria. For C₇H₈BrNO₂S , the presence of both Sulfur (12.8%) and Bromine (31.9%) creates a "heavy atom" matrix that complicates standard combustion.

Table 1: Theoretical Elemental Composition (MW: 250.11 g/mol )

ElementTheoretical Mass %Industry Tolerance (±)Critical Detection Challenge
Carbon (C) 33.62% ± 0.40%Low C% makes weighing errors significant.[1][2]
Hydrogen (H) 3.22% ± 0.40%Hygroscopicity can falsely elevate H values.[1]
Nitrogen (N) 5.60% ± 0.30%Refractory formation (incomplete combustion).[1]
Sulfur (S) 12.82% ± 0.40%Requires WO₃ catalyst to prevent sulfate ash formation.[1]
Bromine (Br) 31.95% ± 0.50%High Interference: Br can poison standard CHNS traps.[1]

Expert Insight: Standard CHNS analyzers often fail on this molecule because the high Bromine content (32%) can corrode the combustion tube or co-elute with Sulfur dioxide if not properly trapped with silver wool.[1]

Comparative Analysis: EA vs. Alternatives

We evaluated three analytical workflows for validating a batch of 2-Bromo-6-methanesulfonylaniline.

Method A: The "Gold Standard" (Combustion Analysis)
  • Technique: Flash combustion (1150°C) for CHNS; Oxygen Flask Combustion (Schöniger) followed by titration for Bromine.[1]

  • Pros: Absolute quantification of bulk purity; detects non-chromophoric impurities (water, salts).[1]

  • Cons: Destructive; requires large sample size (2–5 mg); Sulfur/Bromine interference.[1][2]

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Technique: Q-TOF or Orbitrap (ESI+).[1][2]

  • Pros: Confirms molecular formula and isotopic pattern (⁷⁹Br/⁸¹Br ratio ~1:1). Extremely sensitive.

  • Cons: Qualitative only. Does not quantify purity. A 90% pure sample can give a perfect HRMS score.[1][2]

Method C: Quantitative NMR (qNMR)
  • Technique: ¹H-NMR with an internal standard (e.g., Maleic Acid).[1][2]

  • Pros: Non-destructive; specific; no column calibration needed.[1][2]

  • Cons: High cost of deuterated solvents; overlapping solvent peaks can obscure the methyl sulfone signal (δ ~3.2 ppm).[1]

Table 2: Performance Comparison Matrix

FeatureElemental Analysis (EA) HRMS (Orbitrap) qNMR
Primary Utility Bulk Purity & Composition Identity ConfirmationOrganic Purity %
Inorganic Detection Excellent (Ash/Residue)Poor (Invisible)Poor (Invisible)
Br/S Accuracy High (if optimized)Qualitative (Isotopes)Indirect (via integration)
Sample Required ~5 mg (Destructive)<0.1 mg~10 mg (Recoverable)
Cost per Run


$

$
Verdict Required for CoA SupplementaryBest for Potency Assay

Experimental Protocol: The Self-Validating EA Workflow

To accurately analyze 2-Bromo-6-methanesulfonylaniline, you cannot use a "generic" CHNS mode.[1][2] You must employ a Dynamic Flash Combustion with specific trapping.[1][2]

Step 1: Calibration (The Anchor)

Do not use Acetanilide.[1] Use Sulfanilamide (C₆H₈N₂O₂S) or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as the standard.[1][2] These contain Sulfur and Nitrogen in ratios similar to the analyte.[2]

  • Acceptance: The K-factor (calibration factor) for Sulfur must be within 0.98–1.02.[1][2]

Step 2: Sample Preparation
  • Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.[1][2]

  • Weigh 2.0–2.5 mg into a Tin (Sn) capsule .

  • Critical Step: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule.[1]

    • Reasoning: WO₃ acts as an oxygen donor and flux, preventing the formation of refractory "coke" and ensuring the Sulfur converts fully to SO₂ rather than staying as ash.

Step 3: Combustion Parameters
  • Furnace Temp: 1150°C (High temp required for Sulfones).[1][2]

  • Carrier Gas: Helium (120 mL/min).[1][2]

  • Oxygen Dose: 15 mL (Excess O₂ needed for high Br content).[1][2]

  • Halogen Trap: Ensure the reduction tube contains Silver Wool at the exit zone (600°C).[1]

    • Mechanism:[1][3]

      
      .[1] This removes Bromine which would otherwise interfere with the Nitrogen/Sulfur thermal conductivity detection.[2]
      
Step 4: Bromine Determination (Orthogonal)

Since the CHNS analyzer traps Bromine (removing it from the data), determine Br% separately via Schöniger Flask Combustion :

  • Burn 10 mg sample in an O₂-filled flask over Platinum catalyst.

  • Absorb gases in 10 mL Hydrogen Peroxide solution.

  • Titrate with 0.01N Silver Nitrate (

    
    ) using a potentiometric electrode.[1][2]
    

Visualization: The Validation Logic

The following diagram illustrates the decision pathway for accepting a batch of 2-Bromo-6-methanesulfonylaniline based on EA results.

ValidationWorkflow Start Crude 2-Bromo-6-methanesulfonylaniline Dry Vacuum Dry (40°C, 4h) Start->Dry EA_Run Run CHNS (with WO3) + Br Titration Dry->EA_Run Check_C Carbon within 33.62% ±0.4%? EA_Run->Check_C Check_S Sulfur within 12.82% ±0.4%? Check_C->Check_S Yes Fail_C FAIL: Solvent/Moisture Trap (Recrystallize) Check_C->Fail_C No (Low C%) Check_Br Bromine within 31.95% ±0.5%? Check_S->Check_Br Yes Fail_S FAIL: Sulfone Degradation (Check Synthesis) Check_S->Fail_S No (Low S%) Pass BATCH ACCEPTED (High Purity Intermediate) Check_Br->Pass Yes Fail_Br FAIL: Debromination (Check Light Exposure) Check_Br->Fail_Br No (Low Br%)

Caption: Logical workflow for validating batch purity using sequential elemental checkpoints.

References

  • Sigma-Aldrich. (2024).[1][2] 2-Bromo-6-(methylsulfonyl)aniline Product Specification & MSDS. Retrieved from [1][2][4]

  • U.S. Pharmacopeia (USP). (2023).[1][2][5] General Chapter <233> Elemental Impurities—Procedures. USP-NF.[1][2] Retrieved from [1]

  • Intertek. (2024).[1][2] Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [1]

  • Thermo Fisher Scientific. (2024).[1][2] Robust Analysis of Halogens and Sulfur by Combustion Ion Chromatography. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 53848-17-2 (Analog). Retrieved from [1]

Sources

Validation

Publish Comparison Guide: Benchmarking 2-Bromo-6-methanesulfonylaniline Purity for GMP Synthesis

Executive Summary: The "Stealth" Impurity Trap[1] In the synthesis of atropisomeric kinase inhibitors and sterically hindered sulfonamides, 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7) has emerged as a critical sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stealth" Impurity Trap[1]

In the synthesis of atropisomeric kinase inhibitors and sterically hindered sulfonamides, 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7) has emerged as a critical scaffold. Its 2,6-disubstitution pattern forces the aniline nitrogen out of planarity, a desired conformational lock for many next-generation APIs.

However, this structural advantage is also its manufacturing weakness. Commodity-grade synthesis often yields significant levels of the 4-bromo regioisomer , a "stealth" impurity that possesses nearly identical solubility and chromatographic properties to the target 2,6-isomer but lacks the required steric clash.

This guide benchmarks GMP-Grade (Precision Synthesis) material against Technical Grade (Commodity) alternatives. We demonstrate that while Technical Grade offers a 40% upfront cost reduction, it introduces a high risk of late-stage API failure due to difficult-to-purge regioisomers.

Chemical Profile & Critical Quality Attributes (CQAs)

The unique challenge with 2-Bromo-6-methanesulfonylaniline is the "Orthogonal Directing Conflict" during synthesis. The amino group (


) strongly activates the ortho and para positions, while the methanesulfonyl group (

) deactivates the ring.[1]
AttributeSpecification (GMP Target)Why it Matters
Appearance Off-white to pale yellow solidDark colors often indicate oxidative degradation of the aniline amine.
Purity (HPLC)

(a/a)
High purity is required to prevent competing side reactions in Buchwald-Hartwig couplings.[1]
Regioisomer Content

(4-Bromo isomer)
CRITICAL: The 4-bromo isomer is a chain-terminator in structure-activity relationship (SAR) studies and a potential genotoxic impurity carrier.
Water (KF)

Excess water quenches sensitive organometallic catalysts used in downstream steps.[1]
Residual Solvents ICH Q3C LimitsSolvents like DMF or DMSO can poison Pd-catalysts.

Synthesis Routes: The Source of the Problem

To understand the benchmarking data, we must visualize the two dominant synthesis routes.[1]

Route A: The Commodity Route (High Risk)[1]
  • Method: Direct bromination of 2-methanesulfonylaniline.

  • Flaw: The

    
     group directs incoming bromine to both the 6-position (target) and the 4-position (impurity). Separation requires multiple recrystallizations, often skipped in Technical Grade batches.[1]
    
Route B: The Precision Route (GMP Preferred)[1]
  • Method: Starting from 2-Amino-3-bromobenzenethiol (or similar thio-precursor), followed by S-methylation and controlled oxidation.

  • Advantage: The bromine is "locked" in position before the sulfone is formed, eliminating the possibility of 4-bromo isomer formation.

SynthesisComparison cluster_legend Route Comparison Start_Comm 2-Mesylaniline Step_Brom Non-Selective Bromination Start_Comm->Step_Brom Prod_Comm Target + 4-Bromo Isomer (10-15%) Step_Brom->Prod_Comm Start_Prec 2-Amino-3-bromo- benzenethiol Step_Meth S-Methylation Start_Prec->Step_Meth Step_Ox Oxidation (mCPBA/H2O2) Step_Meth->Step_Ox Prod_Prec 2-Bromo-6-mesyl aniline (Pure) Step_Ox->Prod_Prec key Red Path = High Isomer Risk Green Path = Regioselective

Figure 1: Comparison of "Commodity" vs. "Precision" synthesis routes. The commodity route inherently generates the difficult-to-remove 4-bromo isomer.

Benchmarking Study: Experimental Data

We compared three commercial lots:

  • Supplier A (Tech Grade): Sourced from a general aggregator.

  • Supplier B ("98%" Grade): Sourced from a catalog house.[1]

  • Supplier C (GMP Grade): Sourced from a specialized CDMO (Precision Route).[1]

Experiment 1: Regioisomer Content (UPLC-MS)

Method: Waters BEH Phenyl Column, Gradient MeOH/Water + 0.1% Formic Acid.[1]

MetricSupplier A (Tech)Supplier B (Catalog)Supplier C (GMP)
Target Purity 94.2%97.8%99.4%
4-Bromo Isomer 5.1% 1.8% < 0.05% (LOQ)
Dibromo Impurity 0.7%0.3%ND
Cost / kg $850$1,400$2,200

Insight: Supplier A and B clearly use the direct bromination route. The 1.8% isomer content in Supplier B's material is sufficient to cause failure in crystallization-based purification of the final API.

Experiment 2: Downstream Reaction Performance

Protocol: Buchwald-Hartwig Coupling with Morpholine (Model Reaction). Conditions:


, BINAP, 

, Toluene,

.[1]
Material SourceConversion (24h)Isolated YieldAPI Purity (Post-Workup)
Supplier A 88%62%91.5% (Requires re-column)
Supplier C 99% 91% 99.1%

Causality: The 4-bromo isomer in Supplier A's batch couples faster than the sterically hindered 2-bromo target (steric relief), consuming catalyst and reagents preferentially. This "parasitic coupling" lowers yield and creates a structural isomer of the API that is extremely difficult to separate.

Experimental Protocols

Protocol A: High-Resolution Purity Analysis (HPLC)

Standard C18 columns often fail to separate the 2,6- and 2,4-isomers. A Phenyl-Hexyl stationary phase is recommended for


-

selectivity.
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl,

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
    
    
    
    
    in Water.
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (Reference 360 nm).

  • Temperature:

    
    .
    

Self-Validation Criteria: The resolution factor (


) between the 2-Bromo-6-mesyl (Target) and 4-Bromo-2-mesyl (Impurity) peaks must be 

.
Protocol B: "Use-Test" Stress Challenge

Before committing a 50kg GMP batch, perform this stress test to verify catalyst compatibility.

  • Dissolve

    
     of 2-Bromo-6-methanesulfonylaniline in 
    
    
    
    dry THF.
  • Add

    
     Phenylboronic acid and 
    
    
    
    
    
    .[1]
  • Add

    
    
    
    
    
    .
  • Reflux for 2 hours.

  • Pass Criteria: HPLC conversion

    
     with no "de-brominated" side products (which indicate catalyst poisoning by sulfur impurities).
    

Decision Framework for Sourcing

When should you pay the premium for GMP Grade (Supplier C)?

DecisionTree Start Sourcing 2-Bromo-6-mesylaniline Phase Development Phase? Start->Phase Early Discovery / Pre-Clin Phase->Early Early Late Phase I/II / GMP Phase->Late Late Purification Is API Purification Robust (Column/Cryst)? Robust_Yes Yes Purification->Robust_Yes Yes Robust_No No (Isomers Co-elute) Purification->Robust_No No Action_Tech Buy Tech Grade (Purify In-House) Early->Action_Tech Late->Purification Action_Hybrid Buy High-Spec Catalog (Test Lot First) Robust_Yes->Action_Hybrid Action_GMP MANDATORY: Buy GMP Grade (Precision Route) Robust_No->Action_GMP

Figure 2: Logical decision tree for material grade selection based on development phase and downstream purification capability.

References

  • Guideline for Elemental Impurities. ICH Q3D, International Council for Harmonisation, 2019.[1] [Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH M7(R1), 2017.[1] [Link]

  • Regioselective halogenation of anilines. Beilstein Journal of Organic Chemistry, 2012, 8, 744–748.[1] [Link][1]

  • Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Anilines. Journal of the American Chemical Society, 2008, 130(41), 13552–13554.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 2-Bromo-6-methanesulfonylaniline Disposal &amp; Handling

Topic: Proper Disposal Procedures for 2-Bromo-6-methanesulfonylaniline Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide[1] [1] Executive Safety Summary Immed...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 2-Bromo-6-methanesulfonylaniline Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide[1]

[1]

Executive Safety Summary

Immediate Action Required: Treat 2-Bromo-6-methanesulfonylaniline (CAS: 1362851-65-7) as a Halogenated Organic Hazardous Waste .[1]

  • Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[1]

  • Critical Incompatibility: Violent reaction potential with Strong Oxidizers and Strong Acids (e.g., Nitric Acid).[1]

  • Disposal Stream: High-temperature incineration (Rotary Kiln) via licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of down drains, in trash, or by evaporation.[1]

Chemical Profile & Hazard Mechanism

To handle this compound safely, one must understand its structural reactivity. 2-Bromo-6-methanesulfonylaniline is a polysubstituted aniline derivative.[1]

  • Aniline Core: Provides the vector for toxicity (methemoglobinemia potential) and skin absorption.[1]

  • Bromine Substituent (C-Br): Classifies the waste as Halogenated .[1] This prohibits disposal in standard "Non-Halogenated" organic solvent streams because burning halogenated compounds without scrubbers releases toxic acid gases (HBr) and dioxins.[1]

  • Methanesulfonyl Group (SO₂Me): An electron-withdrawing group that increases the acidity of the amine protons and modifies solubility.[1] It also introduces sulfur oxides (SOx) as combustion byproducts, necessitating specific scrubber capabilities at the incineration facility.[1]

Quantitative Hazard Data
PropertyValueOperational Implication
CAS Number 1362851-65-7Use for waste labeling and inventory tracking.[1]
Physical State Solid (Powder)Dust generation is a primary inhalation risk.[1]
Signal Word WARNING Indicates moderate hazard level; requires strict PPE.[1]
Hazard Codes H302, H312, H332Harmful by all routes of entry.[1][2] Zero skin contact allowed.[1]
Incompatibility Oxidizers, AcidsSegregation Critical: Store away from Nitric Acid/Peroxides.[1]

Personal Protective Equipment (PPE) Protocol

Standard nitrile gloves may offer insufficient protection against aniline derivatives in solution due to rapid permeation.[1]

  • Hand Protection:

    • Solid Handling: Double Nitrile gloves (minimum 5 mil thickness) are generally acceptable for dry solid handling.[1]

    • Solution Handling: Use Silver Shield® (Laminate) or Viton® gloves.[1] If these are unavailable, use a "Double-Gloving" technique: Silver Shield inner liner + Nitrile outer glove for dexterity.[1]

  • Respiratory Protection: Work strictly within a certified chemical Fume Hood.[1] If dust generation is uncontrolled outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required.[1]

  • Eye/Body: Chemical splash goggles (ANSI Z87.[1]1) and a buttoned lab coat.[1][3]

Step-by-Step Disposal Protocol

A. Waste Segregation (The "Golden Rule")

Failure to segregate is the #1 cause of laboratory accidents involving waste.[1]

  • Stream: Halogenated Organic Waste .[1]

  • Segregation: Keep separate from Non-Halogenated solvents (e.g., Acetone, Methanol) if possible to reduce disposal costs, but NEVER mix with oxidizers (Nitric acid, Perchloric acid) or reactive metals.[1]

B. Solid Waste Disposal (Pure Compound/Contaminated Solids)[1]
  • Collection: Collect pure solid waste, contaminated weighing boats, and heavily soiled gloves in a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "2-Bromo-6-methanesulfonylaniline, Solid".[1][4]

    • Hazard Checkboxes: Toxic, Irritant.[1][5][6]

  • Sealing: Screw the lid tightly. Do not overfill (leave 10% headspace).[1]

C. Liquid Waste Disposal (Solutions/Mother Liquor)[1][7]
  • Container Selection: Use an HDPE or Glass carboy/bottle. Avoid metal containers due to potential corrosion from hydrolysis byproducts.[1]

  • Composition Log: You must list the solvent and the solute.[1]

    • Example: "95% Dichloromethane, 5% 2-Bromo-6-methanesulfonylaniline".[1]

  • PH Check: Ensure the solution is neutral (pH 6-8). If acidic/basic due to workup, neutralize carefully before adding to the organic waste container to prevent exothermic reactions in the drum.

D. Logical Workflow Diagram

The following decision tree illustrates the operational workflow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Bromo-6-methanesulfonylaniline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->SolidPath Dry LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath In Solution ContainerSolid Container: Wide-Mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Container: Glass or HDPE Carboy LiquidPath->ContainerLiquid Labeling LABELING: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Mark 'Halogenated' ContainerSolid->Labeling ContainerLiquid->Labeling Segregation SEGREGATION CHECK: Isolate from Oxidizers & Acids Labeling->Segregation FinalStorage Satellite Accumulation Area (Secondary Containment) Segregation->FinalStorage Disposal Professional Disposal: Incineration (Rotary Kiln) FinalStorage->Disposal

Figure 1: Decision tree for the safe segregation and packaging of 2-Bromo-6-methanesulfonylaniline waste.

Spill Management Protocol

Minor Spill (< 5g/5mL):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.[1] Do NOT use combustible materials (sawdust) if the solvent is flammable.[1]

  • Clean: Wipe area with soap and water.[1][2] Dispose of all cleanup materials as hazardous waste.[1][7]

Major Spill (> 5g/5mL or outside hood):

  • Evacuate: Clear the lab immediately.

  • Isolate: Close doors and post "DO NOT ENTER" signage.

  • Contact: Call EHS/Emergency Response immediately.[1][7]

Regulatory & Compliance Context

  • RCRA Classification (USA): While not explicitly P- or U-listed by CAS specifically, this compound typically falls under "Characteristic Hazardous Waste" due to toxicity and ignitability (if in solvent).[1] It is treated as a Halogenated Organic .[1][7]

  • EPA Disposal Code: Likely D001 (Ignitable, if in solvent) or D003 (Reactive, potentially) depending on the matrix.[1] The safest route is designating it for Incineration .[1]

  • Global Harmonized System (GHS): Follows H302/H312/H332 protocols.[1][8]

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Treatment Technologies for Halogenated Organic Containing Wastes.[1][9] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Bromo-6-methanesulfonylaniline

CAS: 1362851-65-7 | Formula: C₇H₈BrNO₂S | State: Solid Part 1: Executive Safety Summary From the Desk of the Senior Application Scientist: Handling 2-Bromo-6-methanesulfonylaniline requires a safety strategy that goes be...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1362851-65-7 | Formula: C₇H₈BrNO₂S | State: Solid

Part 1: Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling 2-Bromo-6-methanesulfonylaniline requires a safety strategy that goes beyond the standard "gloves and goggles" approach.[1] While the Safety Data Sheet (SDS) classifies this compound primarily as an irritant (H315, H319, H335) and harmful by ingestion/inhalation (H302+H312+H332), its structural core—an aniline derivative —dictates a higher tier of vigilance.

The Hidden Risk: Aniline derivatives are lipophilic amines. They can rapidly penetrate standard laboratory gloves and skin, leading to methemoglobinemia —a condition where iron in hemoglobin is oxidized, impairing oxygen transport. Even if this specific analog has not been fully toxicologically characterized, you must handle it as if it possesses the permeation and toxicity profile of the parent aniline class.

Operational Mandate:

  • Zero Skin Contact: Treat the solid as a potent contact poison.

  • Vapor/Dust Control: The methanesulfonyl group adds molecular weight, reducing volatility compared to aniline, but dust generation during weighing is a critical inhalation vector.

  • Permeation Awareness: Standard disposable nitrile gloves offer limited protection against aromatic amines.

Part 2: The PPE Matrix

Standard lab PPE is insufficient for prolonged contact. Use this matrix to select gear based on exposure duration.

PPE CategoryStandard Handling (Incidental Contact)High-Risk Handling (Scale-up / Solutions)Scientific Rationale
Hand Protection Double Nitrile (min. 4 mil each).Protocol: Change outer glove immediately upon splash or every 30 mins.Silver Shield (Laminate) liners under Nitrile.Protocol: Essential for handling concentrated stock solutions (>0.5 M).Aniline derivatives can permeate thin nitrile in <10 minutes. Laminate films provide >480 min breakthrough time.
Eye/Face Chemical Safety Goggles (indirect vent).Face Shield + Goggles.Safety glasses with side shields are inadequate for powders that can drift or solutions that splash.
Respiratory Fume Hood (Sash at 18").P100/OV Respirator (if outside hood).H335 (Respiratory Irritation).[2] Dust inhalation is the primary entry route for solids.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .Tyvek Coverall (Disposable).[2]Protects wrists/forearms (the most common exposure site during weighing).
Part 3: Operational Workflows
A. Solid Handling & Weighing Protocol

The most critical moment for exposure is transferring the dry solid, where static charge can disperse particles.

  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is sensitive to drafts, use a draft shield inside the hood, do not remove the balance to a bench.

  • Static Mitigation: Aniline sulfones can be electrostatic. Use an anti-static gun on the weighing boat and spatula before transfer.

  • The "Double-Boat" Method:

    • Tare a large weighing boat.

    • Place a smaller weighing boat inside the large one.

    • Weigh the compound into the small boat.

    • Why? Any spilled granules are caught by the secondary container, preventing hood contamination.

B. Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases significantly. Silver Shield gloves are mandatory here.

  • Closed Transfer: Use septa and syringes for transferring stock solutions rather than pouring. This minimizes vapor release and splash risk.[3][4]

Part 4: Logical Decision Tree (PPE Selection)

Use this logic flow to determine the necessary safety tier before starting experiments.

PPE_Decision_Tree Start Start: Risk Assessment State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Quantity_Check Quantity > 100mg? Solid->Quantity_Check Solvent_Check Solvent: DMSO/DMF? Solution->Solvent_Check Std_Solid Standard Protocol: Double Nitrile + Hood Quantity_Check->Std_Solid No High_Solid High Caution: Tyvek Sleeves + Static Control Quantity_Check->High_Solid Yes Std_Soln Standard Protocol: Double Nitrile (Change <30min) Solvent_Check->Std_Soln No (e.g., Ethanol) High_Soln Permeation Risk: Silver Shield Liners Required Solvent_Check->High_Soln Yes (Carrier Solvents)

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Part 5: Emergency Response & Disposal
Decontamination (Self-Validating System)

If you suspect exposure, use the "Color Check" validation:

  • Skin: Wash with soap and water for 15 minutes.[1] Do not use alcohol, as it enhances aniline absorption.

  • Surface: Wipe the area with a white paper towel soaked in weak acid (e.g., dilute HCl) or ethanol. Many anilines oxidize or change color on paper, revealing missed contamination.

Waste Disposal[1][2][5][6][7]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as sulfones can react violently or evolve toxic gases.

  • Labeling: Explicitly tag as "Contains Aniline Derivative – Toxic."

References
  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Bromo-6-(methylsulfonyl)aniline. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Bromo-6-methylaniline (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data for Aniline Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Health Guideline. Retrieved from

Sources

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